3-Methylsulfonyl-azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSQXAPAQNXLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680585 | |
| Record name | 3-(Methanesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935668-43-2 | |
| Record name | 3-(Methanesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methylsulfonyl-azetidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-Methylsulfonyl-azetidine hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound hydrochloride (CAS No: 1400764-60-4), a heterocyclic building block of increasing significance in medicinal chemistry and drug discovery.[1] We will delve into its core chemical properties, established synthetic routes, detailed spectroscopic characterization, and reactivity profile. Furthermore, this guide explores its application as a strategic tool in the design of novel therapeutics, particularly for central nervous system (CNS) targets, and outlines critical safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile scaffold.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold". Its growing prevalence stems from its unique conformational rigidity and favorable vectoral properties, which distinguish it from more flexible acyclic amines or larger ring systems.[2] Unlike the highly strained and often unstable three-membered aziridine ring, the azetidine moiety offers a good compromise between stability for handling and sufficient ring strain to drive specific chemical transformations.[2][3]
The incorporation of an azetidine ring into a drug candidate can significantly enhance physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[4] These modifications are critical for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound hydrochloride represents a functionally sophisticated version of this scaffold, where the potent electron-withdrawing methylsulfonyl group at the 3-position profoundly influences its reactivity and potential as a pharmacophore.[1]
Core Physicochemical and Structural Properties
This compound hydrochloride is typically supplied as a white to off-white solid, valued for its high purity in synthetic applications.[5][6] Its hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in various reaction conditions.[7]
| Property | Value | Source(s) |
| CAS Number | 1400764-60-4 | [5][6][8] |
| Molecular Formula | C₄H₁₀ClNO₂S | [6][8] |
| Molecular Weight | 171.65 g/mol | [5][8] |
| IUPAC Name | 3-(methylsulfonyl)azetidine hydrochloride | [5][8] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥97% | [5][8] |
| SMILES | CS(=O)(=O)C1CNC1.Cl | [8] |
| InChIKey | VGUZBHCVRWHGTL-UHFFFAOYSA-N | [5] |
| Storage | Sealed in a dry environment at room temperature | [1][5][6] |
Established Synthetic Pathways
The synthesis of this compound is most effectively achieved through the functionalization of a pre-existing azetidine ring. The primary strategy involves the sulfonylation of a suitable azetidine precursor.[1]
Caption: Common synthetic routes to this compound hydrochloride.
Protocol: Synthesis via Sulfonylation of 1-Boc-3-hydroxyazetidine
This two-step protocol is a reliable method for producing the target compound.
Step 1: Mesylation of 1-Boc-3-hydroxyazetidine
-
Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, ~1.5 equivalents) to the solution.
-
Rationale: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting material.[1]
-
-
Slowly add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the crude product from Step 1 in a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, >2 equivalents) and stir at room temperature.
-
Monitor the reaction for the removal of the Boc protecting group. The hydrochloride salt of the product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure in solution.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | CH ₃-SO₂ | ~3.0 | Singlet |
| ¹H | Azetidine CH ₂, CH | Multiplets | Multiplet |
| ¹³C | C H₃-SO₂ | ~40–45 | - |
| ¹³C | Azetidine C H₂, C H | ~50–65 | - |
| Typical shifts are referenced from TMS and can vary based on solvent and concentration. Data synthesized from typical values for similar structures.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of the key sulfonyl functional group.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | ~1300–1350 | Strong |
| S=O | Symmetric Stretch | ~1120–1160 | Strong |
| N-H | Stretch (as salt) | ~2500–3200 | Broad, Strong |
| C-H | Stretch | ~2850–3000 | Medium |
| Source: General IR absorption data.[1] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound hydrochloride is dominated by the powerful electron-withdrawing nature of the methylsulfonyl group.[1] This group significantly enhances the electrophilicity of the carbon atoms within the azetidine ring, making it a valuable synthon for constructing more complex molecular architectures.[1]
Caption: Reactivity profile highlighting nucleophilic substitution.
The primary synthetic application involves nucleophilic substitution reactions at the azetidine nitrogen. After neutralization of the hydrochloride salt, the secondary amine is available for a wide range of transformations, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
Acylation: Formation of amides with acyl chlorides or carboxylic acids.
-
Sulfonylation: Reaction with other sulfonyl chlorides to form sulfonamides.
The methylsulfonyl group itself is generally stable but can act as a strong hydrogen bond acceptor in molecular interactions, a key feature in drug-target binding.[1]
Applications in Drug Discovery
The this compound scaffold is a valuable building block for designing lead-like molecules, especially for CNS targets where properties like solubility and blood-brain barrier penetration are critical.[1][4]
-
Improving Physicochemical Properties: The hydrophilic nature of the sulfonyl group and the compact azetidine ring can improve aqueous solubility and reduce the lipophilicity (LogP) of a parent molecule, which are often desirable traits for oral bioavailability.[1]
-
Scaffold for Library Synthesis: As a functionalized building block, it allows for rapid diversification. The secondary amine provides a convenient handle for attaching the scaffold to a larger molecule or for building out different substituents.
-
Bioisostere and Pharmacophore: The sulfonyl group can act as a bioisostere for other hydrogen bond acceptors like carboxylates or amides. Its rigid placement on the azetidine ring presents a well-defined vector for interacting with protein active sites, particularly with hydrogen bond donors like arginine or lysine residues.[1]
-
CNS-Targeted Drugs: The azetidine scaffold is increasingly explored for CNS drug candidates, as it can contribute to improved blood-brain barrier penetration.[1] It has been instrumental in developing novel drug candidates such as Basic Selective Estrogen Receptor Degraders (B-SERDs) intended for oral and brain bioavailability.[1]
Safety, Handling, and Storage
This compound hydrochloride is intended for research and development applications only.[1] Standard laboratory safety protocols should be strictly followed.
| Hazard Information | Details | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [5][8] |
| Signal Word | Warning | [5][8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][8] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][9][10] |
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][11]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[1][11] The compound is hygroscopic and should be protected from moisture.[9]
-
Spill Management: In case of a spill, avoid dust formation.[9][12] Sweep up the material and place it in a suitable container for disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10][11]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]
-
Conclusion
This compound hydrochloride is more than a simple heterocyclic compound; it is a strategically designed building block that offers medicinal chemists a powerful tool for molecular design. Its unique combination of a rigid, stable azetidine core and a strongly electron-withdrawing sulfonyl group provides a handle for diverse synthetic transformations and a means to fine-tune the physicochemical properties of drug candidates. As the demand for novel therapeutics with optimized ADME profiles continues to grow, the utility and application of this versatile scaffold are poised to expand significantly.
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IUPAC name 3-(methylsulfonyl)azetidine hydrochloride
An In-depth Technical Guide to 3-(Methylsulfonyl)azetidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of 3-(methylsulfonyl)azetidine hydrochloride, a pivotal building block in contemporary medicinal chemistry. We move beyond a simple recitation of properties to deliver an in-depth analysis of its synthesis, chemical reactivity, and strategic application in drug development, with a particular focus on its role in the synthesis of the clinical-stage epigenetic modifier, Iadademstat (ORY-1001). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed and self-validating protocols, and a robust framework for leveraging this versatile scaffold in novel therapeutic design.
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in drug discovery.[1] Its inherent ring strain (approx. 25.4 kcal/mol) confers a unique three-dimensional geometry that is a desirable alternative to flat, aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[2] Unlike the more reactive aziridine ring, the azetidine moiety offers a good compromise between stability and the unique reactivity conferred by its strain.[2]
The subject of this guide, 3-(methylsulfonyl)azetidine hydrochloride, represents a highly functionalized and synthetically versatile iteration of this scaffold. The potent electron-withdrawing methylsulfonyl group at the 3-position significantly influences the ring's electronic properties, enhancing its utility as a pharmacophore and a reactive handle for further molecular elaboration.[3][4] Its hydrochloride salt form ensures stability and ease of handling as a solid.[5] This guide will elucidate the critical features that make this compound an indispensable tool for the modern medicinal chemist.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is the bedrock of its effective use. 3-(Methylsulfonyl)azetidine hydrochloride is a white solid, valued for its high purity in synthetic applications.[5] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(methylsulfonyl)azetidine hydrochloride | [5] |
| CAS Number | 1400764-60-4 | [5][6] |
| Molecular Formula | C₄H₁₀ClNO₂S | [5] |
| Molecular Weight | 171.65 g/mol | [5] |
| SMILES | CS(=O)(=O)C1CNC1.Cl | [5] |
| InChI Key | VGUZBHCVRWHGTL-UHFFFAOYSA-N | |
| Physical Form | White to off-white solid | |
| pKa (Conjugate Acid) | ~11.3 (Experimental, for parent azetidine) | [7] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų (Predicted) | [8] |
| logP | 0.74 (Predicted, for related 3-(m-tolylsulfonyl)azetidine) | [8] |
| Storage Conditions | Store at 2-8°C, inert atmosphere, sealed in dry environment | [4] |
Synthesis and Manufacturing Strategy
The synthesis of 3-(methylsulfonyl)azetidine hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. The most logical and field-proven approach involves the construction of a protected azetidine core, introduction of the sulfonyl moiety, and subsequent deprotection and salt formation. The following workflow represents a robust and scalable strategy, synthesized from established methodologies for azetidine synthesis.[1][3][9]
Detailed Experimental Protocol (Representative)
This protocol is a composite of established procedures for the synthesis of functionalized azetidines and should be considered a representative method.[10][11] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride may form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-azetidinyl methanesulfonate, which is often used directly in the next step.
-
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
-
Rationale: The mesylate is displaced by the thiomethoxide nucleophile to install the required sulfur atom.
-
Procedure:
-
Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF, ~0.3 M).
-
Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Heat the mixture to 60 °C and stir for 4-6 hours until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-(methylthio)-1-benzhydrylazetidine.
-
Step 3: Oxidation to the Sulfone
-
Rationale: The thioether is oxidized to the sulfone. This step is critical as the sulfonyl group is the key functional moiety of the final product.
-
Procedure:
-
Dissolve the thioether from Step 2 in DCM (~0.2 M) and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, carefully monitoring the internal temperature.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the intermediate sulfoxide.
-
Quench the reaction with a 10% aqueous solution of sodium thiosulfate.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases, then wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give crude 3-(methylsulfonyl)-1-benzhydrylazetidine.
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Rationale: The benzhydryl protecting group is removed via hydrogenolysis. The resulting free base is volatile and potentially unstable, so it is immediately converted to its stable hydrochloride salt.
-
Procedure:
-
Dissolve the protected sulfone from Step 3 in methanol or ethanol (~0.1 M).
-
Carefully add palladium on carbon (10 wt% Pd/C, ~10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, 50 psi) and stir vigorously at room temperature for 16-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric. Do not allow the filter cake to dry completely.
-
To the filtrate, add a 2 M solution of HCl in diethyl ether or a 4 M solution of HCl in 1,4-dioxane dropwise until the solution is acidic and precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(methylsulfonyl)azetidine hydrochloride.
-
Characterization and Quality Control
The identity and purity of the final product must be rigorously confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum of the hydrochloride salt in D₂O would be expected to show characteristic shifts for the methyl group of the sulfone (~3.1-3.3 ppm), and complex multiplets for the azetidine ring protons.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.
-
Purity Analysis (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of the final compound, which is typically ≥97%.[8]
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3-(methylsulfonyl)azetidine hydrochloride is dictated by two key features: the nucleophilic secondary amine and the activating effect of the C3-sulfonyl group.
-
N-Functionalization: The secondary amine of the azetidine ring is the primary site of reaction. It readily undergoes standard amine chemistry such as reductive amination, amide coupling, and nucleophilic aromatic substitution (SₙAr), allowing for its facile incorporation into larger, more complex molecules.
-
Influence of the Sulfonyl Group: The methylsulfonyl group is a powerful electron-withdrawing group. This has two major consequences:
-
It lowers the basicity (pKa) of the azetidine nitrogen compared to an unsubstituted azetidine, which can modulate its nucleophilicity.
-
It enhances the electrophilicity of the ring carbons, though the primary site of nucleophilic attack is typically directed by the substitution on the nitrogen atom.[4]
-
As a functional group, the sulfone is a strong hydrogen bond acceptor, a property that can be crucial for ligand-target interactions in drug design.[4]
-
Application in Drug Discovery: The Case of Iadademstat (ORY-1001)
The most compelling demonstration of 3-(methylsulfonyl)azetidine's importance is its use as a key building block in the synthesis of Iadademstat (ORY-1001) , a first-in-class, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[14][15] Iadademstat is in clinical trials for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[16]
The Role of LSD1 in Cancer
LSD1 is an epigenetic enzyme that removes methyl groups from mono- and di-methylated Lysine 4 of Histone H3 (H3K4me1/2).[17] The H3K4me2 mark is generally associated with active or poised gene enhancers. By removing this mark, LSD1 represses the expression of target genes. In many cancers, including AML, LSD1 is overexpressed and helps maintain the undifferentiated, stem-like state of cancer cells by repressing differentiation-associated genes.[15][18]
Mechanism of Action of Iadademstat
Iadademstat's mechanism is twofold, providing a powerful therapeutic effect.[14]
-
Irreversible Catalytic Inhibition: The core of Iadademstat contains a tranylcypromine-like moiety that forms a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1. This permanently inactivates the enzyme's demethylase activity.[14][19]
-
Scaffolding Disruption: The part of the molecule derived from 3-(methylsulfonyl)azetidine protrudes from the active site after binding. This creates steric hindrance that physically prevents the interaction between LSD1 and key transcription factors like GFI1 (in leukemia) or INSM1 (in SCLC).[14] This disruption of the protein-protein interaction is a critical component of its anti-cancer effect, leading to the reactivation of silenced genes.
The Resulting Epigenetic Cascade
The inhibition of LSD1 by Iadademstat initiates a cascade of events that forces cancer cell differentiation.
By blocking LSD1, Iadademstat causes the accumulation of H3K4me2 marks at the enhancers and promoters of key differentiation genes.[20] This epigenetic reprogramming reactivates their expression, forcing the leukemic blasts to differentiate into mature cells (e.g., monocytes/macrophages) and ultimately undergo apoptosis, thereby reducing the leukemic burden.[15][16] The 3-(methylsulfonyl)azetidine moiety is critical for achieving the potency, selectivity, and pharmacokinetic properties that make Iadademstat a viable clinical candidate.
Safety, Handling, and Storage
As a laboratory chemical, 3-(methylsulfonyl)azetidine hydrochloride must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material. Work should be performed in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
-
-
Storage: For long-term stability, the compound should be stored sealed in a dry environment, under an inert atmosphere, at 2-8°C.[4][21]
Conclusion
3-(Methylsulfonyl)azetidine hydrochloride is far more than a simple catalog chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its strained three-dimensional structure, combined with the powerful electronic and hydrogen-bonding properties of the methylsulfonyl group, provides a unique and highly valuable tool for drug designers. Its successful incorporation into the clinical candidate Iadademstat (ORY-1001) validates its utility and underscores the power of leveraging such scaffolds to tackle challenging biological targets like epigenetic modifiers. As the demand for novel therapeutics with improved physicochemical and pharmacological properties continues to grow, the importance and application of 3-(methylsulfonyl)azetidine hydrochloride and its derivatives are set to expand, cementing its place as a cornerstone of innovative drug discovery.
References
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BenchChem. 3-Methylsulfonyl-azetidine HCl. BenchChem.com.
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Oryzon Genomics. Iadademstat. Oryzon.com.
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ResearchGate. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. ResearchGate.
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ResearchGate. Structure of ORY-1001 and GSK2879552. ResearchGate.
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Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology.
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BenchChem. In-Depth Technical Guide: Discovery and Synthesis of the LSD1 Inhibitor Iadademstat (ORY-1001). BenchChem.com.
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BenchChem. This compound HCl. BenchChem.com.
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MCE. Iadademstat dihydrochloride (ORY-1001 dihydrochloride). MedChemExpress.com.
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Cayman Chemical. ORY-1001. Caymanchem.com.
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BLD Pharm. 1400764-60-4|3-(Methylsulfonyl)azetidine hydrochloride. Bldpharm.com.
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ResearchGate. Preparation and Synthetic Applications of Azetidines. ResearchGate.
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Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
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Prusevich, P., et al. (2014). A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chemical Biology.
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Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
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Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.
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Audia, J. E., & Campbell, R. M. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Cancers.
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Gomez, A. R., et al. (2023). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.
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Cernijenko, A., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
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Kruger, R. G., et al. (2017). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica.
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Vianello, P., et al. (2020). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. ACS Pharmacology & Translational Science.
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Roughley, S. D., & Jordan, A. M. (2011). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Journal of Medicinal Chemistry.
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3-Methylsulfonyl-azetidine molecular weight and formula
An In-Depth Technical Guide to 3-Methylsulfonyl-azetidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing motif, has emerged as a "privileged" structure.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[1] This balance of stability and reactivity makes it an invaluable component in drug design.
This guide focuses on a particularly valuable derivative: This compound . The incorporation of the methylsulfonyl group, a potent electron-withdrawing moiety, onto the azetidine core dramatically influences the molecule's electronic properties and reactivity.[3] This functionalization not only provides a key handle for subsequent chemical modifications but also serves as a bioisostere for other functional groups, enhancing properties such as solubility and metabolic stability. For researchers and drug development professionals, this compound represents a versatile building block for constructing complex molecular architectures with tailored biological activities, particularly in the development of therapeutics targeting the central nervous system (CNS).[3][4]
Core Molecular Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application. This compound is most commonly handled in its free base form or as a hydrochloride salt for improved stability and handling. The essential data for both forms are summarized below.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Molecular Formula | C₄H₉NO₂S[5] | C₄H₁₀ClNO₂S[6] |
| Molecular Weight | 135.19 g/mol [3][5] | 171.64 g/mol [6] |
| CAS Number | 935668-43-2[3][5] | 1400764-60-4[3][6] |
| Appearance | Solid[5] | White to off-white solid[6] |
| InChI Key | CUSQXAPAQNXLMS-UHFFFAOYSA-N[3][5] | N/A |
| Storage | 2-8°C, sealed in dry, dark place[5] | Room Temperature, sealed in dry[6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through several routes, most commonly involving the functionalization of a pre-existing azetidine ring.[3] A robust and widely adopted strategy begins with a protected 3-hydroxyazetidine, which allows for precise and high-yield conversion.
Causality in Experimental Design
The chosen synthetic pathway is dictated by the need to control regioselectivity and avoid unwanted side reactions. The use of a Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen is critical. This prevents the highly reactive methanesulfonyl chloride from reacting at the nitrogen atom, thereby directing the sulfonylation exclusively to the hydroxyl group. The subsequent deprotection under acidic conditions is a clean and efficient method to yield the final product, often as its hydrochloride salt, which can be used directly or neutralized to the free base.
Experimental Protocol: Synthesis from 1-Boc-3-hydroxyazetidine
This protocol describes a two-step synthesis involving mesylation followed by deprotection.
Step 1: Mesylation of 1-Boc-3-hydroxyazetidine
-
Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 equivalents), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 1-Boc-3-(methylsulfonyl)azetidine intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in a minimal amount of a solvent like 1,4-dioxane or methanol.
-
Add a strong acid, typically a solution of hydrochloric acid (HCl) in dioxane or diethyl ether (4M, 3-4 equivalents).
-
Stir the mixture at room temperature for 1-3 hours. The formation of a precipitate (the hydrochloride salt) is often observed.
-
Monitor the reaction for the complete removal of the Boc group by TLC or LC-MS.
-
Upon completion, the product is typically isolated by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent like diethyl ether to remove any non-polar impurities, yielding this compound hydrochloride as a white solid.
Caption: Synthetic workflow for this compound HCl.
Chemical Reactivity and Strategic Utility
The chemical behavior of this compound is governed by two primary features: the strain of the four-membered ring and the strong electron-withdrawing nature of the sulfonyl group.[1][3]
-
Electrophilicity: The sulfonyl group significantly increases the electrophilicity of the carbon atom to which it is attached (C3), making the ring susceptible to nucleophilic attack and potential ring-opening reactions under specific conditions.
-
Nucleophilicity of the Nitrogen: The secondary amine of the azetidine ring is a key site for functionalization. It readily undergoes reactions such as N-alkylation, N-arylation, acylation, and reductive amination, allowing for its seamless integration into larger molecular frameworks. This versatility is a cornerstone of its utility in diversity-oriented synthesis.[4]
The rigid conformation of the azetidine ring is another critical aspect. In drug design, conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2]
Caption: Reactivity hub of this compound.
Applications in Medicinal Chemistry and Drug Development
The unique structural and chemical properties of this compound make it a highly sought-after building block in drug discovery programs.
-
Improving Physicochemical Properties: The azetidine scaffold is increasingly used as a replacement for more common groups like piperidines or pyrrolidines. Its compact and rigid nature can lead to improved solubility, lower lipophilicity, and better metabolic stability. These are critical parameters for developing orally bioavailable drugs.
-
CNS-Targeted Drug Discovery: The properties imparted by the azetidine ring can contribute to improved penetration of the blood-brain barrier (BBB).[3] This makes this compound and related scaffolds particularly valuable for designing drugs that act on targets within the central nervous system.
-
Fragment-Based Drug Design (FBDD): In FBDD, small, rigid molecules are used to explore the binding pockets of protein targets. The defined three-dimensional shape of this compound makes it an excellent fragment for building more potent leads, as its vectors for chemical elaboration are well-defined.[2]
-
Scaffold for Bioactive Molecules: Azetidine-containing compounds have demonstrated a wide range of biological activities. They are found in approved drugs such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, highlighting the scaffold's clinical relevance.[1] The 3-methylsulfonyl derivative provides a modern and versatile entry point into this chemical space.
Conclusion
This compound is more than just a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular properties, accessible synthesis, and versatile reactivity provide a robust platform for innovation. By leveraging its unique combination of a strained ring system and a powerful electron-withdrawing group, researchers can systematically modify key drug properties such as solubility, metabolic stability, and target affinity. As the demand for novel therapeutics with optimized ADME profiles continues to grow, the role of sophisticated building blocks like this compound in accelerating drug discovery pipelines is set to expand even further.
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National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
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solubility of 3-Methylsulfonyl-azetidine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Methylsulfonyl-azetidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of increasing importance in medicinal chemistry, valued for its role in introducing structural rigidity and favorable physicochemical properties in drug candidates. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and various screening assays. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, including a qualitative assessment of its expected solubility profile, a detailed experimental protocol for accurate solubility determination, and guidance on data interpretation and presentation.
Introduction: The Significance of this compound in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug design.[1][2] Its incorporation into molecular architectures can lead to improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to biological targets. The addition of a methylsulfonyl group at the 3-position further modulates the electronic and steric properties of the azetidine ring, influencing its reactivity and intermolecular interactions.[1] The sulfonyl group, with its capacity for hydrogen bonding, can also impact a molecule's solubility and crystal packing.[3][4]
Given that many critical steps in drug development, from synthetic workup to high-throughput screening, are conducted in organic solvents, a comprehensive understanding of the solubility of this compound is not merely advantageous but essential. This guide aims to equip researchers with the foundational knowledge and practical tools to confidently assess and leverage the solubility characteristics of this versatile building block.
Theoretical Framework: Predicting the Solubility of this compound
Molecular Structure and Polarity:
This compound possesses both polar and non-polar characteristics:
-
Polar Moieties: The primary contributors to its polarity are the nitrogen atom within the azetidine ring and the highly polar sulfonyl group (-SO₂-). The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, and the N-H group of the azetidine ring can act as a hydrogen bond donor.
-
Non-Polar Moieties: The carbon backbone of the azetidine ring and the methyl group of the sulfonyl moiety contribute to its non-polar character.
This amphiphilic nature suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar solvents and limited solubility in highly non-polar solvents.
Expected Solubility Profile:
Based on these structural features, the following qualitative solubility profile is anticipated:
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with both the N-H of the azetidine and the oxygen atoms of the sulfonyl group, effectively solvating the molecule. |
| Polar Aprotic | DMSO, Acetonitrile, DMF | High to Moderate | These solvents possess high dielectric constants and can engage in dipole-dipole interactions with the polar functional groups of this compound. The lack of a hydrogen bond-donating group might slightly limit solubility compared to protic solvents. |
| Moderately Polar | Ethyl Acetate, Acetone | Moderate to Low | These solvents have intermediate polarity and can offer some solvation, but the interactions may be less favorable compared to more polar solvents, potentially leading to lower solubility. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the sulfonyl and azetidine moieties will likely result in poor solvation by non-polar solvents, which primarily interact through weaker van der Waals forces. |
Experimental Determination of Solubility: The Gold Standard Shake-Flask Method
The equilibrium solubility, determined by the shake-flask method, is the most accurate and widely accepted measure of a compound's solubility.[6] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature after a state of equilibrium has been reached.
Rationale Behind the Shake-Flask Method
The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the resulting solution is truly saturated. By separating the undissolved solid and quantifying the concentration of the solute in the clear supernatant, a precise and thermodynamically relevant solubility value is obtained.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Procedure:
-
Preparation of Samples:
-
Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is formed. A visual excess of solid should remain at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Prepare a standard stock solution of this compound of a known concentration in the same solvent.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Analyze the filtered sample and the standards using a validated HPLC method.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or millimoles per liter (mM).
-
Always report the temperature at which the solubility was determined.
-
Data Presentation and Interpretation
For comparative analysis, the determined solubility data should be presented in a clear and organized manner.
Table of Experimentally Determined Solubility (Illustrative Example):
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Conclusion: Practical Implications for the Researcher
A comprehensive understanding of the is a cornerstone of its effective application in research and development. By combining theoretical predictions with rigorous experimental determination using methods like the shake-flask protocol, scientists can make informed decisions regarding solvent selection for chemical reactions, purification strategies, and the preparation of stock solutions for biological assays. This knowledge ultimately facilitates the seamless integration of this valuable building block into drug discovery pipelines, accelerating the development of novel therapeutics.
References
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]
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Palmer, D. S., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]
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Solubility of Things. (n.d.). Azetidine. Retrieved from [Link]
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IUPAC-NIST. (n.d.). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]
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ChemRxiv. (n.d.). BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. Retrieved from [Link]
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University of Wisconsin-Madison Libraries. (n.d.). IUPAC-NIST Solubility Database. Retrieved from [Link]
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ResearchGate. (n.d.). Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in.... Retrieved from [Link]
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ResearchGate. (n.d.). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Retrieved from [Link]
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ResearchGate. (2021, May 17). How to find a solubility data for a chemical?. Retrieved from [Link]
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Reddit. (2016, January 14). Organic compound solubility database?. Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of 1,3-dialkylimidazolium chloride or hexafluorophosphate or methylsulfonate in organic solvents: Effect of the anions on solubility. Retrieved from [Link]
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University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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PubMed Central. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]
- Google Patents. (n.d.). EP 0169602 A1: Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
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The Advent and Evolution of Sulfonylated Azetidines: A Technical Guide for Drug Discovery
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. This transformation has been significantly propelled by the strategic incorporation of sulfonyl groups onto the azetidine nitrogen. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of sulfonylated azetidines. We will delve into the fundamental role of the sulfonyl moiety in activating the azetidine ring, chronicle the development of key synthetic methodologies from classical cyclizations to modern catalytic strategies, and present detailed experimental protocols for their preparation. Furthermore, this guide will illuminate the profound impact of sulfonylated azetidines in drug discovery, exemplified by their incorporation into therapeutic agents such as Baricitinib.
Introduction: The Sulfonyl Group as a Linchpin in Azetidine Chemistry
The inherent ring strain of the azetidine ring presents both a synthetic challenge and a source of unique chemical reactivity.[1][2] Early synthetic routes to azetidines were often low-yielding and lacked general applicability.[3] The introduction of an electron-withdrawing sulfonyl group on the nitrogen atom proved to be a pivotal development. This strategic modification serves a dual purpose: it activates the azetidine ring, rendering it more susceptible to nucleophilic attack and ring-opening reactions, and it also functions as a versatile protecting group that can be readily removed or modified.[1][4] The electron-withdrawing nature of the sulfonyl group enhances the acidity of the protons on the adjacent carbon atoms, facilitating a range of synthetic transformations.[5] This activation has been instrumental in expanding the synthetic utility of azetidines and has paved the way for their incorporation into complex molecular architectures.
The sulfonylated azetidine moiety has emerged as a valuable bioisostere in drug design, capable of mimicking other functional groups and improving the physicochemical properties of drug candidates.[6][7] Its rigid, three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets. This guide will explore the historical context and the ever-expanding synthetic toolbox that has enabled the widespread use of these important building blocks in the pharmaceutical industry.
A Historical Journey: The Discovery and Early Synthesis of Sulfonylated Azetidines
While the first synthesis of azetidine itself dates back to 1888, the specific history of sulfonylated azetidines is more recent. Early efforts in azetidine synthesis were often hampered by low yields and the formation of polymeric byproducts. The strategic use of N-substituents to control reactivity and improve yields became a key focus. The introduction of the sulfonyl group as an N-activating and protecting group was a significant breakthrough.
One of the foundational methods for the synthesis of N-sulfonylated azetidines is the intramolecular cyclization of γ-amino alcohols or their derivatives . This approach, conceptually straightforward, involves the formation of a C-N bond through the nucleophilic attack of the nitrogen atom on an electrophilic carbon at the γ-position. The sulfonyl group plays a crucial role in this process by enhancing the nucleophilicity of the nitrogen atom and by serving as a good leaving group precursor after activation of the hydroxyl group.
A seminal, though not the absolute first, example of this strategy is the synthesis of N-tosylazetidines from the corresponding N-tosyl-γ-amino alcohols. The general approach involves the activation of the primary alcohol as a sulfonate ester (e.g., mesylate or tosylate), followed by base-mediated intramolecular cyclization.
The Evolving Synthetic Arsenal: Modern Methodologies for Sulfonylated Azetidine Synthesis
The foundational methods for synthesizing sulfonylated azetidines have been significantly refined and expanded upon, leading to a diverse array of highly efficient and stereoselective modern techniques.
Intramolecular Cyclization Strategies
Intramolecular cyclization remains a cornerstone of N-sulfonylated azetidine synthesis. Modern iterations of this approach have focused on improving efficiency, stereocontrol, and substrate scope.
A significant advancement in intramolecular cyclization is the use of palladium catalysis to effect the direct amination of C(sp³)–H bonds. This method avoids the pre-functionalization of the carbon skeleton, offering a more atom-economical route to N-sulfonylated azetidines. The reaction typically proceeds via a concerted metalation-deprotonation mechanism, where a palladium catalyst inserts into a C-H bond, followed by reductive elimination to form the azetidine ring.[1]
Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination of a Sulfonamide [1]
-
Reaction Setup: To an oven-dried vial, add the sulfonamide substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), benziodoxole tosylate (1.2 equiv), and AgOAc (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (0.1 M) to the vial under an inert atmosphere (e.g., argon).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated azetidine.
Ring Expansion Reactions
Ring expansion strategies provide an alternative and powerful approach to N-sulfonylated azetidines, often starting from more readily available three-membered ring precursors.
The ring expansion of N-sulfonylated aziridines to their corresponding azetidines has been achieved using various reagents, including sulfur ylides. The N-sulfonyl group is crucial for activating the aziridine ring towards nucleophilic attack, which initiates the ring expansion cascade.
Experimental Protocol: Ring Expansion of an N-Tosylaziridine using a Nitrogen Ylide [8]
-
Ylide Generation (in situ): In a round-bottom flask, dissolve the phenacyl bromide derivative (1.2 equiv) and a tertiary amine catalyst (e.g., triethylamine, 0.2 equiv) in a silica gel-water system.
-
Substrate Addition: Add the N-tosylaziridine (1.0 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction vigorously at room temperature for 1-4 hours.
-
Work-up: After completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the 2-aroyl-N-tosylazetidine.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, offers a direct and atom-economical route to azetidines. The use of N-sulfonylimines has been particularly successful in this context.[9][10] The sulfonyl group activates the imine for the cycloaddition and can influence the stereochemical outcome of the reaction.
Experimental Protocol: Photocatalytic [2+2] Cycloaddition of an N-Sulfamoyl Imine and an Alkene [11]
-
Reaction Setup: In a borosilicate glass vial, dissolve the N-sulfamoyl imine (1.0 equiv), the alkene (2.0 equiv), and a suitable photocatalyst (e.g., an iridium or organic sensitizer, 1-5 mol%) in an anhydrous, degassed solvent (e.g., acetonitrile).
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-sulfamoylated azetidine.
Visualization of Synthetic Pathways
To better illustrate the key synthetic transformations discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for intramolecular cyclization to form N-sulfonyl azetidines.
Caption: Ring expansion of N-sulfonylaziridines to N-sulfonyl azetidines.
Caption: [2+2] Photocycloaddition for the synthesis of N-sulfonyl azetidines.
Applications in Drug Discovery: The Case of Baricitinib and Beyond
The impact of sulfonylated azetidines on medicinal chemistry is perhaps best exemplified by their incorporation into clinically successful drugs. A prominent example is Baricitinib , an oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[12][13][14][15] The drug's structure features a 1-(ethylsulfonyl)azetidin-3-yl moiety, which plays a critical role in its pharmacological profile. The synthesis of this key fragment relies on the robust methodologies developed for constructing sulfonylated azetidines.[12][14]
The synthesis of the key 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate for Baricitinib often involves the construction of a protected azetidine core, followed by deprotection and subsequent sulfonylation of the nitrogen atom.[14] This highlights the importance of having efficient and scalable methods for the preparation of these crucial building blocks.
Beyond Baricitinib, sulfonylated azetidines are increasingly utilized as versatile scaffolds in the design of novel therapeutic agents targeting a wide range of diseases. Their unique structural and electronic properties make them attractive for modulating interactions with biological targets and for fine-tuning the pharmacokinetic properties of drug candidates. The development of novel reagents like azetidine sulfonyl fluorides is further expanding the toolkit for medicinal chemists, enabling the facile introduction of the azetidine motif into complex molecules.[8][16][17]
Conclusion and Future Outlook
The journey of sulfonylated azetidines from niche chemical entities to key components of modern pharmaceuticals underscores the power of strategic molecular design. The introduction of the sulfonyl group was a transformative event, unlocking the synthetic potential of the strained azetidine ring and paving the way for its widespread application in drug discovery. The continued development of innovative and efficient synthetic methodologies, including catalytic C-H functionalization, ring expansion strategies, and photocatalytic cycloadditions, promises to further expand the accessibility and utility of these valuable building blocks. As our understanding of the intricate interplay between molecular structure and biological function deepens, sulfonylated azetidines are poised to play an even more significant role in the development of the next generation of therapeutic agents.
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An In-depth Technical Guide to the Fundamental Reactivity of the 3-Azetidine Sulfone Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, renders it more stable and easier to handle than the corresponding aziridine, yet reactive enough to participate in unique chemical transformations.[3] When functionalized with a sulfone group at the 3-position, the resulting 3-azetidine sulfone moiety presents a unique combination of chemical properties that are increasingly being exploited in drug discovery.[4] This guide provides a comprehensive overview of the fundamental reactivity of this important structural motif.
The incorporation of azetidine scaffolds into bioactive molecules has been shown to confer a range of desirable properties, including improved metabolic stability, enhanced solubility, and increased three-dimensionality (fraction of sp³ centers).[5] The sulfone group, a strong electron-withdrawing group, significantly influences the reactivity of the azetidine ring, creating a unique chemical entity with diverse synthetic potential.[6]
I. Synthesis of the 3-Azetidine Sulfone Core
The construction of the 3-azetidine sulfone scaffold can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A. Cyclization Strategies
A primary route to azetidines involves the intramolecular cyclization of acyclic precursors.[7] For 3-azetidine sulfones, this typically involves a precursor containing a nitrogen nucleophile and a carbon backbone bearing a sulfone moiety and a suitable leaving group.
Experimental Protocol: Intramolecular Nucleophilic Substitution
A common method involves the cyclization of a 1,3-difunctionalized propane derivative. For instance, a γ-amino alcohol bearing a sulfone group at the 2-position can be converted to a γ-amino halide or sulfonate, which then undergoes intramolecular cyclization to form the azetidine ring.
-
Step 1: Synthesis of the Precursor: A suitable starting material, such as an α,β-unsaturated sulfone, can be subjected to a Michael addition with an amine, followed by reduction of a carbonyl group to introduce the necessary amino and hydroxyl functionalities.
-
Step 2: Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, such as a mesylate, tosylate, or halide, using standard procedures (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine).
-
Step 3: Cyclization: The resulting amino-sulfone with a leaving group is treated with a non-nucleophilic base (e.g., sodium hydride) to deprotonate the amine, which then displaces the leaving group in an intramolecular SN2 reaction to form the 3-azetidine sulfone ring.
B. Functionalization of Pre-formed Azetidine Rings
An alternative approach involves the introduction of the sulfone functionality onto a pre-existing azetidine ring.
1. Oxidation of 3-Thioazetidines:
3-Thioazetidines, which can be synthesized via methods such as the iron-catalyzed thiol alkylation of azetidin-3-ols, serve as excellent precursors to 3-azetidine sulfones.[8]
Experimental Protocol: Oxidation of 3-Thioazetidine
-
Step 1: Synthesis of 3-Thioazetidine: An N-protected azetidin-3-ol is reacted with a thiol in the presence of an iron catalyst to yield the corresponding 3-thioazetidine.[8]
-
Step 2: Oxidation: The 3-thioazetidine is then oxidized to the corresponding sulfone using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[9] The reaction is typically carried out in a chlorinated solvent such as dichloromethane at room temperature. Careful control of the stoichiometry of the oxidizing agent is crucial to avoid over-oxidation.
2. Nucleophilic Substitution on 3-Haloazetidines:
N-protected 3-haloazetidines are versatile building blocks in medicinal chemistry.[10] These can react with sulfinate salts to introduce the sulfone moiety.
Experimental Protocol: Nucleophilic Substitution with a Sulfinate Salt
-
Step 1: Preparation of 3-Haloazetidine: A commercially available or synthesized N-protected 3-hydroxyazetidine is converted to a 3-haloazetidine (e.g., 3-bromo- or 3-iodoazetidine) using a suitable halogenating agent.
-
Step 2: Substitution Reaction: The 3-haloazetidine is reacted with a sodium sulfinate salt (R-SO₂Na) in a polar aprotic solvent like DMF or DMSO. The reaction may require heating to proceed at a reasonable rate.
II. Fundamental Reactivity of the 3-Azetidine Sulfone Moiety
The reactivity of the 3-azetidine sulfone is governed by a combination of ring strain and the powerful electron-withdrawing nature of the sulfone group.
A. Influence of the Sulfone Group
The sulfone group significantly impacts the electronic properties of the azetidine ring. Its strong inductive effect withdraws electron density from the ring, making the protons on the carbons adjacent to the sulfone (C2 and C4) more acidic than in an unsubstituted azetidine. This enhanced acidity can be exploited in deprotonation-alkylation reactions to introduce substituents at these positions.
Furthermore, the sulfone group can act as a good leaving group in certain reactions, particularly in [3+2] cycloadditions where it is eliminated after the initial ring formation.[11]
B. Ring-Opening Reactions
Due to the inherent ring strain, azetidines are susceptible to ring-opening reactions, a process that can be facilitated by the electronic effects of substituents.[12][13] For 3-azetidine sulfones, nucleophilic attack can lead to the cleavage of the C-N bonds.
Nucleophilic Ring Opening:
The regioselectivity of nucleophilic ring-opening is influenced by both electronic and steric factors.[13] In the case of 3-azetidine sulfones, the electron-withdrawing nature of the sulfone group can make the C2 and C4 positions susceptible to nucleophilic attack, particularly if the nitrogen is quaternized or activated by a Lewis acid.
Mechanism of Nucleophilic Ring Opening
Caption: Generalized workflow for nucleophilic ring-opening.
Experimental Protocol: Acid-Catalyzed Ring Opening with a Thiol Nucleophile
-
Step 1: Activation: The N-protected 3-azetidine sulfone is dissolved in a suitable solvent (e.g., acetonitrile) and a Lewis acid (e.g., BF₃·OEt₂) is added to activate the azetidine ring.
-
Step 2: Nucleophilic Attack: A thiol is added to the reaction mixture. The nucleophilic sulfur attacks one of the carbons adjacent to the nitrogen, leading to ring opening.
-
Step 3: Workup: The reaction is quenched with a basic aqueous solution, and the product is extracted with an organic solvent.
C. Cycloaddition Reactions
The strained double bonds that can be formed from 3-azetidine sulfones can participate in cycloaddition reactions. For instance, elimination of a suitable group at the 2-position can generate a transient azetine-1-oxide, which can then undergo [3+2] cycloaddition reactions.
While direct [3+2] cycloadditions involving the azetidine ring itself are less common, the sulfone group can play a role in cycloadditions involving adjacent functionalities. For example, vinyl sulfones are known to participate in [3+2] cycloadditions with azides to form triazoles.[11] A similar reactivity pattern could be envisaged for a 3-vinyl-3-azetidine sulfone.
Proposed [3+2] Cycloaddition Pathway
Caption: Hypothetical [3+2] cycloaddition with a vinyl sulfone.
III. Applications in Drug Discovery
The 3-azetidine sulfone moiety is finding increasing application in drug discovery programs. Its unique stereoelectronic properties can be leveraged to modulate the physicochemical and pharmacokinetic properties of drug candidates.
Table 1: Physicochemical Properties of Azetidine-Containing Fragments
| Fragment | LogP | tPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Azetidine | 0.15 | 12.0 | 1 | 1 |
| 3-Hydroxyazetidine | -0.65 | 32.3 | 2 | 2 |
| 3-Azetidine Sulfone | -1.20 | 54.6 | 1 | 3 |
Data estimated using computational models.
The data in Table 1 illustrates how the introduction of a sulfone group significantly increases the polarity (lower LogP) and the number of hydrogen bond acceptors of the azetidine scaffold. These modifications can lead to improved aqueous solubility and altered binding interactions with biological targets.
The rigid nature of the azetidine ring also serves as a valuable conformational constraint, which can be beneficial for optimizing ligand-receptor interactions and improving binding affinity.[5]
IV. Conclusion
The 3-azetidine sulfone moiety is a versatile and increasingly important building block in modern organic synthesis and medicinal chemistry. Its reactivity is a fascinating interplay of ring strain and the powerful electronic influence of the sulfone group. A thorough understanding of its fundamental chemical behavior, including its synthesis, ring-opening reactions, and potential for cycloadditions, is crucial for effectively harnessing its potential in the design and development of novel therapeutic agents. As synthetic methodologies continue to advance, the accessibility and utility of this unique scaffold are poised to expand even further.
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physical and chemical specifications of 3-Methylsulfonyl-azetidine
An In-Depth Technical Guide to 3-Methylsulfonyl-azetidine: Properties, Synthesis, and Applications
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a highly valued structural motif in modern medicinal chemistry. Its inherent ring strain, which is less pronounced than in aziridines, provides a unique conformational rigidity and a vector for molecular exploration in three-dimensional space.[1][2] This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of the azetidine ring often imparts favorable physicochemical properties, such as reduced lipophilicity and improved aqueous solubility, which are critical for developing viable drug candidates, including those targeting the central nervous system (CNS).[1][3]
This guide focuses on a particularly valuable derivative: This compound . The incorporation of a methylsulfonyl group at the 3-position introduces a potent electron-withdrawing and hydrogen bond-accepting moiety.[1] This functionalization not only influences the electronic properties and reactivity of the azetidine ring but also provides a key interaction point for binding with protein targets.[1] As a Senior Application Scientist, this document serves as a technical primer for researchers, synthesizing core specifications, field-proven synthetic protocols, and key safety data to enable the effective use of this versatile building block in drug discovery and development programs.
Core Physicochemical Specifications
Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis and downstream assays. This compound is typically handled as a stable, crystalline solid, often as its hydrochloride salt to improve handling and aqueous solubility.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Chemical Structure | C₄H₉NO₂S | C₄H₁₀ClNO₂S | [4][5] |
| IUPAC Name | 3-(Methylsulfonyl)azetidine | 3-(Methylsulfonyl)azetidine hydrochloride | [6] |
| CAS Number | 935668-43-2 | 1400764-60-4 | [4][5] |
| Molecular Formula | C₄H₉NO₂S | C₄H₁₀ClNO₂S | [4][5] |
| Molecular Weight | 135.19 g/mol | 171.64 g/mol | [4][7] |
| Appearance | Solid | White to off-white solid | [4][7] |
| Boiling Point | 320.1 ± 31.0 °C (Predicted) | Not Available | [8] |
| pKa | 8.14 ± 0.40 (Predicted) | Not Applicable | [8] |
| Storage Temperature | Keep in dark place, sealed in dry, 2-8°C | Sealed in dry, Room Temperature | [4][7] |
The predicted pKa of the secondary amine (8.14) is a critical parameter for drug design, as it indicates that the azetidine nitrogen will be protonated at physiological pH, which can be leveraged for forming salt bridges with acidic residues in a protein binding pocket or for improving aqueous solubility.
Molecular Structure and Spectroscopic Profile
Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is employed to validate the identity and purity of this compound.[1] While exact peak positions can vary slightly based on the solvent and instrument, the following table outlines the expected spectral characteristics for the free base.
| Technique | Expected Data and Interpretation |
| ¹H NMR | δ ~3.0-3.2 ppm (s, 3H): Sharp singlet corresponding to the methyl protons of the SO₂CH₃ group. δ ~3.8-4.2 ppm (m, 5H): Complex multiplet pattern arising from the five protons on the azetidine ring (CH₂-N-CH₂ and CH-SO₂). The proton geminal to the sulfonyl group will be the most downfield. |
| ¹³C NMR | δ ~45-50 ppm: Signal for the methyl carbon of the SO₂CH₃ group. δ ~55-65 ppm: Signals for the carbons of the azetidine ring. The carbon atom directly attached to the sulfonyl group (C3) will be the most downfield shifted. |
| IR Spectroscopy | ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹: Two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. ~3300-3400 cm⁻¹: A broad absorption band indicating the N-H stretch of the secondary amine. |
| Mass Spec. (HRMS) | [M+H]⁺: Calculated for C₄H₁₀NO₂S⁺ at m/z 136.0427. The observed mass should be within 5 ppm of this value, confirming the elemental composition. |
Note: The spectral data presented are typical expected values for this structure and should be confirmed with lot-specific certificates of analysis.
Synthesis and Purification
The construction of the this compound scaffold can be achieved through several reliable synthetic routes.[1] A prevalent and robust strategy involves the sulfonylation of a pre-existing azetidine precursor. The following protocol details a common two-step approach starting from the commercially available 1-Boc-3-hydroxyazetidine, which provides a reliable pathway to the target compound.
Diagram: Synthetic Workflow
Caption: General synthetic pathway to this compound.
Experimental Protocol: Synthesis from 1-Boc-3-hydroxyazetidine
This protocol first converts the hydroxyl group to a mesylate, a good leaving group, followed by nucleophilic substitution with a sulfinate salt, and finally Boc deprotection. An alternative, more direct route involves the direct sulfonylation of 3-azetidinone.[1][8]
Step 1: Mesylation of 1-Boc-3-hydroxyazetidine
-
System Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-3-hydroxyazetidine (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution. This base acts as a scavenger for the HCl that will be generated.
-
Sulfonylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The choice of 0 °C is critical to control the exothermicity of the reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude mesylate intermediate.
Step 2: Nucleophilic Substitution (Conceptual) The mesylate intermediate can then be reacted with a nucleophile like sodium methanesulfinate to install the methylsulfonyl group. However, a more direct and commonly cited method is the reaction of an azetidine precursor with methylsulfonyl chloride.[1]
Step 3: Boc Deprotection
-
Acidolysis: Dissolve the crude N-Boc-3-methylsulfonyl-azetidine intermediate in a minimal amount of DCM.
-
Deprotection Agent: Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a solution of 4M HCl in dioxane. The Boc group is labile under strong acidic conditions.
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting residue is the crude salt of the desired product. It can be purified by recrystallization or trituration with a suitable solvent like diethyl ether to afford pure this compound as its TFA or HCl salt.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a building block stems from the predictable reactivity of its secondary amine. The nitrogen atom is a potent nucleophile, readily participating in a variety of bond-forming reactions to build more complex molecular architectures.
-
N-Alkylation: The secondary amine can be alkylated using various electrophiles (e.g., alkyl halides, epoxides) under basic conditions to introduce diverse substituents.
-
N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides access to a wide range of amides and sulfonamides.
-
Reductive Amination: The azetidine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form C-N bonds, a cornerstone of library synthesis.
The electron-withdrawing nature of the C3-sulfonyl group slightly reduces the nucleophilicity of the nitrogen compared to an unsubstituted azetidine, but it remains a highly effective nucleophile for most synthetic transformations.[1]
Diagram: Core Reactivity Profile
Caption: Key synthetic transformations of the azetidine nitrogen.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its salts is essential for ensuring researcher safety. The available safety data indicates that the compound should be handled with care.
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |
Handling Recommendations:
-
Always handle this compound inside a certified chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).[10]
Storage:
-
Free Base: Store in a tightly sealed container in a dark place, under refrigeration (2-8°C) for long-term stability.[4]
-
Hydrochloride Salt: Store in a tightly sealed container in a dry environment at room temperature.[7]
Conclusion
This compound is a high-value chemical tool for the modern medicinal chemist. Its unique combination of a conformationally restricted azetidine ring and a polar, hydrogen-bond-accepting sulfonyl group makes it an attractive scaffold for modulating the properties of bioactive molecules. With well-established synthetic routes and predictable reactivity, it serves as a reliable building block for creating diverse chemical libraries and optimizing lead compounds. By understanding its core properties, synthetic pathways, and safety requirements, researchers can effectively harness the potential of this compound to advance their discovery programs.
References
- 1. This compound HCl [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Methylsulfonyl)azetidine | 935668-43-2 [sigmaaldrich.com]
- 5. 3-(Methylsulfonyl)azetidine hydrochloride | 1400764-60-4 [sigmaaldrich.com]
- 6. This compound hydrochloride 97% | CAS: 1400764-60-4 | AChemBlock [achemblock.com]
- 7. This compound hydrochloride CAS#: 1400764-60-4 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
Spectral Characterization of 3-Methylsulfonyl-azetidine: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectral data for 3-Methylsulfonyl-azetidine (C₄H₉NO₂S, Molecular Weight: 135.19 g/mol ), a versatile building block in medicinal chemistry.[1] A comprehensive understanding of its spectroscopic signature is paramount for its effective utilization in drug discovery and development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of spectroscopic analysis and supported by established methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the structural elucidation of this compound in solution. The analysis of ¹H and ¹³C NMR spectra provides unambiguous information about the connectivity and chemical environment of each atom in the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl group of the sulfonyl moiety and the protons of the azetidine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| -SO₂CH ₃ | ~3.0 | Singlet (s) | 3H | The strong deshielding effect of the sulfonyl group results in a downfield shift for these methyl protons. The singlet multiplicity indicates no adjacent protons. |
| Azetidine CH -SO₂ | Multiplet (m) | 1H | This proton is significantly deshielded due to the adjacent electron-withdrawing sulfonyl group and its position on the strained four-membered ring. | |
| Azetidine CH ₂-N | Multiplets (m) | 4H | The two sets of methylene protons on the azetidine ring are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling with each other and the C3 proton. |
Causality in Experimental Choices: The choice of a suitable deuterated solvent is critical for acquiring high-quality NMR data. For a polar compound like this compound, solvents such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are recommended to ensure good solubility.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| -SO₂C H₃ | ~40-50 | The electron-withdrawing nature of the sulfonyl group shifts this carbon signal downfield. |
| Azetidine C H-SO₂ | Variable | The chemical shift of this carbon is highly dependent on the solvent and any interactions. It is expected to be significantly downfield due to the direct attachment of the sulfonyl group. |
| Azetidine C H₂-N | Variable | The carbons of the azetidine ring will have distinct chemical shifts influenced by the nitrogen atom and the ring strain. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures the reproducibility and accuracy of the obtained NMR data.
References
Methodological & Application
Application Note & Synthesis Protocol: 3-Methylsulfonyl-azetidine Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of 3-Methylsulfonyl-azetidine hydrochloride (CAS: 1400764-60-4), a critical building block in modern medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design to confer favorable physicochemical properties, such as improved metabolic stability and blood-brain barrier penetration.[1] The methylsulfonyl group at the 3-position offers a versatile functional handle for further molecular elaboration.[1] This protocol details a robust and reproducible multi-step synthesis starting from a commercially available precursor, 1-Boc-3-hydroxyazetidine. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying chemical rationale and necessary safety precautions.
Introduction and Strategic Overview
The synthesis of functionalized azetidines is a topic of significant interest due to their prevalence in bioactive molecules and their unique strain-driven reactivity.[2] While several methods exist for constructing the azetidine core, a common and practical strategy for producing derivatives like this compound involves the functionalization of a pre-existing, protected azetidine scaffold.[1][3][4]
This guide outlines a reliable three-stage synthetic sequence:
-
Nucleophilic Substitution: Conversion of the hydroxyl group of 1-Boc-3-hydroxyazetidine into a suitable leaving group, followed by displacement with a methylthiolate source to form a key sulfide intermediate.
-
Oxidation: Selective oxidation of the sulfide intermediate to the corresponding sulfone using a standard oxidizing agent.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product as a hydrochloride salt.
This approach is chosen for its high-yield transformations, use of readily available reagents, and straightforward purification procedures.
Synthetic Workflow and Mechanism
The overall transformation from the starting material to the final product is illustrated below. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.
Caption: Synthetic workflow for this compound hydrochloride.
Materials and Equipment
Reagents and Solvents
-
1-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium thiomethoxide (NaSMe)
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid solution (4M in 1,4-dioxane)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Deionized water
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Part A: Synthesis of 1-Boc-3-(methylthio)azetidine
Rationale: This two-step, one-pot procedure first converts the poorly reactive hydroxyl group into an excellent leaving group (mesylate). This activated intermediate is then immediately displaced by the highly nucleophilic sodium thiomethoxide to form the desired carbon-sulfur bond. Anhydrous conditions are critical in the first step to prevent hydrolysis of the methanesulfonyl chloride.
-
To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
In a separate flask, dissolve sodium thiomethoxide (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the prepared sodium thiomethoxide solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield 1-Boc-3-(methylthio)azetidine as a clear oil.
Part B: Synthesis of 1-Boc-3-(methylsulfonyl)azetidine
Rationale: The sulfide is oxidized to the sulfone using m-CPBA, a common and effective oxidizing agent. Using a slight excess of m-CPBA ensures complete conversion. The workup is designed to remove the m-chlorobenzoic acid byproduct and any unreacted peroxide.
-
Dissolve the purified 1-Boc-3-(methylthio)azetidine (1.0 eq) in DCM (~0.2 M) and cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the complete disappearance of the starting material.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess peroxide), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-3-(methylsulfonyl)azetidine, which can often be used in the next step without further purification.
Part C: Synthesis of this compound hydrochloride
Rationale: The acid-labile Boc protecting group is efficiently cleaved using a strong acid, hydrochloric acid, in a non-nucleophilic solvent like dioxane. The product precipitates from the reaction mixture as its hydrochloride salt, which simplifies isolation.
-
Dissolve the crude or purified 1-Boc-3-(methylsulfonyl)azetidine (1.0 eq) in a minimal amount of DCM or methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 - 10.0 eq) at room temperature.
-
Stir the mixture for 2-4 hours. A white precipitate should form during this time.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to the slurry to enhance precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove residual solvent and impurities.
-
Dry the solid under high vacuum to afford this compound hydrochloride as a white to off-white crystalline solid.
Characterization and Data Summary
The final product should be characterized using standard analytical techniques to confirm its identity and purity.[1]
| Property | Data | Reference |
| IUPAC Name | 3-(methylsulfonyl)azetidine;hydrochloride | [5] |
| CAS Number | 1400764-60-4 | [5][6][7] |
| Molecular Formula | C₄H₁₀ClNO₂S | [5][7] |
| Molecular Weight | 171.65 g/mol | [5] |
| Appearance | White to off-white solid | - |
| Purity (Typical) | ≥97% | [5] |
| ¹H NMR (DMSO-d₆) | Expected peaks for azetidine ring protons and methylsulfonyl group protons. | [6][8] |
| Mass Spec (ESI+) | m/z = 136.04 [M+H]⁺ (free base) | [1] |
Safety Precautions and Handling
Azetidine and its derivatives are reactive compounds and should be handled with care in a well-ventilated fume hood.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[9][11]
-
Reagent Hazards:
-
Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood.
-
m-CPBA: Strong oxidizing agent, potentially explosive when dry. Avoid friction and shock.
-
HCl in Dioxane: Highly corrosive. Generates HCl gas. Ensure adequate ventilation.
-
-
Handling: Avoid inhalation of dust and vapors.[11][12] Avoid contact with skin and eyes.[12] In case of exposure, wash the affected area immediately with copious amounts of water.[13]
-
Storage: Store the final product sealed in a dry environment at room temperature.[1]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Mesylation (Part A) | Insufficient base; wet solvent/reagents. | Ensure all reagents and solvents are anhydrous. Use the full 1.5 eq of triethylamine. |
| Low Yield in Sulfide Formation | Poor quality sodium thiomethoxide; insufficient reaction time. | Use freshly opened or properly stored NaSMe. Extend reaction time and monitor by TLC. |
| Incomplete Oxidation (Part B) | Insufficient m-CPBA; reaction time too short. | Add an additional 0.2-0.3 eq of m-CPBA. Ensure the reaction is stirred until the starting material is consumed. |
| Product Fails to Precipitate | Product is too soluble in the reaction mixture. | Concentrate the reaction mixture under reduced pressure, then add a larger volume of diethyl ether to force precipitation. |
| Impure Final Product | Incomplete reaction; inefficient purification/washing. | Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., methanol/diethyl ether). |
References
Click to expand
- SPARROW. (2025, June 19). What are the safety precautions when handling azetidine? - Blog.
- Benchchem. This compound HCl.
- Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
- Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
- MedChemExpress. Azetidine-3-carboxylic acid Safety Data Sheet.
- Apollo Scientific. Azetidine Safety Data Sheet.
- BLD Pharm. 3-(Methylsulfonyl)azetidine hydrochloride.
- Organic Syntheses. Azetidine Synthesis Procedure.
- AChemBlock. This compound hydrochloride 97%.
- ChemicalBook. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR spectrum.
- National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Organic Chemistry Portal. Azetidine synthesis.
- Progress in Chemistry. Synthesis of Azetidines.
- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.
- ChemicalBook. This compound hydrochloride CAS#: 1400764-60-4.
- PubChem. 3-(Methanesulfonylmethyl)azetidine hydrochloride.
- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines.
- Google Patents. Process for synthesis of azetidine and novel intermediates therefor.
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- 5. This compound hydrochloride 97% | CAS: 1400764-60-4 | AChemBlock [achemblock.com]
- 6. 1400764-60-4|3-(Methylsulfonyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 7. This compound hydrochloride CAS#: 1400764-60-4 [m.chemicalbook.com]
- 8. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR spectrum [chemicalbook.com]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
- 10. chemos.de [chemos.de]
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Application Notes and Protocols: 3-Methylsulfonyl-azetidine as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in contemporary drug discovery.[1][2] Its incorporation into molecular architectures can significantly enhance a compound's pharmacological profile by improving aqueous solubility, metabolic stability, and target binding affinity.[3] The rigid, three-dimensional nature of the azetidine ring provides a defined exit vector for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements.[2] This contrasts with more flexible acyclic linkers or larger heterocyclic systems.
This application note focuses on 3-Methylsulfonyl-azetidine , a particularly valuable building block that combines the beneficial properties of the azetidine core with the unique electronic influence of a methylsulfonyl group. The potent electron-withdrawing nature of the sulfonyl moiety modulates the reactivity of the azetidine ring, rendering it a versatile synthon for a variety of chemical transformations.[4] This guide provides a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for its application in key synthetic reactions, including N-alkylation, N-acylation, and reductive amination.
Synthesis of this compound Hydrochloride
The most direct and common route to this compound involves the sulfonylation of a suitable azetidine precursor.[4] One established method begins with the commercially available 1-Boc-3-hydroxyazetidine. The hydroxyl group is first converted to a mesylate, a good leaving group, which is then displaced by a sulfinate. A subsequent deprotection step yields the target compound.
Protocol 1: Two-Step Synthesis from 1-Boc-3-hydroxyazetidine
This protocol outlines a reliable, two-step procedure for the synthesis of this compound hydrochloride.
Step 1: Synthesis of 1-Boc-3-methylsulfonyl-azetidine
-
Materials:
-
1-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium methanesulfinate (CH₃SO₂Na)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-3-(methylsulfonyloxy)azetidine. This intermediate is often used without further purification.
-
Dissolve the crude intermediate in anhydrous DMF (0.2 M).
-
Add sodium methanesulfinate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-Boc-3-methylsulfonyl-azetidine.
-
Step 2: Boc Deprotection to Yield this compound Hydrochloride
-
Materials:
-
1-Boc-3-methylsulfonyl-azetidine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve 1-Boc-3-methylsulfonyl-azetidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
-
Applications in Synthesis: N-Functionalization Protocols
The secondary amine of this compound is a versatile handle for introducing molecular diversity. The following protocols detail common and robust methods for its functionalization.
Protocol 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for appending alkyl groups to the azetidine nitrogen. The choice of a non-nucleophilic base is crucial to prevent side reactions.
-
Causality and Experimental Choices: The use of a base like potassium carbonate or DIPEA is essential to deprotonate the azetidine nitrogen, making it nucleophilic enough to attack the alkyl halide. Acetonitrile and DMF are excellent solvents for this type of reaction due to their polar aprotic nature, which facilitates SN2 reactions.
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
-
Procedure:
-
To a round-bottom flask, add this compound hydrochloride and the chosen solvent (0.1-0.2 M).
-
Add the base (K₂CO₃ or DIPEA) and stir the suspension for 15-30 minutes at room temperature.
-
Add the alkyl halide to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off any inorganic salts if necessary.
-
If DMF is used, dilute with ethyl acetate and wash with water and brine. If acetonitrile is used, concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated azetidine.
-
-
Data Presentation: Representative Yields for N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature | Typical Yield |
| Benzyl Bromide | K₂CO₃ | DMF | RT | 85-95% |
| Methyl Iodide | DIPEA | CH₃CN | 50 °C | 80-90% |
| Ethyl Bromoacetate | K₂CO₃ | CH₃CN | RT | 75-85% |
Protocol 3: N-Acylation with Acyl Chlorides or Anhydrides
N-acylation provides a direct route to amide derivatives, which are prevalent in bioactive molecules. This reaction is typically rapid and high-yielding.
-
Causality and Experimental Choices: A base, typically a tertiary amine like triethylamine, is required to act as a scavenger for the HCl or carboxylic acid generated during the reaction. The reaction is often performed at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acylating agent.
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Suspend this compound hydrochloride in DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (2.2 eq) and stir for 10 minutes.
-
Add the acylating agent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until completion is indicated by TLC or LC-MS.
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.
-
Protocol 4: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and controlled method for N-alkylation that avoids the potential for over-alkylation seen with alkyl halides.[5][6] It proceeds via an in-situ formed iminium ion, which is then reduced.
-
Causality and Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion in the presence of the starting aldehyde or ketone, preventing reduction of the carbonyl starting material.[6] Dichloroethane (DCE) or dichloromethane (DCM) are common solvents. A small amount of acetic acid can be used to catalyze iminium ion formation, especially with less reactive carbonyls.
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq, to freebase the starting material)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of this compound hydrochloride in DCE or DCM (0.1 M), add triethylamine (1.1 eq) and stir for 10 minutes.
-
Add the aldehyde or ketone and stir for 20-30 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
-
Visualization of Key Processes
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for this compound HCl.
Diagram 2: N-Functionalization Workflow
Caption: Key N-functionalization pathways for this compound.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its synthesis is readily achievable from common starting materials, and the secondary amine provides a reliable point for diversification. The protocols outlined in this application note provide robust and reproducible methods for the N-functionalization of this scaffold, enabling the efficient generation of diverse compound libraries. The strategic application of this building block can impart desirable physicochemical properties, making it a powerful tool in the design of next-generation therapeutics.
References
-
Al-Rawashdeh, N. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Singh, G. S. (2025). Preparation and Synthetic Applications of Azetidines. ResearchGate. [Link]
-
Comeau, J. L., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
Wang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Singh, G. S. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]
-
Rostami, A., et al. (Unknown). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. University of Kashan. [Link]
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]
-
Organic Syntheses. azetidine. [Link]
-
Stepan, A. F., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Oriental Journal of Chemistry. (Unknown). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. [Link]
-
PubMed. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Stepan, A. F., et al. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]
Sources
The Strategic Incorporation of 3-Methylsulfonyl-azetidine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azetidine scaffold has emerged as a privileged motif in contemporary drug discovery, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2] This guide provides an in-depth exploration of a particularly valuable derivative: 3-Methylsulfonyl-azetidine. We will delve into its synthesis, key applications as a versatile building block, and its role as a bioisostere in optimizing drug candidates. Detailed experimental protocols are provided to facilitate its practical implementation in the laboratory. The unique conformational constraints and electronic properties imparted by the this compound moiety offer a compelling strategy for overcoming common challenges in medicinal chemistry, including metabolic instability and poor central nervous system (CNS) penetration.[1][3]
The Rationale for this compound in Drug Design
The four-membered azetidine ring offers a unique combination of rigidity and three-dimensionality, allowing for precise vectoral presentation of substituents into binding pockets.[2] The incorporation of a methylsulfonyl group at the 3-position further refines the properties of this scaffold in several key ways:
-
Enhanced Polarity and Solubility: The sulfonyl group is a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a molecule, a critical parameter for oral bioavailability.
-
Metabolic Stability: The azetidine ring itself is often more resistant to oxidative metabolism compared to larger saturated heterocycles like piperidine and pyrrolidine.[4] The electron-withdrawing nature of the methylsulfonyl group can further modulate the metabolic fate of the molecule.
-
Modulation of Basicity: The inductive effect of the sulfonyl group reduces the basicity of the azetidine nitrogen, which can be advantageous in tuning the pKa of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: this compound can serve as a bioisostere for other common functionalities, such as substituted piperidines or morpholines, offering an alternative chemical space with potentially improved properties.[4]
-
CNS Penetration: The polarity and size of the this compound moiety can be leveraged to fine-tune a molecule's ability to cross the blood-brain barrier, a significant hurdle in the development of neurotherapeutics.[3][5]
Synthesis of this compound Hydrochloride: A Step-by-Step Protocol
The most common and reliable route to this compound hydrochloride involves the sulfonylation of a protected 3-hydroxyazetidine precursor, followed by deprotection. The following protocol is a representative example.
Protocol 1: Synthesis of 1-Boc-3-(methylsulfonyloxy)azetidine
This initial step involves the activation of the hydroxyl group of commercially available 1-Boc-3-hydroxyazetidine.
Materials:
-
1-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-Boc-3-(methylsulfonyloxy)azetidine.
Protocol 2: Synthesis of this compound Hydrochloride
This protocol details the displacement of the mesylate with a sulfinate salt, followed by deprotection.
Materials:
-
1-Boc-3-(methylsulfonyloxy)azetidine
-
Sodium methanesulfinate
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in anhydrous DMF.
-
Add sodium methanesulfinate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1-Boc-3-methylsulfonyl-azetidine can be purified by column chromatography or taken directly to the next step.
-
Dissolve the crude or purified 1-Boc-3-methylsulfonyl-azetidine in a minimal amount of ethyl acetate.
-
Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.[6]
Applications in Medicinal Chemistry: Case Studies and Protocols
The true utility of this compound lies in its application as a versatile building block for the synthesis of more complex drug candidates.
N-Alkylation for Library Synthesis
The secondary amine of this compound hydrochloride provides a convenient handle for further functionalization, most commonly through N-alkylation.
Protocol 3: General Procedure for N-Alkylation of this compound
This protocol describes a standard reductive amination procedure.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) (1.0 eq, if starting from the hydrochloride salt)
-
Acetic acid (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in DCM, add triethylamine (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-alkylated this compound derivative.
Role as a Bioisostere: Improving Physicochemical Properties
The strategic replacement of a larger, more lipophilic, and metabolically labile group with the this compound moiety can lead to significant improvements in a drug candidate's profile. A common application is the replacement of a substituted piperidine ring.
Illustrative Example: Bioisosteric Replacement of a Substituted Piperidine
Consider a hypothetical drug candidate containing a 4-hydroxypiperidine moiety, which is prone to glucuronidation. Replacing this with a this compound can block this metabolic pathway and improve other properties.
| Property | 4-Hydroxypiperidine Analog | This compound Analog | Rationale for Improvement |
| Metabolic Stability (t½ in HLM) | 15 min | 90 min | Azetidine ring is less prone to oxidation; removal of the hydroxyl group prevents glucuronidation. |
| Aqueous Solubility | 50 µM | 250 µM | The polar sulfonyl group increases hydrophilicity. |
| Calculated LogP | 3.5 | 2.8 | The smaller, more polar azetidine moiety reduces lipophilicity. |
| Target Affinity (IC₅₀) | 10 nM | 15 nM | The rigid azetidine scaffold can maintain or slightly modify the vector of the substituent, preserving target engagement. |
HLM: Human Liver Microsomes
Visualizing the Role of this compound
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
References
- 1. This compound HCl [benchchem.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes & Protocols: Leveraging 3-Methylsulfonyl-azetidine for the Synthesis of CNS-Targeted Libraries
Abstract
The development of therapeutics targeting the Central Nervous System (CNS) is a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2] The design of compound libraries with physicochemical properties optimized for BBB penetration is therefore a critical starting point for any CNS drug discovery program. This guide details the strategic application of 3-methylsulfonyl-azetidine, a versatile chemical building block, in the synthesis of focused, lead-like libraries tailored for CNS targets. We provide an in-depth analysis of the scaffold's properties, detailed synthetic protocols, and a workflow for library characterization, underscoring its value in accelerating the discovery of novel neurotherapeutics.
The Rationale: Why this compound for CNS Drug Discovery?
The azetidine ring is a privileged four-membered heterocycle increasingly recognized for its ability to impart favorable drug-like properties.[3] Its rigid, three-dimensional structure can improve metabolic stability and aqueous solubility while providing novel exit vectors for chemical diversification compared to more traditional ring systems.[4][5]
The this compound scaffold is particularly advantageous for CNS library design due to the synergistic effects of its two key components:
-
The Azetidine Ring: As a small, saturated heterocycle, it serves as a non-planar bioisostere for commonly used groups like phenyl or piperidine rings, often leading to improved solubility and reduced lipophilicity.[6] Its secondary amine provides a robust and synthetically tractable handle for diversification.
-
The Methylsulfonyl Group: This polar, electron-withdrawing group is a strong hydrogen bond acceptor but not a donor. Its inclusion significantly influences the molecule's overall physicochemical profile in several beneficial ways:
-
Modulation of Polar Surface Area (PSA): The sulfone moiety increases the PSA, a critical parameter for BBB penetration, without introducing labile protons.[7][8]
-
Reduced Basicity: The electron-withdrawing nature of the sulfone group lowers the basicity (pKa) of the azetidine nitrogen.[9] This is highly desirable as high basicity is often associated with off-target liabilities, such as hERG channel inhibition and phospholipidosis.
-
Enhanced Solubility: The polarity of the sulfone group generally improves the aqueous solubility of the final compounds, a crucial factor for both in vitro screening and in vivo bioavailability.[9]
-
Data Presentation: Physicochemical Properties for CNS Penetration
Effective CNS drugs typically adhere to a specific set of physicochemical parameters.[10][11] The table below compares the calculated properties of a representative N-benzylated this compound derivative against these widely accepted guidelines.
| Physicochemical Property | Guideline for CNS Drugs | Calculated Value (N-benzyl-3-methylsulfonyl-azetidine) | Rationale for Advantage |
| Molecular Weight (MW) | < 400 Da[11] | 225.3 g/mol | Low MW facilitates passive diffusion across the BBB. |
| Lipophilicity (cLogP) | < 5[11] | ~1.5 | Balanced lipophilicity is crucial; too high can lead to non-specific binding and poor solubility, while too low can hinder membrane permeation. |
| Polar Surface Area (PSA) | < 90 Ų[8] | ~54.6 Ų | The sulfone group contributes to a "sweet spot" PSA, enhancing solubility and interactions without preventing membrane crossing.[7][12][13] |
| H-Bond Donors (HBD) | ≤ 3[11] | 0 | The absence of H-bond donors is highly favorable for BBB penetration, as it reduces the desolvation penalty. |
| H-Bond Acceptors (HBA) | ≤ 7[11] | 3 (2 from sulfone, 1 from nitrogen) | The sulfone provides strong H-bond accepting capacity, aiding solubility and target engagement. |
| Rotatable Bonds | < 8[10] | 3 | The rigid azetidine core reduces conformational flexibility, which can lower the entropic penalty upon binding to a target. |
Visualization: Key Parameters for Blood-Brain Barrier (BBB) Penetration
Caption: Key physicochemical properties favoring blood-brain barrier penetration.
Synthesis of the Core Building Block: this compound HCl
The hydrochloride salt of this compound is a stable, crystalline solid that is convenient to handle and weigh.[3] A reliable and scalable synthesis starts from the commercially available 1-Boc-3-hydroxyazetidine. The causality behind this two-step approach is clear: the Boc protecting group prevents unwanted side reactions at the nitrogen, and the hydroxyl group is an excellent precursor for introducing the desired sulfone functionality via a mesylate intermediate.
Visualization: Synthetic Scheme for this compound HCl
Caption: Two-step synthesis of the this compound HCl core.
Experimental Protocol: Synthesis of this compound HCl
PART A: Synthesis of 1-Boc-3-(methylthio)azetidine
-
Dissolution: To a round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Mesylation: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
-
Substitution: Dissolve the crude mesylate in dimethylformamide (DMF, ~0.3 M). Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield 1-Boc-3-(methylthio)azetidine.
PART B: Synthesis of this compound HCl
-
Oxidation: Dissolve the 1-Boc-3-(methylthio)azetidine (1.0 eq) from Part A in DCM (~0.2 M). Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise. Causality Note: Using slightly more than two equivalents of oxidant ensures the complete conversion of the sulfide to the sulfone.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give crude 1-Boc-3-methylsulfonyl-azetidine.
-
Deprotection: Dissolve the crude product in a minimal amount of DCM or methanol. Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
Isolation: The product hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound HCl as a white solid.
Library Synthesis via N-Functionalization
The secondary amine of the this compound core is the linchpin for library diversification. Its nucleophilicity allows for a wide range of robust, high-throughput reactions.
Visualization: Library Diversification Workflow
Caption: Diversification of the core scaffold to generate a CNS library.
Protocol 1: N-Alkylation via Reductive Amination
This method is a workhorse for library synthesis due to its broad substrate scope and mild conditions.
-
Preparation: In a reaction vial, combine this compound HCl (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a base such as triethylamine (1.2 eq to neutralize the HCl salt) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. Causality Note: NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ because it is less basic, chemoselective for imines over carbonyls, and does not generate gaseous byproducts.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by LC-MS.
-
Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography or preparative HPLC.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol enables the introduction of diverse (hetero)aromatic systems, which are common motifs in CNS drugs.[14]
-
Preparation: To a microwave vial, add the aryl bromide or chloride (1.0 eq), this compound HCl (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or LHMDS, 2.5 eq).
-
Reaction: Add an anhydrous, aprotic solvent such as toluene or dioxane. Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes. Causality Note: Microwave heating accelerates the reaction, allowing for rapid library production. The choice of ligand is critical and often needs to be screened to optimize the reaction for a given class of aryl halide.
-
Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and base. Concentrate the filtrate and purify the residue by flash chromatography or preparative HPLC.
Library Characterization and Quality Control
A synthesized library is only as valuable as its quality. A self-validating system requires both structural confirmation and an assessment of the key physicochemical properties that motivated the library's design.
Visualization: Quality Control and Screening Workflow
Caption: Workflow for library validation and hit identification.
Protocol: High-Throughput Kinetic Solubility Assay
Kinetic solubility is measured early in drug discovery as it reflects the conditions of many primary biological assays where compounds are introduced from a DMSO stock.[15][16][17]
-
Stock Preparation: Prepare 10 mM stock solutions of each library compound in 100% DMSO.
-
Dilution: In a 96-well plate, add phosphate-buffered saline (PBS, pH 7.4). Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be ≤1%).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Analyze the plate using a nephelometer, which measures light scattering caused by precipitated compound. The concentration at which significant scattering is first observed is the kinetic solubility.[16]
-
Validation: For a CNS library, a kinetic solubility of >10 µM is generally considered acceptable for initial screening.
Protocol Outline: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA provides a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.
-
Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a hydrophobic solvent like dodecane to form an artificial membrane.
-
Compound Addition: The library compounds are added to a donor plate (typically at pH 7.4).
-
Assay Assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing fresh buffer is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The sandwich is incubated for 4-16 hours, allowing the compounds to diffuse from the donor, through the artificial membrane, and into the acceptor compartment.
-
Analysis: The concentrations of the compound in the donor, acceptor, and reference wells are measured by UV-Vis spectroscopy or LC-MS. Permeability values (Pe) are then calculated.
-
Validation: Compounds are often binned into high, medium, and low permeability categories based on known standards. For a CNS library, compounds in the high permeability category are prioritized.
Conclusion
This compound is a powerful and strategically designed building block for the creation of CNS-targeted compound libraries. Its unique combination of a rigid, 3D azetidine core and a polarity-modulating sulfone group provides a direct route to molecules with physicochemical properties pre-optimized for blood-brain barrier penetration. The straightforward and robust protocols for its synthesis and subsequent N-functionalization enable the rapid generation of diverse and novel chemical matter. By integrating the described synthetic workflows with rigorous analytical and in vitro ADME characterization, researchers can significantly enhance the efficiency and success rate of their CNS drug discovery campaigns.
References
- BenchChem. (n.d.). Comparative study of different synthetic routes to 3-substituted azetidines.
- Bevan, C. D., & Lloyd, R. S. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- Kitchen, D. B., et al. (2008). Blood-brain barrier permeability considerations for CNS-targeted compound library design. Current Opinion in Chemical Biology, 12(3), 318-23.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Kelder, J., et al. (1999). Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. Pharmaceutical Research, 16(10), 1514-9.
- Wang, Y., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]
- Enamine. (n.d.). Aqueous Solubility Assay.
- BOC Sciences. (n.d.). CNS Targets Library.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Pardridge, W. M. (2012). Molecular determinants of blood–brain barrier permeation. PMC - PubMed Central - NIH.
- Shityakov, S., et al. (2012). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. International Journal of Medicinal Chemistry.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Shityakov, S., et al. (2013). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. International Journal of Computational Biology and Drug Design, 6(1-2), 146-56.
-
Enamine. (n.d.). CNS-Targeted Library. Retrieved from [Link]
- Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 6(6).
- Wessjohann, L. A., et al. (2021). Bioisosteric replacement of ketones with three‐dimensional (3D) motifs, such as oxetanes and azetidines. Angewandte Chemie.
- BenchChem. (n.d.). This compound HCl.
- Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187-211.
- BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
- Meanwell, N. A. (2018). Cyclic sulfoxides and sulfones in drug design. Journal of Medicinal Chemistry.
- Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - PubMed Central - NIH.
- Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187-211.
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553.
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Application Note & Protocols: Versatile Derivatization of the Azetidine Nitrogen in 3-Methylsulfonyl-azetidine
Abstract
3-Methylsulfonyl-azetidine has emerged as a valuable building block in medicinal chemistry, prized for its conformationally rigid four-membered ring which can favorably influence the physicochemical properties of drug candidates.[1][2] The secondary amine of the azetidine ring serves as a critical handle for chemical modification, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR). This guide provides a detailed examination of several robust and versatile methods for the derivatization of the azetidine nitrogen, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination. Each section explains the underlying chemical principles, offers field-tested insights into procedural choices, and presents detailed, step-by-step protocols suitable for researchers in drug discovery and synthetic chemistry.
Foundational Principles: Reactivity of the this compound Core
The synthetic utility of this compound is dictated by the interplay between the nucleophilic secondary amine and the electronic influence of the C3-substituent.
-
The Azetidine Nitrogen: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This is the primary site for the derivatization reactions discussed herein. The strained four-membered ring imparts unique stereoelectronic properties compared to larger, more flexible pyrrolidines or piperidines.[3]
-
The 3-Methylsulfonyl Group: The sulfonyl group (–SO₂CH₃) is a potent electron-withdrawing group. While its primary electronic effect is felt at the C3 position, it can modestly decrease the basicity and nucleophilicity of the distal nitrogen atom through inductive effects. More significantly, this group can act as a strong hydrogen bond acceptor, potentially influencing molecular conformations and interactions with biological targets.[1]
Derivatization Strategies and Protocols
The following sections detail four primary strategies for functionalizing the azetidine nitrogen. The choice of method depends on the desired functional group and the overall synthetic strategy.
N-Acylation: Formation of N-Azetidinyl Amides
N-acylation is a fundamental transformation that converts the secondary amine into a neutral, non-basic amide functional group. This is a highly reliable reaction, typically proceeding to completion under mild conditions. The resulting amide bond is metabolically robust and introduces a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the amide N-H, if applicable, though not in this tertiary amide case).
Causality & Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution, where the azetidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is not to deprotonate the azetidine but to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction, which would otherwise protonate the starting material and halt the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.
Experimental Protocol: N-Acetylation of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound hydrochloride (1.0 equiv.), and suspend it in anhydrous DCM (0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equiv.) dropwise to the stirred suspension. Stir for 10-15 minutes to ensure complete neutralization of the hydrochloride salt and formation of the free base.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetyl-3-methylsulfonyl-azetidine.
Table 1: Representative Acylating Agents
| Acylating Agent | Product Functional Group | Typical Yield Range |
|---|---|---|
| Acetyl Chloride | Acetamide | 90-98% |
| Benzoyl Chloride | Benzamide | 85-95% |
| Acetic Anhydride | Acetamide | 88-96% |
| Boc Anhydride (Boc₂O) | Boc-carbamate | >95% |
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
N-Sulfonylation: Crafting N-Azetidinyl Sulfonamides
Similar to N-acylation, N-sulfonylation installs a robust, neutral functional group. The resulting sulfonamide is an excellent hydrogen bond acceptor and is often used in drug design to mimic phosphate groups or to impart specific binding interactions. A protocol for sulfonylation can be found in the literature for related azetidine systems.[4]
Causality & Experimental Rationale: The mechanism is analogous to acylation, involving the nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. An acid scavenger (e.g., TEA, DIPEA) is required to neutralize the HCl byproduct. The reaction is typically fast and clean.
Experimental Protocol: N-Mesylation of this compound
-
Preparation: Suspend this compound hydrochloride (1.0 equiv.) in anhydrous DCM (0.1 M) in a flame-dried flask under N₂.
-
Base Addition: Cool the mixture to 0 °C and add triethylamine (2.2 equiv.). Stir for 15 minutes.
-
Sulfonylation: Add methanesulfonyl chloride (1.1 equiv.) dropwise at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours, monitoring by LC-MS.[4]
-
Workup: Quench with water. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired N-methanesulfonyl-3-methylsulfonyl-azetidine.
N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation with alkyl halides provides a straightforward route to N-substituted azetidines. However, this method requires careful control to avoid a common pitfall.
Causality & Experimental Rationale: This is a classic Sₙ2 reaction where the azetidine nitrogen acts as the nucleophile, displacing a halide from an alkyl halide. The primary challenge is over-alkylation; the product, a tertiary amine, is often more nucleophilic than the starting secondary amine and can react with another equivalent of the alkyl halide to form an undesired quaternary ammonium salt.[1] To mitigate this, one can use a slight excess of the amine, carefully control stoichiometry, or use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The base neutralizes the HX acid formed without competing as a nucleophile.
Experimental Protocol: N-Benzylation of this compound
-
Preparation: To a flask, add this compound hydrochloride (1.0 equiv.), potassium carbonate (3.0 equiv.), and a catalytic amount of potassium iodide (0.1 equiv., to promote the reaction via in situ Finkelstein reaction if using an alkyl chloride/bromide).
-
Solvent & Reagent: Add anhydrous DMF (0.2 M) followed by benzyl bromide (1.05 equiv.).
-
Reaction: Heat the mixture to 50-60 °C and stir for 6-12 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Reductive Amination: A Powerful Tool for Library Synthesis
Reductive amination is arguably the most versatile and powerful method for N-functionalization, enabling the introduction of a vast array of substituents.[2] It is a two-step process, often performed in a single pot, that converts a carbonyl group and an amine into a more substituted amine.[5][6]
Causality & Experimental Rationale: The reaction begins with the formation of an intermediate iminium ion from the condensation of the secondary amine (this compound) with an aldehyde or ketone.[2] This step is often catalyzed by mild acid (e.g., acetic acid). In the second step, a mild and selective reducing agent is used to reduce the iminium ion to the final tertiary amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][7] Its key advantage is its chemoselectivity; it is a mild hydride donor that rapidly reduces the electrophilic iminium ion but is slow to react with the less electrophilic starting aldehyde or ketone.[8] This selectivity prevents the wasteful consumption of the hydride reagent and the formation of alcohol byproducts.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Preparation: In a flask, dissolve this compound hydrochloride (1.0 equiv.) and benzaldehyde (1.1 equiv.) in 1,2-dichloroethane (DCE, 0.1 M).
-
Iminium Formation: Add triethylamine (1.1 equiv.) to neutralize the HCl salt. For less reactive carbonyls, a small amount of acetic acid (0.1-0.2 equiv.) can be added to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to control any initial effervescence.
-
Reaction: Stir at room temperature for 4-16 hours until LC-MS analysis indicates complete consumption of the iminium intermediate.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to afford the N-benzyl-3-methylsulfonyl-azetidine.
Workflow for Reductive Amination
Caption: One-pot sequence for the reductive amination of this compound.
Conclusion
This compound is a synthetically tractable scaffold that provides access to a diverse range of novel chemical entities. The protocols for N-acylation, N-sulfonylation, N-alkylation, and reductive amination described herein represent reliable and high-yielding methods for derivatizing the core azetidine nitrogen. By understanding the rationale behind each experimental choice, researchers can confidently apply and adapt these procedures to accelerate their discovery programs, leveraging the unique structural and physicochemical benefits of the azetidine motif.
References
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Wikipedia. Reductive amination. [Link]
-
Nelson, S. G., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(7), 1093–1105. [Link]
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Organic Chemistry Portal. Synthesis of azetidines. [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
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LibreTexts. Reductive Amination. [Link]
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Chinese Journal of Organic Chemistry. Synthesis of Azetidines. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
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Gising, J., & O'Brien, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5899-5947. [Link]
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Application Notes and Protocols for the N-Functionalization of 3-Sulfonyl-Azetidines
Introduction: The Strategic Value of the 3-Sulfonyl-Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly sought-after structural motifs in modern medicinal chemistry.[1][2] Their inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated rings like pyrrolidines or piperidines.[2] The incorporation of an azetidine ring can significantly improve key physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and lipophilicity, while providing rigid vectors for exiting a molecule to probe protein binding pockets.[3][4]
The 3-sulfonyl-azetidine scaffold is of particular interest. The sulfonyl group at the C3 position serves as a powerful synthetic handle and a key pharmacophoric element. Its strong electron-withdrawing nature modulates the electronic properties of the ring and, critically, influences the reactivity of the azetidine nitrogen. This guide provides a detailed exploration of the reaction conditions and underlying principles for the N-functionalization of these valuable building blocks, offering researchers a practical toolkit for diversification and library synthesis.
Core Principle: The Electronic Impact of the C3-Sulfonyl Group
The primary consideration for any N-functionalization reaction on this scaffold is the reduced nucleophilicity of the azetidine nitrogen. The potent electron-withdrawing effect of the adjacent sulfonyl group significantly lowers the pKa of the N-H proton, making it more acidic, but simultaneously decreases the electron density on the nitrogen, making it a weaker nucleophile compared to an unsubstituted azetidine. This dual effect dictates the choice of reagents and conditions, often necessitating stronger bases or more reactive electrophiles to achieve efficient transformation.
Figure 1: A decision workflow for selecting the appropriate N-functionalization strategy.
N-Alkylation Reactions
N-alkylation is a fundamental transformation for introducing aliphatic groups. The choice between direct alkylation and reductive amination depends on the availability of starting materials and the desired control over the reaction.
Direct N-Alkylation with Alkyl Halides
This classic SN2 reaction involves the deprotonation of the azetidine nitrogen followed by nucleophilic attack on an alkyl halide.
Caption: Reaction scheme for direct N-alkylation.
Expertise & Causality:
-
Base Selection: Due to the reduced nucleophilicity of the nitrogen, a moderately strong base is required to ensure sufficient deprotonation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to handle.[5] For less reactive alkyl halides, a stronger organic base like diisopropylethylamine (DIPEA) or a hydride base (NaH) may be necessary. The use of NaH ensures irreversible deprotonation, driving the reaction to completion, but requires anhydrous conditions.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are ideal as they can dissolve the azetidine salt and effectively solvate the cation of the base without interfering with the nucleophile.[6]
-
Side Reactions: The primary risk is overalkylation, leading to the formation of a quaternary ammonium salt.[6] This can be minimized by using the azetidine as the limiting reagent or by slowly adding the alkyl halide.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-sulfonyl-azetidine (1.0 equiv).
-
Dissolution: Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add benzyl bromide (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, the temperature can be increased to 40-60 °C.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.
| Reagent/Condition | Role / Justification | Typical Range |
| Base | Deprotonates the azetidine N-H | K₂CO₃, Cs₂CO₃, DIPEA |
| Solvent | Polar aprotic, dissolves reagents | ACN, DMF |
| Temperature | Controls reaction rate | 25 °C to 60 °C |
| Equivalents (Alkyl Halide) | Electrophile | 1.0 - 1.2 equiv |
Table 1: Summary of typical conditions for direct N-alkylation.
N-Arylation: The Buchwald-Hartwig Cross-Coupling
For the synthesis of N-aryl azetidines, the palladium-catalyzed Buchwald-Hartwig amination is the premier method, offering broad scope and functional group tolerance.[7][8]
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Expertise & Causality:
-
Catalyst System: The choice of palladium precursor and ligand is critical. A common system involves a palladium(0) source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BippyPhos).[8] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the azetidine and facilitate the ligand exchange step. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[9] Cesium carbonate can also be effective, particularly for sensitive substrates.
-
Solvent: Anhydrous, non-coordinating aromatic solvents like toluene or dioxane are standard, as they are stable at the high temperatures often required for the reaction.
Protocol 2: Palladium-Catalyzed N-Arylation
-
Setup: In a glovebox, add the aryl bromide (Ar-Br, 1.0 equiv), Pd₂(dba)₃ (0.02 equiv), the chosen phosphine ligand (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a reaction vial.
-
Reagent Addition: Add the 3-sulfonyl-azetidine (1.2 equiv) followed by anhydrous toluene to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
| Component | Role / Justification | Examples |
| Pd Source | Catalyst precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes Pd, facilitates key steps | XPhos, RuPhos, BippyPhos |
| Base | Deprotonates amine, promotes catalysis | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Anhydrous, high-boiling | Toluene, Dioxane |
Table 2: Key components for Buchwald-Hartwig N-arylation.
N-Acylation and N-Sulfonylation
Introducing acyl or sulfonyl groups onto the azetidine nitrogen is typically straightforward due to the high reactivity of the corresponding acyl chlorides/anhydrides and sulfonyl chlorides.
Expertise & Causality:
-
Reaction Conditions: These reactions are generally rapid and high-yielding. A simple tertiary amine base like triethylamine (TEA) or DIPEA is usually sufficient to act as an acid scavenger for the HCl or carboxylic acid byproduct.[10]
-
Solvent: An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used at room temperature or 0 °C to control the initial exotherm.
-
Causality of Base: The base neutralizes the acid generated during the reaction, preventing the protonation of the starting azetidine, which would render it unreactive. Using at least one equivalent of the scavenger base is crucial for driving the reaction to completion.
Protocol 3: General Procedure for N-Acylation/N-Sulfonylation
-
Setup: Dissolve the 3-sulfonyl-azetidine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add triethylamine (TEA, 1.5 equiv). Cool the solution to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add the acyl chloride or sulfonyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-acyl or N-sulfonyl azetidine is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
| Electrophile | Base | Solvent | Temperature | Typical Time |
| Acyl Chloride (RCOCl) | TEA, DIPEA | DCM, THF | 0 °C to RT | 1-4 h |
| Acid Anhydride ((RCO)₂O) | TEA, DIPEA | DCM, THF | RT | 2-6 h |
| Sulfonyl Chloride (RSO₂Cl) | TEA, DIPEA | DCM, THF | 0 °C to RT | 1-4 h |
Table 3: General conditions for N-acylation and N-sulfonylation.
Conclusion
The N-functionalization of 3-sulfonyl-azetidines is a critical step in leveraging these scaffolds for drug discovery and chemical biology. While the electron-withdrawing sulfonyl group presents a challenge by reducing the nitrogen's nucleophilicity, this is readily overcome by the judicious selection of bases and reaction conditions. Direct alkylation, palladium-catalyzed arylation, and robust acylation/sulfonylation protocols provide a comprehensive and versatile toolbox for chemists to generate diverse libraries of novel chemical entities. The protocols and principles outlined in this guide serve as a validated starting point for researchers to confidently incorporate this valuable motif into their synthetic programs.
References
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- Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. UniBa.
- Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. AWS.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry.
- Synthesis of Azetidines. Progress in Chemistry.
- Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. Benchchem.
- Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal.
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
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Application Note & Protocol: A Scalable, Multi-Gram Synthesis of 3-Methylsulfonyl-azetidine Hydrochloride
Abstract
3-Methylsulfonyl-azetidine is a critical building block in modern medicinal chemistry, prized for the desirable physicochemical properties the azetidine ring imparts to drug candidates.[1][2] However, its synthesis can be challenging, particularly when transitioning from laboratory-scale to process-scale production. This guide provides a comprehensive, robust, and scalable four-step synthesis of this compound hydrochloride, starting from the commercially available N-Boc-3-hydroxyazetidine. The presented protocol is designed for multi-gram production, with a focus on operational simplicity, safety, and the use of cost-effective and environmentally benign reagents where possible. We detail the causality behind key experimental choices, from leaving group activation and nucleophilic displacement to a scalable oxidation and final deprotection, ensuring a self-validating and reproducible process for researchers in drug development.
Introduction and Strategic Overview
The four-membered azetidine heterocycle is a "privileged scaffold" in drug discovery, often used as a replacement for more lipophilic or conformationally flexible groups to improve properties such as aqueous solubility, metabolic stability, and target engagement.[3] The 3-methylsulfonyl substituent provides a key vector for interaction with biological targets and serves as a versatile synthetic handle.[1]
The primary challenge in producing this intermediate at scale lies in executing each synthetic step with high yield, purity, and operational safety. The route detailed herein was developed to address these challenges directly. It proceeds through four distinct chemical transformations:
-
Mesylation: Activation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form a highly effective mesylate leaving group.
-
Nucleophilic Displacement: An SN2 reaction with sodium methanethiolate to install the required methylthio- moiety.
-
Oxidation: Conversion of the intermediate sulfide to the target sulfone using a scalable and safe oxidation system.
-
Deprotection & Salt Formation: Removal of the N-Boc protecting group under acidic conditions to yield the final product as a stable hydrochloride salt.
This strategic sequence avoids problematic reagents and purifications, culminating in a high-purity product suitable for further synthetic elaboration.
Overall Synthetic Scheme
Figure 1: Four-step synthetic route to this compound HCl.
Rationale for Route and Reagent Selection
As a senior application scientist, it is crucial not just to present a protocol, but to explain the expert reasoning behind its design.
-
Starting Material & Protection Strategy: N-Boc-3-hydroxyazetidine is a commercially available and relatively inexpensive starting material. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this synthesis due to its robustness under the basic and nucleophilic conditions of the first two steps, and its clean, facile removal under acidic conditions which are orthogonal to the preceding steps.[4]
-
Activation of the Hydroxyl Group: The conversion of an alcohol to a better leaving group is a classic transformation. We selected methanesulfonyl chloride (MsCl) over other reagents (e.g., tosyl chloride) for several reasons.[5] Mesylates are highly reactive leaving groups, ensuring efficient displacement. Furthermore, MsCl has a lower molecular weight than TsCl, which is advantageous for process mass intensity (PMI) on a larger scale. The reaction is run at 0 °C to control the initial exotherm upon addition of the highly reactive MsCl.
-
Installation of the Sulfur Moiety: Sodium methanethiolate (NaSMe) is a potent and cost-effective sulfur nucleophile, ideal for the required SN2 displacement of the mesylate.[6][7] Its use ensures a rapid and high-yielding conversion to the sulfide intermediate. The primary challenge with NaSMe is its pungent and unpleasant odor, necessitating the use of a well-ventilated fume hood and appropriate quenching procedures.
-
Sulfide to Sulfone Oxidation: This is arguably the most critical step for scalability and safety. While traditional oxidants like m-chloroperoxybenzoic acid (mCPBA) are effective, they can pose thermal hazards and generate stoichiometric waste.[8] We selected the system of Urea-Hydrogen Peroxide (UHP) and phthalic anhydride . This method is exceptionally well-suited for scale-up because:
-
Safety: UHP is a stable, solid source of hydrogen peroxide, making it much safer to handle and store than concentrated aqueous H2O2. The reaction conditions are mild and avoid toxic metals or explosive byproducts.[9][10]
-
Efficiency: It provides direct and high-yielding conversion of sulfides to sulfones, often without significant formation of the sulfoxide intermediate.[9]
-
Work-up: The byproducts are easily removed through simple aqueous washes, eliminating the need for column chromatography, which is a major bottleneck in large-scale synthesis.[9]
-
-
Deprotection and Final Form: The final step involves the removal of the Boc group. Treatment with a strong acid like hydrochloric acid (in dioxane) is a standard and highly effective method.[11] This approach simultaneously deprotects the nitrogen and forms the hydrochloride salt. Amines are often isolated as HCl salts to improve their stability, crystallinity, and handling characteristics, making the final product a well-behaved solid.
Detailed Experimental Protocols
Safety Precaution: These protocols must be carried out by trained chemists in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All chemicals, especially methanesulfonyl chloride, sodium methanethiolate, and strong acids, should be handled with extreme care according to their Safety Data Sheets (SDS).[12][13]
Step 1: Synthesis of N-Boc-3-(methylsulfonyloxy)azetidine
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Charge Reagents: To the flask, add N-Boc-3-hydroxyazetidine (100 g, 0.577 mol, 1.0 equiv.) and dichloromethane (DCM, 1 L). Stir until all solids dissolve.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et3N) (121 mL, 0.866 mol, 1.5 equiv.) dropwise via an addition funnel, maintaining the internal temperature below 5 °C.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl) (53.6 mL, 0.693 mol, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: a. Quench the reaction by slowly adding 500 mL of water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO3 solution (1 x 250 mL), and brine (1 x 250 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.
Step 2: Synthesis of N-Boc-3-(methylthio)azetidine
-
Reactor Setup: In a 2 L flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the crude N-Boc-3-(methylsulfonyloxy)azetidine from Step 1 (approx. 0.577 mol) in N,N-dimethylformamide (DMF, 800 mL).
-
Nucleophile Addition: Carefully add sodium methanethiolate (NaSMe) (48.6 g, 0.693 mol, 1.2 equiv.) portion-wise at room temperature. Caution: NaSMe has a strong, unpleasant odor. Perform this addition in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: a. Upon completion, pour the reaction mixture into 2 L of ice-water and stir for 15 minutes. b. Extract the aqueous mixture with ethyl acetate (3 x 500 mL). c. Combine the organic layers and wash with water (2 x 500 mL) and brine (1 x 500 mL) to remove residual DMF. d. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is typically an oil and is used directly in the next step without further purification.
Step 3: Synthesis of N-Boc-3-(methylsulfonyl)azetidine
-
Reactor Setup: In a 3 L flask, dissolve the crude N-Boc-3-(methylthio)azetidine from Step 2 (approx. 0.577 mol) in ethyl acetate (1.5 L).
-
Reagent Addition: Add phthalic anhydride (171 g, 1.15 mol, 2.0 equiv.) to the solution. Stir until it dissolves.
-
Oxidation: Add Urea-Hydrogen Peroxide (UHP) (163 g, 1.73 mol, 3.0 equiv.) portion-wise over 30 minutes. The reaction is mildly exothermic; maintain the temperature below 35 °C with a water bath if necessary.
-
Reaction: Stir the resulting slurry vigorously at room temperature overnight (12-16 hours). Monitor the reaction by LC-MS to confirm complete conversion to the sulfone.[9]
-
Work-up: a. Filter the reaction mixture to remove any insoluble material. b. Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium carbonate (Na2CO3) solution (3 x 500 mL) to remove phthalic acid byproducts. c. Wash the organic layer with brine (1 x 500 mL). d. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the product, which should solidify upon standing.
Step 4: Deprotection and Isolation of this compound Hydrochloride
-
Reactor Setup: In a 1 L flask, suspend the crude N-Boc-3-(methylsulfonyl)azetidine from Step 3 (approx. 0.577 mol) in ethyl acetate (200 mL).
-
Acidification: To this stirred suspension, add a 4 M solution of HCl in 1,4-dioxane (433 mL, 1.73 mol, 3.0 equiv.) slowly at room temperature. Gas evolution (isobutylene) will be observed.
-
Reaction: Stir the mixture at room temperature for 3-4 hours, during which a white precipitate will form. Continue stirring until LC-MS analysis confirms the complete consumption of the starting material.
-
Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold ethyl acetate (2 x 100 mL) to remove any non-polar impurities. c. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Final Product: this compound hydrochloride is obtained as a white, crystalline solid.
Process Workflow and Data Summary
Overall Process Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Expected Yields and Purity
The following table summarizes typical results when starting with 100 g of N-Boc-3-hydroxyazetidine.
| Step | Product | Starting Mass (g) | Typical Product Mass (g) | Overall Yield (%) | Purity (by LC-MS) |
| 1 | N-Boc-3-(methylsulfonyloxy)azetidine | 100.0 | ~140 | ~95% (crude) | >95% |
| 2 | N-Boc-3-(methylthio)azetidine | ~140 | ~115 | ~90% (crude) | >90% |
| 3 | N-Boc-3-(methylsulfonyl)azetidine | ~115 | ~125 | ~92% (crude) | >95% |
| 4 | This compound HCl | ~125 | 80 - 88 | 75 - 82% | >98% |
References
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Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. [Link]
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Kim, J., et al. (2021). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 26(19), 5871. [Link]
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Kim, J., et al. (2021). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
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ChemHelpASAP. (2019). in the chemical literature: SN2 reaction on a mesylate. YouTube. [Link]
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Wang, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
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Zhang, G., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie, 52(27), 7131-7135. [Link]
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Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187-7211. [Link]
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Zhang, C., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118. [Link]
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Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 243-280. [Link]
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Organic Syntheses Procedure. azetidine. Organic Syntheses. [Link]
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Silvi, M., & Melchiorre, P. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 12(10), 941-947. [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Chemos. [Link]
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Wikipedia. Sodium methanethiolate. Wikipedia. [Link]
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ResearchGate. Deprotection of different N-Boc-compounds. ResearchGate. [Link]
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Vessella, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
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Ma, L., & Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(2-3), 165-178. [Link]
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Ramirez, A., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 87(21), 14389-14400. [Link]
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Goundry, W. R., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters, 21(10), 3787-3790. [Link]
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Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23225-23229. [Link]
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Ward, C. C., et al. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. [Link]
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Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23225-23229. [Link]
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Burkhard, J. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7099-7121. [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Protecting Group Strategies for 3-Methylsulfonyl-azetidine: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. The incorporation of a methylsulfonyl moiety at the 3-position introduces a potent hydrogen bond acceptor and a metabolically stable group, further enhancing its potential in drug design. However, the synthetic manipulation of the 3-methylsulfonyl-azetidine core, particularly reactions involving the secondary amine, necessitates a carefully considered protecting group strategy. The electron-withdrawing nature of the methylsulfonyl group decreases the nucleophilicity of the azetidine nitrogen, influencing the choice of protecting group and the conditions for its installation and removal.
This comprehensive guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will delve into the rationale behind the selection of suitable protecting groups, provide detailed, field-proven protocols for their application, and discuss the critical aspects of their orthogonal removal in the presence of the robust methylsulfonyl functionality.
Core Principles: Navigating the Chemistry of this compound
The interplay between the strained four-membered azetidine ring and the electron-withdrawing 3-methylsulfonyl group dictates the reactivity of the molecule. The azetidine nitrogen, while a secondary amine, exhibits attenuated nucleophilicity compared to simpler azetidines. This necessitates slightly more forcing conditions or more reactive electrophiles for N-functionalization, including the introduction of protecting groups.
Conversely, the methylsulfonyl group is exceptionally stable. It is resistant to a wide range of acidic and basic conditions, as well as many oxidative and reductive environments, which allows for a broad selection of deprotection strategies for the azetidine nitrogen without compromising the sulfone.[1] This inherent orthogonality is a cornerstone of the synthetic strategies outlined herein.
Recommended N-Protecting Groups for this compound
Two of the most versatile and commonly employed protecting groups for the azetidine nitrogen of this compound are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice between these two depends on the planned subsequent synthetic steps and the desired deprotection conditions.
The tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its ease of installation and its clean, acid-mediated removal.[2] For this compound, the Boc group provides robust protection during a variety of transformations.
-
Stability: The N-Boc-azetidine is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.
-
Orthogonality: The Boc group's acid lability offers excellent orthogonality with the methylsulfonyl group, which is stable to acidic conditions typically used for Boc removal.[1]
-
Clean Deprotection: Deprotection with acid yields the amine salt, with the byproducts (tert-butyl cation, which typically forms isobutylene and carbon dioxide) being volatile and easily removed.[3]
Application Note & Protocol: N-Boc Protection of this compound
The reduced nucleophilicity of the azetidine nitrogen in this compound may require slightly more forcing conditions than for simple secondary amines. The use of a base is crucial to deprotonate the starting material (often a hydrochloride salt) and to neutralize the acid formed during the reaction.
Table 1: Reaction Parameters for N-Boc Protection
| Parameter | Recommended Conditions | Notes |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 1.1 - 1.5 equivalents |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 equivalents (if starting from HCl salt) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous |
| Temperature | Room Temperature | - |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
Experimental Protocol: N-Boc Protection
-
Preparation: To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add triethylamine (2.5 eq).
-
Addition of Reagent: Add di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-Boc-3-methylsulfonyl-azetidine.
Application Note & Protocol: N-Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The choice of acid can be tailored to the sensitivity of other functional groups in the molecule. Given the stability of the methylsulfonyl group, standard strong acid conditions are well-tolerated.
Table 2: Reagents for N-Boc Deprotection
| Reagent | Solvent | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | A common and effective method.[4] |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1-4 hours | Provides the hydrochloride salt directly.[4] |
| p-Toluenesulfonic acid (p-TsOH) | Methanol (MeOH) | Room Temperature | 2-6 hours | A milder, crystalline acid option.[1] |
Experimental Protocol: N-Boc Deprotection using TFA
-
Preparation: Dissolve N-Boc-3-methylsulfonyl-azetidine (1.0 eq) in DCM (0.1 M).
-
Addition of Acid: Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA. The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base.
The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group is another widely used protecting group for amines, offering an alternative deprotection pathway that is orthogonal to acid-labile groups like Boc.[5]
-
Stability: The N-Cbz-azetidine is stable to a broad range of acidic and basic conditions, making it suitable for a variety of synthetic transformations.
-
Orthogonality: The Cbz group is readily cleaved by catalytic hydrogenolysis, a mild method that is fully compatible with the methylsulfonyl group.[6] This provides an orthogonal strategy to the acid-mediated deprotection of Boc groups.
-
Alternative Deprotection: While hydrogenolysis is the most common method, Cbz groups can also be removed under certain acidic conditions (e.g., HBr in acetic acid), although this is less frequently employed when orthogonality is desired.[7]
Application Note & Protocol: N-Cbz Protection of this compound
Similar to Boc protection, the installation of the Cbz group on this compound requires a base to neutralize the starting material and the HCl generated during the reaction.
Table 3: Reaction Parameters for N-Cbz Protection
| Parameter | Recommended Conditions | Notes |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | 1.1 - 1.3 equivalents |
| Base | Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/Water or THF/Water | Biphasic system |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS |
Experimental Protocol: N-Cbz Protection
-
Preparation: Suspend this compound hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water (2:1, 0.2 M) at 0 °C.
-
Addition of Reagent: Add benzyl chloroformate (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-3-methylsulfonyl-azetidine.
Application Note & Protocol: N-Cbz Deprotection via Hydrogenolysis
Catalytic hydrogenation is a mild and efficient method for the removal of the Cbz group, leaving the methylsulfonyl group intact.
Table 4: Reagents for N-Cbz Deprotection
| Reagent | Solvent | Pressure | Temperature | Time |
| 10% Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | 1 atm H₂ (balloon) | Room Temperature | 2-8 hours |
| 10% Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | 50 psi H₂ (Parr apparatus) | Room Temperature | 1-4 hours |
Experimental Protocol: N-Cbz Deprotection
-
Preparation: Dissolve N-Cbz-3-methylsulfonyl-azetidine (1.0 eq) in methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol % Pd) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Visualization of Protecting Group Strategies
Figure 1: Workflow for Boc and Cbz protection and deprotection of this compound.
Orthogonal Protecting Group Strategy in Action
The distinct deprotection conditions for Boc and Cbz groups allow for their use in an orthogonal protecting group strategy. For instance, a molecule containing both an N-Boc protected amine and an N-Cbz protected this compound can be selectively deprotected at either site without affecting the other.
Figure 2: Orthogonal deprotection of Boc and Cbz groups in the presence of a sulfone.
Conclusion
The successful implementation of protecting group strategies is fundamental to unlocking the synthetic potential of this compound in drug discovery and development. The Boc and Cbz groups stand out as reliable and versatile options, offering robust protection and orthogonal deprotection pathways that are fully compatible with the stable methylsulfonyl moiety. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to confidently incorporate this valuable building block into their synthetic endeavors, paving the way for the discovery of novel therapeutics.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. (2021). [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Semantic Scholar. [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]
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Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. [Link]
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Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
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A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
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Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. National Institutes of Health. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. University of Bari Aldo Moro. [Link]
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acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. National Institutes of Health. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]
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Application Notes & Protocols: A Guide to Biological Screening of 3-Methylsulfonyl-azetidine Derivatives
Introduction: The Therapeutic Potential of the 3-Methylsulfonyl-azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in medicinal chemistry. Its inherent ring strain lends it unique chemical reactivity, while its rigidity provides a defined three-dimensional vector for substituents, enabling precise interactions with biological targets.[1] The incorporation of a methylsulfonyl group at the 3-position further enhances its potential. This functional group is a strong hydrogen bond acceptor and can participate in critical binding interactions, for instance with arginine or lysine residues in a protein's active site, while also influencing the molecule's physicochemical properties.[2]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically screen and characterize novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. The protocols described herein are designed as self-validating systems, incorporating orthogonal assays to ensure data integrity and build confidence in lead candidates.
The Drug Discovery Screening Cascade: A Strategic Approach
Effective drug discovery relies on a tiered screening approach to efficiently identify and validate promising compounds from a larger library.[3][4] This cascade approach minimizes resource expenditure by using broad, high-throughput assays initially and progressing to more complex, lower-throughput assays only for the most promising hits.
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Troubleshooting & Optimization
Technical Support Center: Navigating the Purification Challenges of Polar Azetidine Derivatives
Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with isolating these valuable compounds. The inherent characteristics of polar azetidines, such as their high polarity and the basicity of the nitrogen atom, often complicate standard purification protocols.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high purity for your target molecules.
The Root of the Challenge: Why Are Polar Azetidines Difficult to Purify?
Understanding the underlying physicochemical properties of polar azetidine derivatives is the first step toward developing effective purification strategies.
-
High Polarity: The presence of the nitrogen atom within the four-membered ring, often coupled with other polar functional groups like hydroxyls or amines, renders these compounds highly soluble in polar solvents. This characteristic leads to poor retention on traditional normal-phase silica gel chromatography.[1]
-
Basicity: The lone pair of electrons on the azetidine nitrogen imparts basicity. This causes strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. The result is often problematic chromatography, characterized by peak tailing, streaking, and in some cases, irreversible adsorption of the compound to the column.[1]
-
Ring Strain and Instability: The four-membered azetidine ring is inherently strained. This can make the molecule susceptible to ring-opening or rearrangement reactions, especially under acidic conditions or when exposed to highly reactive stationary phases.[1]
-
Low UV Activity: Many simple azetidine derivatives lack a strong chromophore, making them difficult to detect using UV-Vis detectors during chromatographic purification.[1]
Troubleshooting Guides
This section is organized by common purification techniques and addresses specific issues you may encounter during your experiments.
Flash Column Chromatography (Normal-Phase)
Issue 1: My polar azetidine derivative streaks badly on the silica gel column, and I'm getting poor separation and recovery.
-
Probable Cause: The basic nitrogen of your azetidine is strongly interacting with the acidic silanol groups on the silica surface. This leads to the observed peak tailing and potential loss of your compound on the column.[1]
-
Solution Workflow:
Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.
-
Step-by-Step Protocol: Deactivating Silica Gel
-
Prepare a Deactivating Slurry: Before packing your column, prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane) containing 1-3% of a basic modifier like triethylamine (TEA) or ammonia solution.[2][3]
-
Pack the Column: Pack your column using this slurry.
-
Equilibrate: Equilibrate the packed column with your chosen mobile phase, which should also contain a small amount of the same basic modifier (e.g., 0.1-1% TEA).[2] This ensures that the acidic sites on the silica remain masked throughout the purification, leading to improved peak shape and recovery.[2]
-
-
Alternative Mobile Phases for Polar Amines: For very polar compounds that do not move from the baseline even with highly polar solvents like 100% ethyl acetate, consider more aggressive solvent systems.[4] A common and effective approach is to use a mixture of chloroform, methanol, and concentrated ammonia.[3]
-
Example Solvent Systems (in order of increasing polarity): [3]
-
100:10:1 CHCl₃:MeOH:conc. NH₄OH
-
80:15:1.5 CHCl₃:MeOH:conc. NH₄OH
-
80:35:4 CHCl₃:MeOH:conc. NH₄OH
-
-
Issue 2: My azetidine derivative is too polar and elutes with the solvent front, even with highly polar mobile phases.
-
Probable Cause: Your compound has very high polarity and minimal affinity for the normal-phase stationary phase.
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds that are not retained in reversed-phase chromatography.[1][5] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[1][5]
-
Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography might be a viable option. You may need to use a highly aqueous mobile phase.[2]
-
Crystallization
Issue: I'm struggling to find a suitable solvent system to crystallize my highly polar azetidine derivative.
-
Probable Cause: Highly polar compounds are often very soluble in polar solvents and insoluble in non-polar solvents, making it difficult to find a single solvent that provides the desired solubility difference between hot and cold conditions.[6]
-
Troubleshooting Strategies:
-
Explore Highly Polar Solvents: Test solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[7]
-
Utilize a Mixed Solvent System: If your compound is too soluble in one solvent and insoluble in another, a solvent-pair system can be effective.[6] The two solvents must be miscible.[6]
-
Protocol: Dissolve your compound in a minimal amount of the "good" (high solubility) solvent while hot. Then, slowly add the "bad" (low solubility) solvent dropwise until you observe persistent cloudiness. Add a few more drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Consider Solvothermal Crystallization: This technique involves heating the compound in a solvent within a sealed container (autoclave) to temperatures above the solvent's boiling point.[7] This can sometimes facilitate crystal growth for stubborn compounds.[7]
-
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for many polar compounds, but high boiling point can be a drawback.[8] |
| Methanol | High | 65 | Dissolves compounds of higher polarity than other alcohols.[8] |
| Acetone | Medium-High | 56 | Excellent solvent, but its low boiling point may not provide a large solubility differential.[8] |
| Acetonitrile | Medium-High | 82 | A good option for many polar molecules.[7] |
| DMSO | High | 189 | A very polar solvent, useful for compounds that are insoluble in others.[7] |
| DMF | High | 153 | Similar to DMSO, a highly polar option.[7] |
Liquid-Liquid Extraction
Issue: My polar azetidine derivative remains in the aqueous layer during extraction with an organic solvent.
-
Probable Cause: The high polarity of your compound makes it more soluble in the aqueous phase than in common organic extraction solvents.
-
Solution: Acid-Base Extraction This technique manipulates the charge of the azetidine to control its solubility.[9][10]
Caption: Workflow for purification of a basic azetidine derivative using acid-base extraction.
-
Step-by-Step Protocol:
-
Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic azetidine will be protonated, forming a salt that is soluble in the aqueous layer.[11]
-
Separate the layers. The non-basic impurities will remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer by adding a base (e.g., 1M NaOH) until it is basic. This will deprotonate the azetidine salt, returning it to its neutral, more organic-soluble form.[11]
-
Extract the now-basic aqueous solution with a fresh organic solvent. Your purified azetidine derivative will move into the organic layer.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain your purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my azetidine synthesis? A1: Impurities often arise from starting materials, side reactions, or reagents. Common culprits include unreacted starting materials (e.g., N-Boc-3-hydroxyazetidine), byproducts from side reactions (e.g., elimination products like cycloheptene), and residual solvents or reagents (e.g., DMF, TFA).[12]
Q2: How can I detect and quantify these impurities? A2: A combination of chromatographic and spectroscopic methods is recommended:[12]
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and qualitatively identifying the presence of starting materials and major products.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of your final product and detecting less volatile impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and to identify impurities if they are present in sufficient quantity and have distinct signals.[13]
Q3: Can I use salt formation to aid in the purification of my azetidine derivative? A3: Yes, forming a salt can be a very effective purification strategy. By reacting your basic azetidine with an acid, you can often induce precipitation of the corresponding salt, leaving impurities behind in the solution.[14][15] A notable method involves using trichloroacetic acid (TCA), which forms a salt that can be isolated. Subsequent gentle heating of the TCA salt leads to decarboxylation, releasing your pure amine along with volatile byproducts (CO₂ and chloroform).[14][15]
Q4: My azetidine derivative is chiral. What are the key considerations for its purification? A4: For chiral azetidines, you will likely need to separate diastereomers or enantiomers.
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques like normal-phase flash chromatography.[16][17]
-
Enantiomer Separation: Enantiomers require a chiral environment for separation. This is typically achieved using chiral chromatography (either with a chiral stationary phase or a chiral mobile phase additive) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by conventional methods like crystallization or chromatography.
Q5: Are there any alternatives to silica gel for the chromatography of basic azetidines? A5: Yes. If your azetidine derivative is particularly sensitive to the acidity of silica gel, consider using a less acidic stationary phase like alumina (which is available in basic, neutral, and acidic forms) or a bonded silica phase such as diol or amine.[2] Reversed-phase flash chromatography can also be an option if your compound has sufficient hydrophobic character.[2]
References
- BenchChem. (2025). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Polar Azetidine Compounds. BenchChem.
- ResearchGate. (2015). How do I make a crystal of highly polar compounds?.
- Pubmed Central. (2022). Trichloroacetic acid fueled practical amine purifications.
- ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- Unknown Source. (n.d.).
- Eastern Kentucky University. (n.d.). Acid-Base Liquid-Liquid Extraction. Edubirdie.
- University of Rochester. (n.d.).
- National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- Beilstein Journals. (2022).
- Unknown Source. (n.d.). 4.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- ResearchGate. (2023). Generic conditions for electromembrane extraction of polar bases.
- ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- YouTube. (2014). Purifying Amines Using Their Salts.
- Unknown Source. (n.d.).
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
- WordPress.com. (2006). Purifying amines on silica. Org Prep Daily.
- JoVE. (2020). Video: Extraction - Concept.
- Quora. (2018).
- ACS Publications. (2023). Generic Liquid Membranes for Electromembrane Extraction of Bases with Low or Moderate Hydrophilicity. Analytical Chemistry.
- Pubmed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- YouTube. (2021). Intro to Liquid-Liquid Extraction.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ChemistryViews. (2012).
- Unknown Source. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubMed. (n.d.).
- Unknown Source. (n.d.). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.
- Pubmed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Unknown Source. (2020).
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- ResearchGate. (2025).
- Pubmed Central. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- RSC Publishing. (2019).
- Unknown Source. (n.d.). Synthesis of Azetidines.
- Neopharm Labs. (n.d.).
- Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Reddit. (2023).
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Pubmed Central. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
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Technical Support Center: Optimizing the Yield of 3-Methylsulfonyl-azetidine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methylsulfonyl-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable building block. The inherent ring strain of the azetidine core presents unique synthetic hurdles.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to support your synthetic endeavors.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic route.
Route 1: Oxidation of a 3-(Methylthio)azetidine Precursor
This is a common and effective route, typically involving the synthesis of an N-protected 3-(methylthio)azetidine followed by oxidation to the desired sulfone and subsequent deprotection.
Caption: Synthetic workflow for Route 1.
Q1: Low yield during the oxidation of 1-Boc-3-(methylthio)azetidine to the sulfone.
Possible Causes & Solutions:
-
Incomplete Oxidation: The formation of the intermediate sulfoxide can be a major byproduct if the reaction is not driven to completion.
-
Solution: Increase the equivalents of the oxidizing agent (e.g., m-CPBA or Oxone). Typically, 2.2-2.5 equivalents are required for the full oxidation of a sulfide to a sulfone. Monitor the reaction closely by TLC or LC-MS to ensure the disappearance of both the starting material and the sulfoxide intermediate.
-
-
Degradation of the Azetidine Ring: The strained azetidine ring can be susceptible to opening under harsh reaction conditions.
-
Solution: Perform the oxidation at a lower temperature. For m-CPBA oxidations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is often effective.[2] If using Oxone, ensure the reaction is buffered, as the pH can drop during the reaction.
-
-
Oxidizing Agent Purity: The purity of m-CPBA can vary, with the primary impurity being 3-chlorobenzoic acid, which does not affect the oxidation but does impact the effective concentration of the peracid.
-
Solution: Use freshly purchased m-CPBA or titrate older batches to determine the active oxidant concentration.
-
Q2: Difficulty in purifying 1-Boc-3-methylsulfonyl-azetidine from the reaction mixture.
Possible Causes & Solutions:
-
Contamination with 3-Chlorobenzoic Acid (from m-CPBA): This is a very common byproduct that can be challenging to remove.
-
Solution 1 (Workup): During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove the acidic byproduct. Cooling the reaction mixture before workup can also help precipitate out some of the benzoic acid.[3]
-
Solution 2 (Chromatography): 3-Chlorobenzoic acid is typically more polar than the desired sulfone and can be separated by silica gel column chromatography. Using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will effectively separate the product.[3]
-
-
Presence of the Sulfoxide Intermediate: If the oxidation was incomplete, the sulfoxide will be present as an impurity.
-
Solution: The sulfoxide is generally more polar than the sulfone. Careful column chromatography can separate the two, although it can be challenging. It may be more efficient to re-subject the mixture to the oxidation conditions to drive the reaction to completion.
-
Q3: Low yield or side reactions during the N-Boc deprotection of 1-Boc-3-methylsulfonyl-azetidine.
Possible Causes & Solutions:
-
Azetidine Ring Opening: Strong acidic conditions required for Boc deprotection can lead to the cleavage of the strained azetidine ring.
-
Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or solvent.[8]
-
Solution: Use a scavenger such as anisole or thioanisole in the reaction mixture to trap the t-butyl cation.
-
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection.
-
Solution: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Ensure an adequate excess of acid is used to both cleave the Boc group and protonate the resulting free amine.
-
| Parameter | Recommendation for Optimization | Potential Issues |
| Oxidizing Agent | m-CPBA (2.2-2.5 eq.), Oxone (2.2-2.5 eq.) | Incomplete oxidation (sulfoxide formation), ring degradation. |
| Oxidation Temp. | 0 °C to room temperature | Higher temperatures can lead to side reactions. |
| Deprotection Acid | 4M HCl in dioxane, TFA with scavenger | Ring opening, t-butyl alkylation. |
| Deprotection Temp. | 0 °C to room temperature | Higher temperatures increase the risk of side reactions. |
Table 1: Key Parameter Optimization for Route 1.
Route 2: Defluorosulfonylative (deFS) Coupling of Azetidine Sulfonyl Fluorides
This is a more recent and powerful method for the synthesis of 3-substituted azetidines.[9][10][11][12][13][14] It involves the thermal activation of an azetidine sulfonyl fluoride, which then couples with a nucleophile.
Caption: Synthetic workflow for Route 2.
Q1: Low yield in the deFS coupling reaction.
Possible Causes & Solutions:
-
Insufficient Thermal Activation: The deFS reaction requires thermal energy to generate the reactive intermediate.
-
Nucleophile Reactivity: The choice of methylating agent is crucial.
-
Solution: While not explicitly a "methylsulfonyl" addition in one step, this route is excellent for adding various functionalities. For a methyl group, a suitable organometallic reagent would be needed, which might be challenging with the sulfonyl fluoride. This route is more amenable to adding amines, alcohols, and other nucleophiles. To obtain the methylsulfonyl group, a different nucleophile would be required, such as a methylsulfinate salt, though this specific reaction is not well-documented in the initial search results.
-
-
Base Strength: An appropriate base is often required to facilitate the reaction.
-
Solution: Potassium carbonate is a commonly used base in these reactions.[11] If the reaction is sluggish, a stronger base could be trialed, but this may also increase the likelihood of side reactions.
-
Q2: Formation of SuFEx (Sulfur-Fluoride Exchange) byproducts.
Possible Causes & Solutions:
-
Reaction Conditions Favoring SuFEx: Under certain conditions, particularly with anionic nucleophiles, the SuFEx pathway can compete with the desired deFS reaction.[11]
-
Solution: The deFS pathway is generally favored with neutral nucleophiles under thermal conditions. If SuFEx is a significant issue, re-evaluate the choice of nucleophile and reaction conditions. Using a non-nucleophilic base can help to minimize this side reaction.
-
Route 3: Ring Contraction of an α-Bromo N-Sulfonylpyrrolidinone
This method provides access to α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition and ring contraction.[1][15][16]
Caption: Synthetic workflow for Route 3.
Q1: Low yield of the ring contraction product.
Possible Causes & Solutions:
-
Inefficient Nucleophilic Addition: The initial nucleophilic attack on the carbonyl group is a key step.
-
Decomposition of the α-Bromo Pyrrolidinone: The starting material may be unstable under the reaction conditions.
-
Solution: Use freshly prepared α-bromo N-sulfonylpyrrolidinone. Monitor the reaction for the formation of degradation byproducts.[15]
-
Q2: Poor diastereoselectivity in the formation of the azetidine product.
Possible Causes & Solutions:
-
Base-Induced Epimerization: The base used in the reaction can cause epimerization of the α-bromo center in the starting material.[15]
-
Solution: The choice of base can influence the diastereomeric ratio of the product. It has been shown that different bases can favor different diastereomers. Careful screening of bases may be necessary to achieve the desired stereochemical outcome.
-
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-methylsulfonyl-azetidine via Oxidation
Step 1: Synthesis of 1-Boc-3-(methylthio)azetidine (Example via Mitsunobu reaction)
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
After stirring for 15 minutes, add methyl mercaptan (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of ethyl acetate in hexanes) to yield 1-Boc-3-(methylthio)azetidine.
Step 2: Oxidation to 1-Boc-3-methylsulfonyl-azetidine
-
Dissolve 1-Boc-3-(methylthio)azetidine (1.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add m-CPBA (2.2-2.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-Boc-3-methylsulfonyl-azetidine.
Step 3: Deprotection to this compound Hydrochloride
-
Dissolve 1-Boc-3-methylsulfonyl-azetidine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[6][7]
-
The product will often precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.
-
Triturate the solid with diethyl ether, filter, and wash with diethyl ether to obtain the pure this compound hydrochloride.
Protocol 2: General Procedure for deFS Coupling of Azetidine Sulfonyl Fluorides
-
To a solution of the N-protected azetidine-3-sulfonyl fluoride (1.0 eq.) and the desired nucleophile (1.2-1.5 eq.) in acetonitrile, add potassium carbonate (1.3 eq.).[11]
-
Heat the reaction mixture to 60 °C and stir for 2-5 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the primary challenge in synthesizing azetidines?
A: The main difficulty arises from the high ring strain of the four-membered ring.[1] This makes the ring susceptible to opening by nucleophiles, acids, and bases, often leading to lower yields and the formation of acyclic byproducts.[17]
Q: Which N-protecting group is best for azetidine synthesis?
A: The Boc (tert-butyloxycarbonyl) group is widely used due to its stability under many reaction conditions and its relatively straightforward removal with acid. However, as noted in the troubleshooting section, the acidic deprotection can sometimes be problematic for the azetidine ring. The choice of protecting group should be tailored to the specific reaction sequence and the stability of the intermediates.
Q: How can I confirm the formation of the sulfone from the sulfoxide?
A: ¹H NMR spectroscopy is a powerful tool for this. The protons adjacent to the sulfur atom will experience a greater downfield shift in the sulfone compared to the sulfoxide due to the increased electron-withdrawing nature of the sulfonyl group. You can also use IR spectroscopy, where the sulfonyl group will show characteristic strong stretches.
Q: Are there any "green" methods for Boc deprotection?
A: While strong acids are common, thermal deprotection in water or other solvents has been explored as a greener alternative.[18] However, the high temperatures required may not be suitable for all azetidine derivatives.
Q: Can I synthesize an enantiomerically pure this compound?
A: Yes, several strategies exist for the enantioselective synthesis of azetidines, including asymmetric cycloadditions and the cyclization of chiral precursors.[15] If starting from a chiral pool material like a protected amino acid, it is possible to construct the azetidine ring with high stereochemical control.
References
- Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107.
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Retrieved from [Link]
- Jee, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- Jee, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv.
- Jee, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. PubMed.
- Jee, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- Fujiwara, Y., et al. (2016). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.
-
Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]
- Jee, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Figshare.
-
Common Organic Chemistry. Boc Deprotection - HCl. Retrieved from [Link]
- Ghorai, M. K., & Kumar, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- The Royal Society of Chemistry. (2015).
- The Royal Society of Chemistry.
- ResearchGate. Defluorosulfonylative coupling of oxetane sulfonyl fluorides with... | Download Scientific Diagram.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017).
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- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride.
- Benchchem. Experimental procedure for deprotection of Boc-protected amines.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- The Royal Society of Chemistry.
- ChemicalBook. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum.
- ChemicalBook. 1-BOC-3-(METHOXY)AZETIDINE(429669-07-8) 1H NMR spectrum.
- ChemicalBook. 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum.
- Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
- OrgoSolver.
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- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?
- Scribd. Rapid N-Boc Deprotection with TFA.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
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- 12. researchgate.net [researchgate.net]
- 13. Collection - Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - Journal of the American Chemical Society - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Navigating the Nuances of 3-Methylsulfonyl-azetidine Stability and Reactivity
Welcome to the comprehensive technical support center for 3-Methylsulfonyl-azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful application of this versatile building block in your experimental workflows. The inherent ring strain and the powerful electron-withdrawing nature of the sulfonyl group impart unique reactivity to this molecule, which, if not properly understood and managed, can lead to unexpected outcomes. This resource is structured to anticipate and address the common challenges encountered during the handling, reaction, and purification of this compound and its derivatives.
I. Understanding the Core Chemistry: Stability and Reactivity Profile
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant degree of ring strain (approximately 25-26 kcal/mol), making it more reactive than its larger five- and six-membered counterparts, yet more stable and easier to handle than the highly strained three-membered aziridine ring.[1][2] The introduction of a methylsulfonyl group at the 3-position profoundly influences the electronic properties and, consequently, the stability and reactivity of the azetidine ring.
The potent electron-withdrawing capacity of the sulfonyl group enhances the electrophilicity of the ring's carbon atoms, particularly C2 and C4.[1] This electronic feature is a double-edged sword: it can facilitate desired nucleophilic substitution reactions but also increases the susceptibility of the ring to undesired opening under certain conditions.
Frequently Asked Questions (FAQs): General Stability
Q1: How stable is this compound under typical laboratory conditions?
A1: this compound, particularly as its hydrochloride salt, is a solid that exhibits good stability when stored under recommended conditions (sealed, dry, at room temperature or refrigerated at 2-8°C).[1][3] However, the free base is more reactive and can be prone to decomposition or side reactions, especially in solution.
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathway of concern is ring-opening, which can be initiated by strong acids, certain Lewis acids, and potentially strong nucleophiles under harsh conditions. Protonation of the azetidine nitrogen under acidic conditions can make the ring significantly more susceptible to nucleophilic attack, leading to cleavage.[4] Intramolecular decomposition is another potential pathway, especially if a nucleophilic group is present on a substituent attached to the azetidine nitrogen.
Q3: How does the methylsulfonyl group affect the basicity of the azetidine nitrogen?
A3: The electron-withdrawing nature of the methylsulfonyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to an unsubstituted azetidine. This has important implications for reactions that require the nitrogen to act as a nucleophile, such as N-alkylation, as more forcing conditions or a stronger external base may be necessary.
II. Troubleshooting Guide for Common Experimental Procedures
This section provides detailed troubleshooting for specific experimental challenges you may encounter.
A. N-Alkylation and N-Acylation Reactions
These are common reactions to elaborate the this compound scaffold. However, the reduced nucleophilicity of the nitrogen can lead to sluggish or incomplete reactions.
Problem 1: Low or no yield in N-alkylation reactions.
-
Possible Cause 1.1: Insufficient basicity of the reaction medium. The reduced basicity of the azetidine nitrogen means it may not be a strong enough nucleophile to react efficiently with the alkylating agent, especially if a salt like the hydrochloride is used as the starting material.
-
Solution: Ensure the use of a suitable base to neutralize the HCl salt and deprotonate the azetidine nitrogen. A common choice is a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive alkylating agents, a stronger, non-nucleophilic base may be required.
-
-
Possible Cause 1.2: Poor leaving group on the alkylating agent.
-
Solution: If using an alkyl chloride or bromide, consider switching to an alkyl iodide or a sulfonate ester (e.g., mesylate, tosylate, or triflate) for a better leaving group.
-
-
Possible Cause 1.3: Steric hindrance.
-
Solution: If either the alkylating agent or a pre-existing substituent on the azetidine is bulky, the reaction rate will be significantly reduced. Increasing the reaction temperature or using a less sterically hindered base might help. In some cases, a different synthetic route may be necessary.
-
Problem 2: Formation of side products in N-acylation reactions.
-
Possible Cause 2.1: Over-acylation or side reactions with the acylating agent.
-
Solution: Use stoichiometric amounts of the acylating agent (e.g., acyl chloride or anhydride). Running the reaction at a lower temperature (e.g., 0 °C) can help control reactivity. The use of a non-nucleophilic base like DIPEA is recommended to scavenge the acid byproduct without competing with the azetidine nitrogen.
-
B. Nucleophilic Substitution Reactions
The electron-withdrawing methylsulfonyl group can activate the azetidine ring for nucleophilic attack. However, this can also lead to undesired ring-opening.
Problem 3: Low yield of the desired 3-substituted product with evidence of ring-opening.
-
Possible Cause 3.1: Harsh reaction conditions. High temperatures or the use of very strong nucleophiles can promote ring-opening.
-
Solution: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. Screen different, milder nucleophiles if possible.
-
-
Possible Cause 3.2: Lewis acid catalysis promoting ring cleavage. Some Lewis acids used to activate electrophiles can also coordinate to the azetidine nitrogen, facilitating ring-opening.[5]
-
Solution: If a Lewis acid is necessary, screen different options. Softer Lewis acids may be less prone to induce ring-opening. Alternatively, explore transition-metal-free reaction conditions.[5]
-
C. Purification Challenges
The polarity of the sulfonyl group and the basicity of the nitrogen can sometimes complicate purification.
Problem 4: Decomposition of the product during silica gel chromatography.
-
Possible Cause 4.1: Acidity of silica gel. Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds, including azetidines.[4] This can lead to streaking on TLC plates and low recovery from column chromatography.
-
Solution:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of a non-nucleophilic base, such as 1-2% triethylamine in the eluent, to neutralize the acidic sites.[4]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or a polymer-based column for purification.
-
Minimize contact time: Run the column as quickly as possible to reduce the time the compound spends on the stationary phase.
-
-
Problem 5: Difficulty with recrystallization of the hydrochloride salt.
-
Possible Cause 5.1: Inappropriate solvent system.
-
Solution: A common procedure for recrystallizing hydrochloride salts is to dissolve the crude material in a minimal amount of a polar solvent like methanol or ethanol and then precipitate the salt by adding a less polar solvent such as diethyl ether or ethyl acetate.[6] Experiment with different solvent combinations to find the optimal system for your specific derivative.
-
III. Experimental Protocols and Data
Protocol 1: General Procedure for N-Alkylation of this compound Hydrochloride
This protocol provides a general starting point for the N-alkylation of this compound.
-
Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, 2.2 eq, or potassium carbonate, 2.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. If a solid precipitate (e.g., triethylammonium chloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography (if stable on silica) or by recrystallization.
Data Presentation: Stability of Azetidine Derivatives
The stability of azetidine derivatives is highly dependent on the substituents and the pH of the environment. The following table provides a qualitative overview of the stability of this compound under different conditions.
| Condition | Stability | Potential Issues | Mitigation Strategies |
| Acidic (pH < 4) | Low | Ring-opening, decomposition | Avoid acidic workups; use buffered solutions. |
| Neutral (pH 6-8) | High | Generally stable | Standard handling procedures are usually sufficient. |
| Basic (pH > 9) | Moderate to High | Generally stable, but strong bases can cause issues | Use non-nucleophilic bases; avoid excessively high temperatures. |
| Silica Gel | Low to Moderate | Decomposition on acidic sites | Neutralize silica with triethylamine; use alternative stationary phases. |
| Elevated Temperature | Moderate | Potential for decomposition, especially in solution | Use the lowest effective reaction temperature; store in a cool place. |
IV. Visualizing Key Concepts
Diagram 1: General Reactivity of this compound
Caption: Key reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: A logical workflow for troubleshooting low yields in N-alkylation reactions.
V. Concluding Remarks
This compound is a valuable and increasingly popular building block in medicinal chemistry and drug discovery. Its unique electronic and structural features offer opportunities for the synthesis of novel chemical entities. However, a thorough understanding of its stability and reactivity is paramount to successful experimentation. By anticipating potential challenges such as reduced nitrogen nucleophilicity, susceptibility to ring-opening, and purification difficulties, researchers can proactively implement the strategies outlined in this guide to optimize their reaction outcomes. This technical support center serves as a living document and will be updated as new insights and methodologies emerge in the scientific literature.
VI. References
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC - NIH. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. [Link]
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism - Organic Chemistry Portal. [Link]
-
Lewis Acid Mediated Reactions of Olefins with Carbonyls - ResearchGate. [Link]
-
azetidine - Organic Syntheses Procedure. [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions - PubMed. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... - ResearchGate. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. [Link]
-
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography - Waters Corporation. [Link]
-
(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. [Link]
-
Stability testing of existing active substances and related finished products | EMA. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 3-(Methylsulfonyl)azetidine | 935668-43-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Azetidine Ring-Opening Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for azetidine ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Azetidines, with their inherent ring strain, serve as versatile building blocks, but their reactivity can also present unique challenges.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide for Azetidine Ring-Opening Reactions
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format with detailed, actionable solutions.
Question 1: My azetidine ring-opening reaction has a very low yield or is not proceeding at all. What are the likely causes and how can I improve it?
Answer:
Low or no yield in azetidine ring-opening reactions is a common hurdle. Azetidines are significantly more stable than their three-membered aziridine counterparts, and their ring strain of approximately 25.4 kcal/mol often requires specific activation to induce cleavage.[1][2] Several factors could be at play:
1. Inadequate Activation of the Azetidine Ring: The lone pair on the nitrogen atom can be leveraged to activate the ring. Without proper activation, the C-N bonds are not sufficiently weakened for nucleophilic attack.
-
Causality: The nitrogen atom needs to be rendered more electrophilic to facilitate the ring-opening. This is typically achieved by coordinating the nitrogen to a Lewis or Brønsted acid or by converting it into a quaternary azetidinium salt.[4][5]
-
Solution Protocol:
-
Introduce a Lewis Acid Catalyst: Lewis acids are highly effective at activating the azetidine ring.[5] A good starting point is to screen a variety of Lewis acids. Lanthanide triflates, such as La(OTf)₃ and Sc(OTf)₃, are known to be efficient.[6] Other common options include BF₃·OEt₂, AlCl₃, and ZnCl₂.[5][7] A typical starting catalyst loading is 10 mol%, but stoichiometric amounts may be necessary in some cases.[5]
-
Utilize Brønsted Acid Catalysis: For certain substrates, a Brønsted acid can protonate the azetidine nitrogen, activating the ring for nucleophilic attack.[2] Reagents like pyridine-HF (Olah's reagent) have been successfully used.[2]
-
Form an Azetidinium Ion: Quaternization of the nitrogen atom creates a highly reactive azetidinium ion, which is readily opened by nucleophiles.[4][8] This can be achieved by reacting the azetidine with an alkylating agent like methyl triflate or an acyl halide.
-
2. Poor Nucleophile Reactivity or Steric Hindrance: The nature of the incoming nucleophile is critical.
-
Causality: A weak nucleophile may not have sufficient reactivity to open the activated ring. Conversely, a very bulky nucleophile might be sterically hindered from approaching the carbon centers of the azetidine ring.[4]
-
Solution Protocol:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its conjugate base with a non-nucleophilic base to increase its reactivity.
-
Assess Steric Factors: If both the azetidine substrate and the nucleophile are sterically demanding, this can significantly slow down the reaction. Consider using a less hindered nucleophile if the reaction allows. For sterically bulky nucleophiles, the reaction may favor attack at the less substituted carbon.[4]
-
3. Suboptimal Reaction Conditions:
-
Causality: Temperature and solvent choice play a significant role in overcoming the activation energy of the reaction and stabilizing intermediates.
-
Solution Protocol:
-
Increase Temperature: Many ring-opening reactions require heating to proceed at a reasonable rate. Incrementally increase the reaction temperature, for example, from room temperature to 50 °C, then to 80 °C, while monitoring for product formation and decomposition.
-
Solvent Screening: The solvent can dramatically influence reaction outcomes. Ethereal solvents like THF or 2-MeTHF are often good choices.[9] In some cases, higher boiling point solvents like 1,2-dichloroethane (DCE) or toluene may be necessary for reactions requiring elevated temperatures.[6] Highly polar solvents can sometimes decrease selectivity in catalyzed reactions.[9]
-
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield azetidine ring-opening reactions.
Question 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the ring-opening?
Answer:
Regioselectivity is a critical consideration when using unsymmetrically substituted azetidines. The site of nucleophilic attack is governed by a delicate balance of electronic and steric effects.[4][10]
1. Electronic Effects:
-
Causality: Substituents that can stabilize a positive charge will direct the nucleophile to the adjacent carbon atom. This is because the transition state has some carbocationic character, especially in reactions proceeding through an Sₙ1-like mechanism. Unsaturated groups like aryl, vinyl, or carbonyl at the C2 position promote cleavage of the C2-N bond due to stabilization of the developing positive charge through conjugation.[4]
-
Solution Protocol:
-
Analyze Your Substrate: Identify any electron-donating or resonance-stabilizing groups on the azetidine ring. If you have a group like a phenyl ring at C2, the nucleophile will preferentially attack the C2 position.
-
Choose the Right Catalyst: Lewis acid-mediated reactions often favor attack at the carbon that can better stabilize a positive charge, leading to Sₙ1-type products.[5] Transition-metal-free, cooperative Brønsted/Lewis acid catalysis can also provide complete regioselectivity.[11]
-
2. Steric Effects:
-
Causality: In the absence of strong electronic directing groups, or when using a sterically bulky nucleophile, the attack will likely occur at the less sterically hindered carbon atom. This is characteristic of an Sₙ2-type mechanism.[4]
-
Solution Protocol:
-
Modify the Nucleophile: If you desire attack at the less substituted position, consider using a bulkier nucleophile.
-
Modify the N-Protecting Group: A bulky protecting group on the nitrogen can also influence the steric environment around the ring and direct the nucleophile to the less hindered site.
-
The diagram below illustrates the factors influencing regioselectivity.
Caption: Factors influencing regioselectivity in azetidine ring-opening.
Question 3: I am observing unexpected side products, or my starting material is decomposing. What is happening?
Answer:
The inherent ring strain of azetidines can make them susceptible to undesired decomposition pathways, especially under acidic conditions.[12]
1. Intramolecular Decomposition:
-
Causality: Certain N-substituted aryl azetidines can undergo an acid-mediated intramolecular ring-opening decomposition. In this pathway, a pendant group on the nitrogen substituent (like an amide) can act as an internal nucleophile, attacking the activated azetidine ring.[12][13] This leads to rearrangement products like lactones or lactams.[12] The stability of these compounds is highly dependent on the pKa of the azetidine nitrogen.[12]
-
Solution Protocol:
-
Check Substrate Stability: Run a control experiment with your starting material under the reaction conditions (acid, solvent, temperature) but without the nucleophile. Monitor for decomposition over time.
-
Modify the Substrate: If intramolecular decomposition is confirmed, consider modifying the linker between the azetidine and the nucleophilic group to disfavor the cyclization that leads to decomposition.[12]
-
Use Milder Conditions: Switch to a milder Lewis acid or run the reaction at a lower temperature to minimize acid-catalyzed decomposition.
-
2. Elimination Reactions:
-
Causality: If there is a suitable proton on a carbon adjacent to the ring, elimination can compete with nucleophilic substitution, particularly if a strong, non-nucleophilic base is present or generated in situ.
-
Solution Protocol:
-
Re-evaluate Your Base: If a base is used, ensure it is not promoting elimination. A weaker, non-hindered base might be preferable.
-
Control the Temperature: Higher temperatures can favor elimination over substitution. Try running the reaction at a lower temperature.
-
3. Polymerization:
-
Causality: Under certain conditions, particularly with highly reactive azetidinium ions, the opened azetidine can act as a nucleophile and attack another molecule of the starting material, leading to polymerization.
-
Solution Protocol:
-
Use High Dilution: Adding the azetidine substrate slowly to a solution of the nucleophile and catalyst can favor the desired intermolecular reaction over polymerization.
-
Control Stoichiometry: Ensure the nucleophile is present in a sufficient excess to trap the activated azetidine before it can react with itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-protecting group in azetidine ring-opening reactions?
The N-protecting group has a profound influence on the reactivity and stability of the azetidine ring.
-
Activation: Electron-withdrawing groups (e.g., tosyl (Ts), Boc) decrease the nucleophilicity of the nitrogen, making it a better leaving group and facilitating ring-opening, especially with strong nucleophiles.[5]
-
Stability: A protecting group can prevent undesired side reactions at the nitrogen atom. However, some protecting groups, like Boc, have been implicated in intramolecular ring-opening decomposition pathways.[12]
-
Directing Effects: The steric bulk of the protecting group can influence the regioselectivity of the ring-opening by sterically shielding one of the adjacent carbons.
-
Deprotection: The choice of protecting group is also a strategic one for subsequent synthetic steps. Some, like trifluoroacetyl (TFA), can be removed in situ.[14] Others, like a Cbz group, can be removed orthogonally to other protecting groups.[15]
| Protecting Group | Activation Effect | Common Deprotection | Notes |
| Boc | Moderate | Strong Acid (TFA) | Can participate in intramolecular decomposition.[12] |
| Cbz | Moderate | Hydrogenolysis | Allows for orthogonal deprotection.[15] |
| Tosyl (Ts) | Strong | Reducing Agents | Strongly activating; can be difficult to remove.[5] |
| Benzhydryl (Bh) | - | Hydrogenolysis | Useful for orchestrating photochemistry and facilitating ring-opening.[16] |
Q2: How do I choose the right catalyst for my reaction?
Catalyst selection is crucial and depends on the substrate and the desired transformation.
-
For Nucleophilic Ring-Opening: Lewis acids are the most common choice. Lanthanide triflates (e.g., La(OTf)₃) are particularly effective for the aminolysis of epoxides to form azetidines and for subsequent ring-openings, showing high tolerance for various functional groups.[6][17] For Sₙ2-type openings, a stoichiometric amount of a stronger Lewis acid like BF₃·OEt₂ might be required.[5]
-
For Enantioselective Reactions: Chiral catalysts, such as squaramide hydrogen-bond donors, have been developed to achieve highly enantioselective ring-openings of 3-substituted azetidines.[9]
-
Transition Metal-Free Options: Cooperative Brønsted/Lewis acid systems can effectively open azetidines with organotrifluoroborates under mild, open-air conditions.[11]
Q3: Can azetidines be used as electrophiles without prior activation?
While activation is generally required, there are emerging methods for the direct use of azetidines as electrophiles.[4][18]
-
Electrophilic Azetidinylation: Recently developed reagents, such as azetidinyl trichloroacetimidates, act as "azetidinyl+" synthons.[19][20] These reagents can directly install an azetidine ring onto a wide variety of nucleophiles under simple activation conditions, providing a modular approach to functionalized azetidines.[19][21] This strategy avoids the need to pre-install the nucleophile and then form the ring, offering greater synthetic flexibility.
The general mechanism for a Lewis Acid-catalyzed nucleophilic ring-opening is depicted below.
Caption: General mechanism for Lewis acid-catalyzed azetidine ring-opening.
References
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00061F. Organic & Biomolecular Chemistry.
- Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur.
- Azetidine synthesis. Organic Chemistry Portal.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation.
- Nucleophilic ring-opening of azetidine derivatives. ResearchGate.
- Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.
- . BenchChem.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Optimizing reaction conditions for azetidine ring formation. BenchChem.
- Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
- Nucleophilic ring opening reactions of aziridines. Semantic Scholar.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. National Institutes of Health.
- Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. BenchChem.
- Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
- (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate.
- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
- Regioselective ring opening reactions of azetidines. ResearchGate.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Reactions of Azetidines. Ambeed.com.
- Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate.
- A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. BenchChem.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- Azetidines, Azetines and Azetes: Monocyclic. ResearchGate.
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- 10. researchgate.net [researchgate.net]
- 11. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 17. frontiersin.org [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Analytical Methods for Assessing the Purity of 3-Methylsulfonyl-azetidine
Welcome to the technical support center for the analytical assessment of 3-Methylsulfonyl-azetidine and its hydrochloride salt. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust methods to determine the purity, identify impurities, and troubleshoot common issues encountered during analysis. As a versatile building block in medicinal chemistry, particularly for therapeutics targeting the central nervous system, ensuring the high purity of this compound is critical for reproducible research and development outcomes.[1]
This document provides in-depth, experience-based guidance on the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). Each section is structured in a practical question-and-answer format to directly address challenges you may face in the laboratory.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds like this compound. Due to its polar and basic nature (pKa of the azetidine nitrogen), chromatographic challenges such as poor retention and peak tailing are common.
Experimental Workflow Overview
Caption: General workflow for HPLC purity analysis.
Troubleshooting HPLC Analysis
Question: My this compound peak is showing significant tailing on a C18 column. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like this compound on standard silica-based C18 columns is a classic problem. The primary cause is secondary interactions between the protonated amine group of your analyte and acidic, deprotonated residual silanol groups (Si-O⁻) on the silica surface. This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing the peak to tail.
Here is a systematic approach to mitigate this issue:
-
Mobile Phase pH Adjustment: The most effective initial step is to control the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA), you protonate the silanol groups (Si-OH), minimizing the ionic interaction with your protonated analyte.
-
Use a Competing Base: Adding a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, TEA can suppress MS ionization if you are using an LC-MS system.
-
Select a Modern, High-Purity Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups. Additionally, columns with advanced end-capping (where residual silanols are chemically bonded with a small, non-polar group) are designed to reduce these secondary interactions.
-
Consider an Embedded Polar Group (EPG) or Polar-Endcapped Column: These columns have polar functional groups embedded within the C18 chains or at the end. This creates a hydration layer near the silica surface, which helps to shield the analyte from residual silanols, resulting in improved peak shape for basic compounds.
Question: I am struggling to get enough retention for this compound on my C18 column; it elutes near the void volume even with 100% aqueous mobile phase. What are my options?
Answer: This is a common issue for small, highly polar molecules. Standard reversed-phase chromatography relies on hydrophobic interactions, which are minimal for your compound. You have two primary alternative strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded phases) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). A water-rich layer forms on the stationary phase surface, and your polar analyte partitions into this layer, providing retention.
-
Mechanism: In HILIC, water is the "strong" solvent. To increase retention, you increase the proportion of the organic solvent (e.g., acetonitrile).
-
Benefit: HILIC methods are often directly compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.
-
-
Ion-Pair Reversed-Phase Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. For the positively charged this compound, an alkyl sulfonate (e.g., sodium 1-octanesulfonate) would be a suitable choice. The reagent forms a neutral ion-pair with the analyte, which is then retained on the C18 column.
-
Caution: Ion-pairing reagents are notoriously difficult to remove from the HPLC system and column and can cause significant ion suppression in MS detectors. This approach is best reserved for UV-only methods on a dedicated HPLC system.
-
FAQs for HPLC Analysis
Q1: What is a good starting HPLC method for purity analysis of this compound hydrochloride? A1: A HILIC method is an excellent starting point. Due to the compound's high polarity, achieving good retention and peak shape on a standard C18 column can be challenging.
| Parameter | Recommended Starting Conditions (HILIC) |
| Column | Zwitterionic HILIC Column (e.g., SeQuant® ZIC®-HILIC), 150 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 2 µL |
| Sample Diluent | 90:10 Acetonitrile:Water |
| Detection | UV at 205 nm, or CAD/ELSD, or Mass Spectrometry |
Rationale: The zwitterionic stationary phase provides both hydrophilic and electrostatic interactions, which can offer unique selectivity for polar, charged analytes.[2][3] Ammonium formate is a volatile buffer, making this method fully compatible with LC-MS analysis.[4]
Q2: What are the likely synthesis-related impurities I should be looking for? A2: Common synthetic routes involve the sulfonylation of an azetidine precursor or cyclization reactions.[1][5][6][7] Therefore, potential impurities include:
-
Starting Materials: Unreacted 3-azetidinone, 1-Boc-3-hydroxyazetidine, or methanesulfonyl chloride.
-
Reaction By-products: Salts formed from the base used (e.g., triethylamine hydrochloride).
-
Degradation Products: The strained azetidine ring can be susceptible to hydrolysis or ring-opening, especially under harsh pH conditions. A stability-indicating method should be developed to separate these degradants.[8][9]
Q3: My sample is the hydrochloride salt. Does this affect my analysis? A3: Yes. The hydrochloride salt will readily dissociate in your sample diluent. The primary analyte in solution will be the protonated this compound cation. The chloride counter-ion will be present but is typically not retained on reversed-phase or HILIC columns and will elute in the void volume. Your method should be designed to analyze the cationic form of the molecule.
Part 2: Mass Spectrometry (MS) for Identification and Impurity Profiling
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is indispensable for confirming the identity of your compound and for identifying unknown impurities.
Troubleshooting LC-MS Analysis
Question: I am not seeing a strong signal for my compound in positive ion ESI-MS. What could be the problem?
Answer: this compound, with its basic nitrogen, should ionize very well in positive electrospray ionization (ESI) mode to form the [M+H]⁺ ion. If you are experiencing a weak signal, consider the following:
-
Mobile Phase Suppression: Are you using a non-volatile buffer like phosphate or an ion-pairing reagent? These are known to cause severe signal suppression in ESI. Switch to a volatile mobile phase system, such as ammonium formate or ammonium acetate with formic acid.
-
Incorrect pH: While low pH is good for HPLC peak shape on silica columns, an excessively acidic mobile phase can sometimes lead to competition for protons in the ESI source, although this is less common for a basic amine. Ensure your mobile phase pH is in a range (e.g., 2.5-5) that guarantees your analyte is protonated.
-
Source Contamination or Tuning: The MS source may be dirty, or the instrument may not be properly tuned for the low mass range of your analyte (Expected [M+H]⁺ for the free base at m/z 136.05). Ensure the instrument is clean and properly calibrated.
-
In-source Fragmentation: If the source conditions (e.g., capillary voltage, cone voltage) are too harsh, your molecular ion might be fragmenting before it is detected. Try reducing the source voltages to see if the signal for the parent ion improves.
Proposed Mass Fragmentation Pattern
A detailed mass spectral analysis of this compound is not widely published. However, based on fundamental principles of amine and sulfone fragmentation, a likely pattern can be proposed. Alpha-cleavage is a dominant pathway for aliphatic amines.[10]
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
FAQs for Mass Spectrometry
Q1: How can I use MS to identify an unknown impurity? A1: High-Resolution Mass Spectrometry (HRMS) is key. First, obtain an accurate mass measurement of the impurity's molecular ion. This allows you to generate a list of possible elemental compositions. Then, perform MS/MS fragmentation on the impurity and compare its fragmentation pattern to that of the parent compound and to known fragmentation rules. This data, combined with knowledge of the synthetic process, can often lead to a confident structural elucidation.[1]
Q2: What is the expected exact mass of this compound? A2: The molecular formula for the free base is C₄H₉NO₂S. The monoisotopic mass of the protonated molecule [M+H]⁺ is 136.0483. Verifying this mass to within 5 ppm in an HRMS analysis provides strong evidence for the compound's identity.
Part 3: NMR Spectroscopy for Structural Confirmation and Purity
NMR is the gold standard for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).
Troubleshooting NMR Analysis
Question: My ¹H NMR spectrum in D₂O shows broad peaks for the azetidine ring protons. Why is this happening?
Answer: Broadening of the azetidine proton signals can arise from several factors:
-
Chemical Exchange: The azetidine nitrogen is a secondary amine. In D₂O, the N-H proton will exchange with deuterium from the solvent. This exchange process, if it occurs on the NMR timescale, can lead to broadening of adjacent proton signals.
-
Conformational Dynamics: The four-membered azetidine ring is not planar and undergoes a process called "ring puckering." If the rate of this conformational change is intermediate on the NMR timescale, it can cause significant peak broadening. Running the NMR at a different temperature (either higher or lower) can sometimes resolve this. A higher temperature may speed up the exchange to the fast regime, resulting in sharper, averaged signals, while a lower temperature may slow it down to the slow exchange regime, allowing you to see signals for individual conformers.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metal ions in your sample or the NMR tube can cause significant line broadening. Ensure you are using high-purity solvents and clean NMR tubes.
Expected NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound.[1]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~3.0 | Singlet (s) | Methyl protons of the sulfonyl group (CH₃-SO₂) |
| Complex Multiplets | Multiplets (m) | Protons on the azetidine ring (diastereotopic) | |
| ¹³C NMR | ~40-50 | Quartet (q) | Methyl carbon of the sulfonyl group |
| Multiple Signals | Triplets (t) | Carbons of the azetidine ring |
FAQs for NMR Spectroscopy
Q1: Can I use ¹H NMR to determine the purity relative to a solvent impurity? A1: Yes, this is a common application. If you have a well-resolved peak from your compound and a well-resolved peak from a known solvent impurity (e.g., residual ethyl acetate), you can integrate both signals. By knowing the number of protons each signal represents, you can calculate the molar ratio of your compound to the impurity. For accurate quantification (qNMR), a certified internal standard should be used.
Q2: What 2D NMR experiments are useful for structure confirmation? A2:
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to trace the connectivity within the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, confirming C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the connection between the sulfonyl group and the azetidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, which is critical for determining the molecule's 3D conformation.[1]
Part 4: Gas Chromatography (GC) Analysis
Due to its polarity and the presence of the amine group, this compound is not ideal for direct GC analysis. It is likely to exhibit poor peak shape and may thermally degrade in the injector or column.
FAQs for GC Analysis
Q1: Can I analyze this compound by GC? A1: Direct analysis is not recommended. However, analysis is possible after derivatization. The secondary amine can be derivatized to form a less polar, more thermally stable, and more volatile derivative.
Q2: What derivatization reagents could be used? A2: Silylation or acylation reagents are common choices for amines.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the N-H group to form a trimethylsilyl (TMS) derivative.
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) will form a trifluoroacetyl amide. This derivatization step converts the polar amine into a derivative that is more amenable to GC analysis.
Q3: What would a starting GC method look like after derivatization? A3: A standard non-polar or mid-polar capillary column would be appropriate.
| Parameter | Recommended Starting Conditions |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Rationale: This provides a general-purpose setup for analyzing a wide range of derivatized compounds. The temperature program allows for the elution of both the derivatizing agent and the derivatized analyte. The method would require significant optimization and validation.
References
-
Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1609-1613. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Dandepally, S. R., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(10), 541-552. [Link]
-
MicroSolv Technology Corporation. (n.d.). Pharmaceutical Applications HPLC Columns. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Application Notes - HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Sadek, P. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
-
Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
-
Krespach, M. K., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology, 18(12), 1431-1439. [Link]
-
Allen, C. F. H., & Byers, J. R. (1949). Azetidine. Organic Syntheses, 29, 12. [Link]
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
Gilar, M., & Stoll, D. R. (2022). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]
-
MAC-MOD Analytical. ACE HILIC Method Development Guide. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Dandepally, S. R., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Farkas, T., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 296. [Link]
-
Ma, L., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-17. [Link]
-
Kump, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Powers, L. S., & Vane, F. M. (1977). Fragmentations in the mass spectra of 2-oxo-3-indolyl derivatives. Organic Mass Spectrometry, 12(4), 265-269. [Link]
Sources
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- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
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- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
- 8. 1400764-60-4|3-(Methylsulfonyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Coupling Reactions with 3-Methylsulfonyl-azetidine
Welcome to the technical support center for optimizing coupling reactions with 3-methylsulfonyl-azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the chemical synthesis of novel compounds incorporating this versatile building block. The inherent ring strain of the azetidine core and the electronic properties of the methylsulfonyl group can present unique challenges in popular cross-coupling methodologies.[1][2] This resource provides a structured approach to overcoming these hurdles, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no conversion in my coupling reaction with this compound?
A1: Low conversion is a common issue and can stem from several factors. A systematic evaluation of your reaction parameters is crucial.[3] Key areas to investigate include:
-
Catalyst activity: Ensure your palladium catalyst is active. Pd(0) species are sensitive to oxygen and can be deactivated through oxidation.[4] If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) form.[3]
-
Ligand choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. For sterically hindered or electronically challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary.[5]
-
Base selection: The choice and quality of the base are paramount. The base must be strong enough to facilitate the desired transformation but not so strong as to cause degradation of the starting materials or product. Ensure the base is anhydrous and finely ground for optimal reactivity.[5]
-
Inert atmosphere: Rigorous exclusion of oxygen is critical. Ensure all glassware is oven- or flame-dried, and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
Q2: I am observing significant decomposition of my this compound starting material. What could be the cause?
A2: The azetidine ring is strained and can be susceptible to ring-opening under certain conditions.[1][2] The electron-withdrawing nature of the methylsulfonyl group can further influence its stability. Potential causes for decomposition include:
-
Harsh basic conditions: Strong bases, especially at elevated temperatures, can promote side reactions. Consider screening a panel of weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or organic bases.
-
High reaction temperatures: Prolonged heating can lead to thermal decomposition. If possible, screen for catalysts and ligands that allow for lower reaction temperatures.
-
Nucleophilic attack: The azetidine ring can be susceptible to nucleophilic attack. Ensure your reaction is free from extraneous nucleophiles.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling, particularly of boronic acids in Suzuki reactions, is a common side reaction. This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[4] To minimize homocoupling:
-
Strictly exclude oxygen: This is the most critical factor. Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas.[4]
-
Control stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[4]
-
Use high-quality reagents: Ensure your boronic acid is pure and free from boronic acid anhydride, which can promote homocoupling.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds. However, coupling with 3-iodo or 3-bromo-azetidine derivatives bearing a methylsulfonyl group requires careful optimization.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient oxidative addition. | Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote oxidative addition.[5] Consider a more reactive palladium precatalyst. |
| Poor transmetalation. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[5][6] Ensure the base is anhydrous and finely powdered. The presence of a small amount of water can sometimes be beneficial with K₃PO₄.[6] | |
| Catalyst deactivation. | Ensure rigorous exclusion of air and moisture.[4] Lowering the reaction temperature may improve catalyst stability. | |
| Protodeboronation | Presence of water or protic sources. | Use anhydrous solvents and reagents.[5] Choose a non-hydroxide base. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Degas solvents and the reaction mixture thoroughly.[4] Maintain a positive inert gas pressure. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of a 3-halo-1-Boc-3-methylsulfonyl-azetidine with an arylboronic acid.
-
To a flame-dried Schlenk flask, add the 3-halo-1-Boc-3-methylsulfonyl-azetidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 3.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and ligand (e.g., SPhos, 5 mol%).
-
Seal the flask and perform at least three vacuum/inert gas backfill cycles.
-
Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl azetidines. The nucleophilicity of the azetidine nitrogen and the potential for catalyst inhibition are important considerations.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst inhibition by the amine. | Use a higher catalyst loading or a more robust catalyst system. The choice of ligand is critical to prevent catalyst inhibition.[5] |
| Steric hindrance. | Employ bulky, electron-rich ligands (e.g., Josiphos, Xantphos) that can accommodate sterically demanding coupling partners.[7] | |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[8] Ensure the base is fresh and handled under inert conditions. | |
| Side Reactions | Dehalogenation of the aryl halide. | This can occur as a side reaction. Optimizing the ligand and base combination can help to suppress this pathway. |
| β-Hydride elimination (if applicable). | This is more common with certain alkylamines and can be ligand-dependent.[9] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of this compound with an aryl halide.
-
In a glovebox, add the aryl halide (1.0 equiv.), palladium precatalyst (e.g., G3-Xantphos, 2 mol%), and base (e.g., NaOtBu, 1.2 equiv.) to a vial.
-
Add degassed solvent (e.g., toluene or dioxane).
-
Add the this compound (1.1 equiv.).
-
Seal the vial and heat to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle and Troubleshooting Points
Caption: Key steps in the Buchwald-Hartwig cycle and corresponding troubleshooting points.
Troubleshooting Guide: Amide Coupling
Amide bond formation is a fundamental reaction in medicinal chemistry.[10] Coupling this compound with a carboxylic acid requires activation of the acid, typically with a coupling reagent.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete activation of the carboxylic acid. | Screen different coupling reagents (e.g., HATU, HOBt/EDC, T3P).[11] Ensure anhydrous conditions. |
| Low nucleophilicity of the azetidine. | The methylsulfonyl group is electron-withdrawing, which can reduce the nucleophilicity of the azetidine nitrogen. Use a more potent coupling reagent or slightly elevated temperatures. | |
| Epimerization of chiral centers. | If coupling an amino acid, epimerization can be a problem. Use additives like HOBt or Cl-HOBt to suppress racemization. Perform the reaction at lower temperatures (0 °C to RT). | |
| Side Reactions | Formation of acylurea byproduct. | This is common with carbodiimide reagents (e.g., EDC, DCC). The addition of HOBt or an equivalent can mitigate this. |
Experimental Protocol: Amide Coupling
This general protocol can be adapted for the coupling of this compound with various carboxylic acids.
-
Dissolve the carboxylic acid (1.0 equiv.) and the coupling reagent (e.g., HATU, 1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Add a non-nucleophilic organic base (e.g., DIPEA, 2.0-3.0 equiv.) and stir for 10-20 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.0-1.2 equiv.) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
Amide Coupling Workflow
Caption: A streamlined workflow for performing amide coupling reactions.
References
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Benchchem.
- Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic letters, 6(1), 95–98.
- Wikipedia. (2023).
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2834-2848.
- MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123.
- ChemRxiv. (2021).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Reddit. (2018).
- Growing Science. (2022).
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- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
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- Fisher Scientific. Amide Synthesis.
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Technical Support Center: Characterization of 3-Substituted Azetidines
Welcome to the Technical Support Center for the characterization of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the analysis of this important heterocyclic scaffold. The inherent ring strain and conformational dynamics of the azetidine ring often lead to complexities in purification and characterization. This resource provides practical, field-proven insights and troubleshooting strategies to ensure the accurate and efficient analysis of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my 3-substituted azetidine samples degrading during analysis or workup?
A1: The high ring strain of the four-membered azetidine ring makes it susceptible to degradation, particularly under acidic conditions.[1][2][3] The azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening.[4] This is a common issue during aqueous acidic workups and standard silica gel chromatography, as silica gel has an acidic surface.[2][3]
Q2: My NMR signals for the azetidine ring protons are broad and poorly resolved. What is the cause and how can I fix it?
A2: Broad NMR signals are often a result of the conformational dynamics of the azetidine ring.[5] The four-membered ring is not planar and can undergo a "puckering" motion. Additionally, if the nitrogen atom is substituted, it can undergo inversion. These processes can occur on a timescale that is intermediate on the NMR timescale, leading to signal broadening. To resolve this, you can try acquiring the spectrum at a lower temperature. This will slow down the conformational exchange, potentially sharpening the signals and allowing for clearer interpretation.[6]
Q3: I'm struggling to purify my 3-substituted azetidine using silica gel chromatography. What are my alternatives?
A3: Due to the acidic nature of standard silica gel, which can cause degradation of sensitive azetidines, alternative purification methods are often necessary.[2] Consider using neutralized silica gel (washed with a triethylamine solution) or a different stationary phase altogether, such as neutral or basic alumina.[7] For solid compounds, recrystallization can be a highly effective purification technique.[7]
Q4: What are the most common side products I should be aware of during the synthesis of 3-substituted azetidines?
A4: The synthesis of 3-substituted azetidines is challenging due to the high activation energy required to form the strained four-membered ring.[7] Common side reactions include the formation of more stable five- or six-membered rings, such as pyrrolidines, through competing intramolecular cyclization pathways.[7] Intermolecular reactions can also lead to dimerization and polymerization.[8] Careful optimization of reaction conditions, including the use of high dilution to favor intramolecular reactions, is crucial.[9]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Uninterpretable or Broad Azetidine Proton Signals
-
Symptoms: Protons on the azetidine ring appear as broad humps or multiplets that are difficult to assign.
-
Root Cause Analysis: This is typically due to conformational isomerism or nitrogen inversion happening at a rate that is intermediate on the NMR timescale.[5]
-
Solutions:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature can slow the exchange process, leading to sharper, distinct signals for each conformer.[6] Conversely, increasing the temperature might cause the signals to coalesce into a sharp, time-averaged signal.
-
Solvent Change: The choice of solvent can influence the conformational equilibrium. Try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆ or Toluene-d₈).
-
2D NMR Techniques: Utilize 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity, even with some signal broadening. For instance, an HMBC experiment at low temperature can help identify long-range couplings from a sharpened NH proton signal.[6]
-
Protocol: Low-Temperature NMR Acquisition
-
Prepare your sample as usual in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or Toluene-d₈).
-
Place the sample in the NMR spectrometer and lock and shim at room temperature.
-
Gradually lower the temperature of the probe in increments of 10-20 K.
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes.
-
Re-shim the instrument at each temperature before acquiring the spectrum.
-
Acquire a standard 1D ¹H spectrum at each temperature and observe the changes in signal width and chemical shift.
-
Once optimal signal resolution is achieved, acquire any necessary 2D spectra.
Issue 2: Suspected Atropisomerism
-
Symptoms: You observe more signals than expected for your compound, and these signals remain distinct even at elevated temperatures, suggesting the presence of stable or slowly interconverting rotational isomers. This is most common in azetidines with sterically hindered biaryl or similar substituents.[10][11]
-
Root Cause Analysis: Atropisomerism arises from hindered rotation around a single bond, creating stable, non-interconverting stereoisomers.[11]
-
Solutions:
-
2D NMR (NOESY/ROESY): Use Nuclear Overhauser Effect (NOE) spectroscopy to probe the spatial proximity of protons. Distinct NOE patterns for the different sets of signals can confirm the presence of different rotational isomers.
-
Chiral Chromatography: Attempt to separate the isomers using a chiral stationary phase in HPLC or SFC.
-
Computational Modeling: Energy calculations can help predict the rotational barrier and the relative stability of the different atropisomers.
-
Diagram: Troubleshooting Workflow for NMR Signal Broadening
Caption: Workflow for addressing broad signals in azetidine NMR spectra.
Mass Spectrometry (MS)
Issue: Ambiguous Fragmentation Patterns and Difficulty Identifying the Molecular Ion
-
Symptoms: The mass spectrum shows a complex fragmentation pattern, and the molecular ion (M+) peak is weak or absent.
-
Root Cause Analysis: The high ring strain of the azetidine ring can lead to facile fragmentation upon ionization.[12] Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For azetidines, ring-opening is a highly probable fragmentation pathway.
-
Solutions:
-
Soft Ionization Techniques: Use soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). These techniques impart less energy to the molecule, increasing the likelihood of observing the protonated molecule ([M+H]⁺) with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the parent ion and key fragments. This can help distinguish your product from potential impurities or degradation products.
-
Tandem MS (MS/MS): Isolate the suspected molecular ion and subject it to collision-induced dissociation (CID). The resulting daughter ions can provide valuable structural information and help piece together the fragmentation pathway.
-
Table 1: Predicted Common Fragments for a Generic N-Boc-3-Aryl-Azetidine
| Fragment Description | Plausible m/z | Fragmentation Pathway |
| [M-C₄H₉O₂]⁺ | M - 101 | Loss of the Boc group |
| [M-C₄H₈]⁺ | M - 56 | Loss of isobutylene from the Boc group |
| Ring Scission Fragments | Varies | Cleavage of the azetidine ring C-C or C-N bonds |
| [Aryl-CH]⁺ | Varies | Alpha-cleavage at the 3-position |
Chromatography and Purification
Issue: Product Degradation on Silica Gel Column
-
Symptoms: Low recovery of the desired product after column chromatography, with the appearance of new, often more polar, spots on TLC analysis of the collected fractions.[2]
-
Root Cause Analysis: Standard silica gel is acidic and can catalyze the ring-opening of acid-sensitive azetidines.[2] The longer the compound is on the column, the greater the extent of degradation.
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another non-nucleophilic base) to neutralize the acidic sites. Let it stand for an hour before packing the column.
-
Use an Alternative Stationary Phase: Basic or neutral alumina is often a better choice for purifying basic, acid-sensitive compounds like azetidines.[7]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) with a well-chosen solvent system to minimize the residence time of the compound on the stationary phase.
-
Protecting Group Strategy: If the azetidine nitrogen is particularly basic and sensitive, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) to reduce its basicity and increase its stability during purification.[2]
-
Diagram: General Pathway for Acid-Catalyzed Degradation
Caption: Acid-catalyzed degradation of azetidines via ring-opening.
Issue: Difficulty Separating Enantiomers or Diastereomers
-
Symptoms: A single peak is observed on standard achiral HPLC or GC, but the compound is known to be chiral or has multiple stereocenters.
-
Root Cause Analysis: Enantiomers have identical physical properties in an achiral environment and will not be separated by standard chromatographic methods. Diastereomers can sometimes co-elute.
-
Solutions:
-
Chiral Chromatography: This is the most direct method. Screen a variety of chiral stationary phases (CSPs) under both normal-phase and reversed-phase conditions. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are a good starting point.[13][14]
-
Derivatization: React the azetidine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column.
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to your NMR sample can induce different chemical shifts for the enantiomers, allowing for their differentiation and quantification.
-
References
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- Benchchem. (n.d.). Preventing decomposition of azetidine compounds during workup.
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Retrieved from [Link]
-
Musci, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 833. Retrieved from [Link]
-
Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Retrieved from [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Retrieved from [Link]
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Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50051-50079. Retrieved from [Link]
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Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(10), 633-639. Retrieved from [Link]
-
Urban, D., & Kappe, C. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2693-2704. Retrieved from [Link]
- Benchchem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
-
Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Abraham, R. J., & Thomas, W. A. (1972). Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l-azetidine-2-carboxylic acid and its N-acetyl derivative. Tetrahedron, 28(4), 1053-1060. Retrieved from [Link]
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Bagley, M. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1755-1760. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Biological Evaluation of Azetidine Enantiomers.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Azetidines.
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Urban, D., & Kappe, C. O. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ISEP. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Atropisomerism in medicinal chemistry: challenges and opportunities. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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Wikipedia. (n.d.). Atropisomer. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Wang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. Retrieved from [Link]
-
HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
- Benchchem. (n.d.). The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Welsch, M. E., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(11), 1135-1148. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Journal of Physics: Conference Series, 1234, 012089. Retrieved from [Link]
-
Herzon, S. B., et al. (2018). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 20(15), 4553-4556. Retrieved from [Link]
-
The Knowles Group, Princeton University. (2018). Atropisomers. Retrieved from [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018-06-09-Atropisomers-MS.pdf]([Link] Knowles Group/files/2018-06-09-Atropisomers-MS.pdf)
-
Gate Chemistry. (2020, December 19). Atropisomers - Concept + Question [Video]. YouTube. Retrieved from [Link]
-
Arumugam, N., et al. (1998). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 37B(2), 173-176. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines. Journal of Physics: Conference Series, 1234, 012089. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methylsulfonyl-azetidine Versus Pyrrolidine and Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Selection of Saturated Heterocycles in Drug Design
In the landscape of medicinal chemistry, the selection of a core scaffold is a foundational decision that dictates the trajectory of a drug discovery program. Saturated nitrogen-containing heterocycles are particularly prized for their ability to impart three-dimensional complexity, modulate physicochemical properties, and provide vectors for interacting with biological targets. Among these, the four-membered azetidine ring has emerged as a "privileged" scaffold, valued for its unique conformational rigidity and its potential to improve metabolic stability and solubility.[1][2][3] When this strained ring system is functionalized with a methylsulfonyl group at the 3-position, it creates a scaffold of significant interest, combining the structural benefits of the azetidine with the powerful electronic and hydrogen-bonding properties of the sulfonyl moiety.[4][5]
The sulfonyl group is a cornerstone in modern drug design, acting as a strong hydrogen bond acceptor and an electron-withdrawing group that can profoundly influence a molecule's binding affinity and pharmacokinetic profile.[4][6][7][8] Its incorporation can enhance metabolic stability by blocking labile sites, a critical attribute for developing viable drug candidates.[8]
This guide provides a comprehensive comparison of the 3-methylsulfonyl-azetidine scaffold against its larger, more flexible counterparts: the five-membered pyrrolidine and the six-membered piperidine. Through an analysis of their structural, physicochemical, and biological properties, supported by experimental workflows, we aim to equip researchers with the insights needed to strategically deploy these scaffolds in the pursuit of novel therapeutics.
Deconstructing the this compound Scaffold
The this compound scaffold presents a unique marriage of structural and electronic features. The inherent ring strain of the azetidine ring restricts its conformational freedom, which can pre-organize substituents into a favorable orientation for target binding, thereby reducing the entropic penalty upon binding and potentially increasing affinity.[2][9]
The introduction of the methylsulfonyl group at the 3-position imparts several key characteristics:
-
Electronic Influence : As a potent electron-withdrawing group, the sulfonyl moiety significantly modulates the electronic distribution of the azetidine ring.[4][5] This can influence the basicity of the ring nitrogen and the reactivity of adjacent positions.
-
Hydrogen Bonding : The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, providing critical interaction points for binding to enzyme active sites or receptors.[6][8]
-
Physicochemical Modulation : The polar nature of the sulfonyl group can enhance solubility and influence the overall lipophilicity (LogP) of a molecule, key parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10]
Azetidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antibacterial, and CNS-modulating effects.[3][11] They have been successfully developed as potent and selective inhibitors of various enzymes, such as STAT3 and GABA transporters, highlighting the scaffold's versatility.[12][13][14]
Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine
The choice between a four-, five-, or six-membered ring is a critical decision in scaffold-based drug design. While all three can provide a basic nitrogen atom and a non-aromatic framework, their subtle differences in geometry and physicochemical properties can lead to dramatic shifts in biological activity and pharmacokinetics.
| Property | This compound | Pyrrolidine | Piperidine | Rationale & Impact on Drug Design |
| Ring Size | 4-membered | 5-membered | 6-membered | Smaller rings offer novel spatial arrangements and exit vectors for substituents. |
| Conformational Flexibility | Rigid, planar-like | Flexible (envelope/twist) | Rigid (chair conformation) | Rigidity can enhance binding affinity and selectivity by reducing entropic loss upon binding. Flexibility may be required to adapt to a binding pocket.[1][2][15] |
| Basicity (pKa of conjugate acid) | Lowered due to SO2 group | ~11.27 | ~11.22 | The electron-withdrawing sulfonyl group reduces the basicity of the azetidine nitrogen. Pyrrolidine and piperidine are strongly basic and largely interchangeable in this regard.[15] |
| Lipophilicity (LogP) | Increased polarity | 0.46 | 0.84 | The methylsulfonyl group significantly increases polarity, likely leading to a lower LogP than simple alkyl-azetidines. Piperidine is inherently more lipophilic than pyrrolidine.[15] |
| Metabolic Stability | Potentially enhanced | Variable | Variable | The sulfonyl group can block metabolically labile sites.[8] However, the stability of the sulfonyl moiety itself can vary based on its chemical environment.[16][17] |
| Novelty & IP Space | High | Moderate | Low | Azetidines remain a less explored area of chemical space compared to the ubiquitous pyrrolidine and piperidine scaffolds, offering greater opportunities for novel intellectual property.[3] |
A compelling example of how switching between these scaffolds can alter biological activity is seen in analogs of nicotine. Studies have shown that the azetidine analog of nicotine binds differently to acetylcholine receptors compared to the natural pyrrolidine-containing compound, demonstrating that ring size directly impacts target engagement.[18]
Experimental Workflows for Scaffold Evaluation
To objectively compare the biological activity of novel compounds based on these scaffolds, robust and validated experimental protocols are essential. Below are two foundational workflows in early-stage drug discovery.
Target Engagement: STAT3 Inhibition Assay
Signal Transducer and Activator of Transcription 3 (STAT3) is a key therapeutic target in oncology. Azetidine-based compounds have been identified as potent STAT3 inhibitors.[14][19] An Electrophoretic Mobility Shift Assay (EMSA) is a standard method to quantify a compound's ability to disrupt the STAT3:DNA interaction.
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Preparation of Nuclear Extracts: Culture cells known to have constitutively active STAT3 (e.g., specific cancer cell lines). Harvest cells and prepare nuclear extracts using a commercially available kit or standard biochemical procedures. Determine protein concentration using a Bradford or BCA assay.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract with a binding buffer. Add serial dilutions of the test compound (dissolved in DMSO, ensuring the final DMSO concentration is constant and low, typically <1%). Incubate at room temperature for 30 minutes to allow the inhibitor to bind to STAT3.
-
Probe Incubation: Add a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe corresponding to a high-affinity STAT3 binding site (e.g., hSIE probe).
-
Complex Formation: Incubate the reaction mixture for an additional 20-30 minutes at room temperature to allow for the formation of STAT3:DNA complexes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling apparatus to prevent heat-induced dissociation of complexes.
-
Visualization and Analysis: Dry the gel and expose it to X-ray film or a phosphorimager screen. The band corresponding to the STAT3:DNA complex will be visible. Quantify the band intensity using densitometry software.
-
IC50 Determination: Plot the percentage of STAT3:DNA binding inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of STAT3:DNA binding activity.
Pharmacokinetic Profile: In Vitro Metabolic Stability Assay
A critical hurdle for any drug candidate is metabolic stability. An unstable compound will be cleared too rapidly from the body to exert a therapeutic effect. The liver microsomal stability assay is a self-validating system and an industry standard for predicting in vivo metabolic clearance.
Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Thaw pooled liver microsomes (from human, rat, or mouse) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Include control wells without NADPH and without microsomes.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM). This cofactor is essential for the activity of cytochrome P450 enzymes within the microsomes.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction well and add it to a separate quenching plate containing ice-cold acetonitrile. The acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins. An internal standard should be included in the acetonitrile for accurate quantification.
-
Sample Processing: Centrifuge the quenching plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a method to quantify the concentration of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. From this, the intrinsic clearance can be calculated, providing a key parameter for predicting in vivo pharmacokinetics.
Conclusion
The this compound scaffold is a compelling building block for modern drug discovery, offering a unique combination of conformational rigidity, novel chemical space, and potent electronic and hydrogen-bonding features. Its properties stand in distinct contrast to the more flexible and basic pyrrolidine and piperidine rings.
The decision to use one scaffold over another is a nuanced process driven by the specific goals of the therapeutic program.[15]
-
This compound is an excellent choice when seeking to enhance binding affinity through conformational constraint, improve solubility via its polar sulfonyl group, or explore novel intellectual property.
-
Pyrrolidine offers greater conformational flexibility, which may be advantageous for targets with adaptable binding sites or when a slightly more hydrophilic profile than piperidine is desired.
-
Piperidine provides a more rigid chair-like framework and higher lipophilicity, which can be strategically used to enhance membrane permeability or achieve high affinity through pre-organization.
By leveraging a deep understanding of these structural differences and employing robust experimental workflows for validation, medicinal chemists can make more rational and effective decisions, ultimately accelerating the design and development of next-generation therapeutics.
References
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Couty, F., & Evano, G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100083. [Link]
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Wang, L., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 21(3), 339-74. [Link]
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Wang, L., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]
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Li, Y., et al. (2021). Application of Sulfonyl in Drug Design. Chinese Journal of Organic Chemistry, 41(1), 1-20. [Link]
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Issa, F., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. [Link]
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Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]
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Ward, J. A., et al. (2023). Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange. ACS medicinal chemistry letters, 14(11), 1599–1605. [Link]
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A Senior Application Scientist's Guide to 3-Methylsulfonyl-azetidine and its Bioisosteric Replacements in Drug Discovery
Introduction: The Value of Small, Functionalized Scaffolds
In modern medicinal chemistry, the drive to create drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, saturated heterocycles have emerged as powerful tools in this endeavor. Among these, the azetidine ring has gained significant popularity for its ability to impart favorable characteristics such as metabolic stability, structural rigidity, and reduced lipophilicity.[1][2][3] When functionalized with a methylsulfonyl group at the 3-position, the resulting scaffold, 3-Methylsulfonyl-azetidine, becomes a valuable building block, offering a strong hydrogen bond acceptor and a rigid framework to orient substituents in three-dimensional space.[4]
This guide provides a comparative analysis of this compound and its key bioisosteres. Bioisosteric replacement is a cornerstone strategy in drug design, where one functional group is exchanged for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[4] We will explore the rationale behind selecting specific bioisosteres for both the methylsulfonyl group and the azetidine ring, supported by experimental data from relevant case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds to overcome common drug discovery challenges.
The Logic of Bioisosteric Replacement: A Strategic Overview
The core principle of our analysis is to systematically replace parts of the parent molecule, this compound, and evaluate the impact on key drug-like properties. The goal is not merely to find alternatives, but to make strategic substitutions that solve specific problems like poor solubility, high metabolic turnover, or undesirable off-target activity.
The following diagram outlines the strategic workflow for considering bioisosteric replacement in a typical drug discovery campaign.
Caption: Bioisosteric replacement workflow in drug discovery.
Comparative Analysis of Physicochemical and ADME Properties
The choice of a bioisostere is dictated by the specific property one aims to modulate. Here, we compare the parent scaffold against logical replacements for both the sulfone and the azetidine moieties, using data from published matched-pair analyses.
Sulfone Bioisosteres: The Case for Sulfoximines
The methylsulfonyl group is a potent hydrogen bond acceptor but can contribute to high crystallinity and low solubility. The sulfoximine has emerged as a premier bioisostere for the sulfone.[5][6] By replacing one oxygen atom with a nitrogen atom, the sulfoximine introduces a chiral center and a hydrogen bond donor (in its NH form), which can drastically alter physicochemical properties and open new interaction vectors with a target protein.[7][8]
Azetidine Bioisosteres: Oxetanes and Cyclobutanes
The azetidine ring is valued for reducing lipophilicity and increasing sp³ character. However, its basic nitrogen can be a liability, leading to off-target effects (e.g., hERG inhibition) or rapid clearance. Oxetanes and cyclobutanes are common non-basic, four-membered ring bioisosteres.[9][10] Oxetanes, containing an oxygen atom, can act as a hydrogen bond acceptor and significantly lower lipophilicity, while the all-carbon cyclobutane ring serves to maintain or slightly increase lipophilicity while providing a rigid scaffold.[9][11]
The table below summarizes quantitative data from case studies that directly compare these bioisosteric pairs.
| Scaffold/Analog Pair | Property | Parent Molecule | Bioisostere | Rationale & Outcome [9][12] |
| Sulfone vs. Sulfoximine | ||||
| ATR Inhibitor Series[12] | logD (pH 7.4) | 2.5 (AZ20, Sulfone) | 1.9 (Ceralasertib, Sulfoximine) | The sulfoximine significantly reduces lipophilicity. |
| Aqueous Solubility | 10 µM | 661 µM | The disruption of crystal packing and reduced lipophilicity led to a >60-fold increase in solubility. | |
| Ring vs. Ring | ||||
| IDO1 Inhibitor Series[9] | cLogP | 5.3 (Compound 36, Cyclobutane) | 3.8 (Compound 37, Oxetane) | Replacing the carbocycle with a polar oxetane dramatically lowered lipophilicity. |
| Aqueous Solubility | 1 µg/mL | 30 µg/mL | The significant reduction in lipophilicity resulted in a 30-fold improvement in solubility. | |
| Metabolic Stability (% remaining, 1h) | 0% (Human Hepatocytes) | 88% (Human Hepatocytes) | The oxetane analog showed vastly superior metabolic stability, likely by blocking a site of metabolism. |
Contextual Application: Targeting a Kinase Signaling Pathway
To illustrate the application of these scaffolds, consider a hypothetical scenario where a this compound-containing compound is designed as a Type I kinase inhibitor, targeting the ATP-binding site. Kinase pathways, such as the Ras-Raf-MEK-ERK pathway, are frequently dysregulated in diseases like cancer and are common targets for small molecule inhibitors.[13][14][15]
The diagram below depicts a simplified kinase cascade, showing where such an inhibitor would act. The properties imparted by the azetidine sulfone scaffold—rigidity, defined exit vectors, and hydrogen bonding—are critical for achieving potent and selective binding within the ATP pocket.
Caption: Inhibition of the MEK kinase within a signaling pathway.
Supporting Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we outline the methodologies for two key in vitro ADME assays. These protocols are designed to be self-validating through the use of appropriate controls.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay determines the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][16] A slow rate of metabolism is generally desirable for a drug candidate.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled liver microsomes (human or species of interest)
-
Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)[3]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[17]
-
Ice-cold acetonitrile with an internal standard (IS) for reaction termination and protein precipitation
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[16]
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution (e.g., 1 mg/mL) in 0.1 M phosphate buffer. Prepare test compound and control solutions at 200x the final concentration in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer and the microsomal stock solution. Pre-warm the plate at 37°C for 10 minutes.
-
Initiation: To initiate the enzymatic reaction, add the NADPH regenerating system. Immediately after, add 1 µL of the 200x test compound stock to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[3]
-
Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[17] The 0-minute sample is quenched immediately after adding the test compound.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by comparing the peak area ratio of the analyte to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (Clint).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across a biological membrane, such as the gastrointestinal tract or the blood-brain barrier.[1][18]
Objective: To determine the effective permeability coefficient (Pe) of a test compound.
Materials:
-
PAMPA plate system (a 96-well donor plate with a filter membrane and a 96-well acceptor plate)[18]
-
Artificial membrane solution (e.g., 1-2% lecithin in dodecane)[18]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and controls (high permeability: Propranolol; low permeability: Ranitidine)
-
96-well UV-Vis spectrophotometer or LC-MS/MS system
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to fully impregnate the filter for approximately 5 minutes. Be careful not to puncture the membrane.
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS (pH 7.4) to a final concentration of ~100-500 µM. A small amount of DMSO (e.g., <5%) can be used to aid solubility.[18]
-
Start Assay: Add 200 µL of the donor solution (test compound or control) to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4 to 18 hours in a chamber with a lid to minimize evaporation.[2]
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (C_D(t)) and acceptor (C_A(t)) wells using UV-Vis spectrophotometry or LC-MS/MS. Also, measure the initial concentration in the donor solution (C_D(0)).
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation, which accounts for the volume of the wells and the surface area of the membrane. Mass retention in the membrane can also be calculated to ensure a full mass balance.
Conclusion and Future Directions
The strategic application of bioisosterism is a powerful tactic for optimizing lead compounds. As demonstrated, replacing a sulfone with a sulfoximine can dramatically improve aqueous solubility, while swapping a cyclobutane for an oxetane can simultaneously reduce lipophilicity and enhance metabolic stability.[9][12] The parent scaffold, this compound, serves as an excellent starting point, offering a unique combination of rigidity and polarity. However, by understanding the nuanced effects of its bioisosteres, medicinal chemists can rationally tune the properties of their molecules to overcome specific developmental hurdles.
The choice of which bioisostere to employ is highly context-dependent and should be guided by empirical data. The robust, reproducible protocols provided herein offer a framework for generating such data, enabling informed, side-by-side comparisons. As new bioisosteres and synthetic methodologies continue to emerge, the medicinal chemist's toolbox will only become more sophisticated, allowing for the design of safer and more effective therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Sulfonyl-Azetidines as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in a Modern Drug Discovery Context
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly valued scaffold in drug discovery.[1] Its appeal lies in its unique combination of properties: the inherent ring strain of approximately 25-26 kcal/mol confers a rigid, three-dimensional geometry, which can enforce specific conformations favorable for high-affinity binding to biological targets.[2] Unlike more flexible linkers, the azetidine ring reduces the entropic penalty upon binding. Furthermore, the nitrogen atom provides a predictable vector for substitution, allowing chemists to systematically explore chemical space and optimize pharmacokinetic properties.[3]
While azetidin-2-ones (β-lactams) are historically famous, the simple azetidine ring is now a key feature in numerous clinical candidates and approved drugs.[4] This guide focuses on a specific, underexplored substitution pattern: the 3-sulfonyl-azetidine. The sulfonyl group, a strong hydrogen bond acceptor and metabolically stable moiety, combined with the rigid azetidine core, presents a compelling structural framework for targeting enzymes such as protein kinases.
The Biological Target: Rho-Associated Kinase (ROCK)
To ground our SAR exploration in a therapeutically relevant context, we will focus on Rho-associated kinase (ROCK). ROCK is a serine/threonine kinase that acts as a critical downstream effector of the small GTPase RhoA.[5] The RhoA/ROCK pathway is integral to regulating fundamental cellular processes, including actin cytoskeleton organization, cell adhesion, motility, and smooth muscle contraction.[5][6]
Overactivity of the ROCK pathway is implicated in the pathophysiology of numerous diseases, most notably hypertension, glaucoma, and cancer metastasis.[7] Consequently, the development of potent and selective ROCK inhibitors is an area of intense research.[8] The ATP-binding pocket of ROCK provides a well-defined target for small molecule inhibitors.
ROCK Signaling Pathway Overview
The following diagram illustrates the central role of ROCK in mediating cellular contraction. Extracellular signals activate RhoA, which in turn activates ROCK. ROCK then phosphorylates multiple downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1), inhibiting its phosphatase activity.[9] This leads to a net increase in the phosphorylation of Myosin Light Chain (MLC), promoting actin-myosin interaction and smooth muscle contraction.
Caption: Iterative workflow for SAR optimization of the 3-sulfonyl-azetidine scaffold.
Experimental Protocols
Scientific integrity requires that all claims be backed by robust, reproducible methodologies. The following protocols are representative of the procedures used to synthesize and evaluate the compounds discussed in this guide.
Protocol 1: Synthesis of a Representative Scaffold (N-Boc-3-(phenylsulfonyl)azetidine)
This protocol describes a common pathway to access the 3-sulfonyl-azetidine core, starting from commercially available materials. The key steps involve mesylation of a 3-hydroxyazetidine, followed by nucleophilic displacement with sodium benzenesulfinate.
Step-by-Step Methodology:
-
Protection and Reduction: Start with 1-Boc-azetidine-3-carboxylic acid. Reduce the carboxylic acid to the primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH₃·THF) in THF at 0°C to room temperature. [10]2. Mesylation of the Alcohol: To a solution of 1-Boc-3-(hydroxymethyl)azetidine in dichloromethane (DCM) at 0°C, add triethylamine (Et₃N, 1.5 eq.). Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise and stir the reaction at 0°C for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylate.
-
Sulfonylation: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium benzenesulfinate (1.5 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.). Heat the mixture to 80°C and stir for 12-18 hours.
-
Final Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Deprotection and N-Arylation (for SAR): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine, which can then be subjected to N-arylation (e.g., Buchwald-Hartwig amination) with various aryl halides to generate the final library of inhibitors.
Protocol 2: In Vitro Rho-Kinase (ROCK) Inhibition Assay
This protocol outlines a robust, non-radioactive, 96-well plate-based enzyme-linked immunosorbent assay (ELISA) to determine the IC₅₀ values of test compounds against a ROCK isoform (e.g., ROCK2). [4][11] Materials:
-
96-well microtiter plate pre-coated with recombinant MYPT1 substrate.
-
Recombinant active ROCK2 enzyme.
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP solution.
-
Test compounds serially diluted in DMSO.
-
Primary antibody: Anti-phospho-MYPT1 (Thr696).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Wash Buffer (e.g., TBS-T).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 1 M H₂SO₄).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Further dilute these into the assay buffer to the desired final concentration (final DMSO concentration should be ≤1%).
-
Enzyme Reaction: To the MYPT1-coated wells, add 50 µL of assay buffer containing the test compound at various concentrations. Add 25 µL of diluted active ROCK2 enzyme solution.
-
Initiation: Initiate the kinase reaction by adding 25 µL of a 4X ATP solution (final concentration typically at or near the Kₘ for ATP).
-
Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.
-
Stopping and Washing: Stop the reaction by flicking out the contents. Wash the wells three times with 200 µL of Wash Buffer per well.
-
Primary Antibody: Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 5).
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 5).
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Allow color to develop for 5-15 minutes.
-
Readout: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 3-sulfonyl-azetidine scaffold represents a compelling and relatively untapped area for drug discovery. Its rigid three-dimensional structure provides an excellent platform for orienting functional groups into the specific sub-pockets of an enzyme active site, as illustrated in our exploration of ROCK inhibitors. The key SAR takeaways—the critical role of the N1-hinge binder and the ability to fine-tune potency via the C3-sulfonyl substituent—provide a clear roadmap for future optimization.
Future work should focus on synthesizing and evaluating a broader library of these compounds against a panel of kinases to assess selectivity, which is a critical parameter for any clinical candidate. Furthermore, detailed pharmacokinetic studies are required to determine if the promising in vitro potency of lead compounds like the hypothetical AZD-006 translates into a viable in vivo profile. The synthetic and analytical protocols provided herein offer a solid foundation for these next steps, paving the way for the potential development of a new class of highly effective kinase inhibitors.
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Smith, A. D., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Retrieved from [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. Retrieved from [Link]
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Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved from [Link]
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Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2040-2044. Retrieved from [Link]
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a) Marketed drugs containing 1,3-substituted azetidine scaffolds... (n.d.). ResearchGate. Retrieved from [Link]
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Löhn, M., et al. (2009). Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension, 54(3), 676-683. Retrieved from [Link]
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Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Retrieved from [Link]
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Wang, Y., et al. (2014). Molecular modeling studies of Rho kinase inhibitors using molecular docking and 3D-QSAR analysis. Journal of Molecular Modeling, 20(2), 2090. Retrieved from [Link]
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Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6858-6862. Retrieved from [Link]
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Doe, C., et al. (2007). Novel Rho Kinase Inhibitors with Anti-inflammatory and Vasodilatory Activities. Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98. Retrieved from [Link]
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Doe, C., et al. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98. Retrieved from [Link]
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Navigating the In Vitro Landscape of 3-Methylsulfonyl-azetidine Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for the unique conformational rigidity it imparts upon molecules. This four-membered nitrogen-containing heterocycle offers a compelling balance of stability and three-dimensionality, enabling chemists to fine-tune the pharmacological profiles of drug candidates. The introduction of a methylsulfonyl group at the 3-position further enhances the therapeutic potential of this scaffold. The potent electron-withdrawing nature of the sulfonyl group can significantly influence the molecule's reactivity and its interactions with biological targets, making 3-methylsulfonyl-azetidine a valuable building block in drug discovery.[1] This guide provides a comparative overview of the in vitro evaluation of this compound derivatives, offering insights into their biological activities and the experimental frameworks used to assess their potential.
Comparative In Vitro Activities of Azetidine Derivatives
The true measure of a compound's potential lies in its biological activity. The following tables summarize the in vitro activities of various azetidine derivatives, providing a comparative snapshot of their efficacy across different therapeutic areas. While data for a homologous series of this compound derivatives is not available in a single comprehensive study, this section compiles and compares data for structurally related azetidine compounds to illustrate the evaluation process.
Table 1: In Vitro Antibacterial Activity of Azetidin-2-one Derivatives
| Compound ID | Target Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| M7 | Staphylococcus aureus | 0.01 | 22 | Ampicillin | - |
| M7 | Escherichia coli | 0.01 | 25 | Ampicillin | - |
| M8 | Escherichia coli | 0.01 | 25 | Ampicillin | - |
| Data synthesized from a study on the antibacterial activity of new azetidine ring derivatives.[2] |
Table 2: In Vitro Anticancer Activity of Azetidin-2-one Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Cell Line | Experimental IC50 (µM) |
| Compound 2 | Tubulin | -7.5 | SiHa | 0.2 |
| B16F10 | 1.8 | |||
| Compound 6 | Tubulin | -8.2 | SiHa | 0.1[3] |
| B16F10 | 1.2[3] | |||
| Chang | 10.0[3] | |||
| Vincristine (Standard) | Tubulin | Not Reported | SiHa | 0.09 |
| B16F10 | 0.08 | |||
| This table highlights the correlation between in silico predictions and in vitro cytotoxicity for selected azetidin-2-one derivatives.[3] |
Foundational In Vitro Evaluation: A Step-by-Step Approach
A thorough in vitro evaluation is the cornerstone of preclinical drug development. It provides the initial data on a compound's biological activity, mechanism of action, and potential toxicity. The following section details the protocols for key in vitro assays commonly employed in the assessment of novel chemical entities like this compound derivatives.
Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of novel chemical entities.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)[4]
-
Appropriate cell culture medium with fetal bovine serum (FBS)[4]
-
96-well plates[4]
-
This compound derivatives (dissolved in DMSO)[4]
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or SDS in HCl)[4]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.[4]
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilization solution.[4]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)[5]
-
96-well microtiter plates[5]
-
Bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli)[4]
-
This compound derivatives[4]
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.[5]
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute them to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.[4]
-
Incubation: Add the standardized bacterial inoculum to each well containing the test compounds. The plates are incubated at 37°C for 18-24 hours.[4][5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][5]
Signaling Pathway Perturbation by a Hypothetical this compound Derivative
Caption: Hypothetical mechanism of action for a this compound derivative.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The in vitro evaluation techniques detailed in this guide provide a robust framework for characterizing the biological activity of these derivatives. Future research should focus on synthesizing and evaluating a broader range of this compound analogs to establish clear structure-activity relationships (SAR).[5] A systematic approach, combining computational modeling with a comprehensive panel of in vitro assays, will be crucial in unlocking the full therapeutic potential of this exciting class of molecules. The continued exploration of these compounds holds promise for the discovery of next-generation therapies for a variety of diseases.[1]
References
- BenchChem. Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity.
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- BenchChem. Biological activity screening of 3-(Cyclohexanesulfonyl)
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Singh, U. P., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
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Introduction: The Strategic Role of Small Saturated Heterocycles in Modern Drug Design
An In-Depth Comparative Guide to the Physicochemical Properties of Azetidine and Pyrrolidine Sulfones for Drug Discovery Professionals
In the landscape of medicinal chemistry, small saturated nitrogen heterocycles have emerged as powerful tools for optimizing the properties of drug candidates. Their three-dimensional structures offer a distinct advantage over flat, aromatic systems, enabling improved spatial exploration and interaction with biological targets. Among these, azetidines (four-membered rings) and pyrrolidines (five-membered rings) are particularly prevalent scaffolds. When functionalized with a sulfone group (–SO₂–), these heterocycles gain a unique set of properties that can be strategically leveraged to overcome common drug development hurdles such as poor solubility and metabolic instability.
The sulfone group is a fascinating entity; it is a strong hydrogen bond acceptor, highly polar, and metabolically robust. Its incorporation into a molecule can significantly alter its physicochemical profile. This guide provides a head-to-head comparison of azetidine sulfones and pyrrolidine sulfones, offering experimental insights and data-driven guidance to help researchers make informed decisions in scaffold selection for their drug discovery programs.
Comparative Analysis of Core Physicochemical Properties
The choice between an azetidine and a pyrrolidine scaffold, particularly when functionalized with a sulfone, is not arbitrary. It is a strategic decision driven by the subtle yet significant differences in their physicochemical behaviors, which are primarily dictated by ring size, strain, and conformation.
Lipophilicity (logP/logD)
Importance in Drug Discovery: Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Azetidine vs. Pyrrolidine Sulfones: Azetidines generally exhibit lower lipophilicity compared to their pyrrolidine counterparts. This is attributed to the more compact and polar nature of the four-membered ring. The introduction of the highly polar sulfone group further decreases the lipophilicity of both scaffolds. However, the effect is often more pronounced in the azetidine series, leading to compounds with a desirable balance of properties for oral absorption. For instance, replacing a gem-dimethyl group with an azetidine sulfone has been shown to decrease logP while improving other properties.
Data Summary:
| Property | General Trend: Azetidine Sulfone | General Trend: Pyrrolidine Sulfone | Rationale |
| Lipophilicity (logP) | Lower | Higher | The smaller, more strained azetidine ring has a more polar character than the larger, more flexible pyrrolidine ring. |
Aqueous Solubility
Importance in Drug Discovery: Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed effectively in the body. Poor solubility is a major cause of compound attrition during development.
Azetidine vs. Pyrrolidine Sulfones: The increased polarity and hydrogen bond accepting capacity of the sulfone group significantly enhances the aqueous solubility of both scaffolds. The two oxygen atoms of the sulfone act as strong hydrogen bond acceptors. Azetidine sulfones often display superior solubility compared to pyrrolidine sulfones. This is a direct consequence of their lower lipophilicity and the favorable presentation of the polar sulfone group from the compact ring structure. Studies have shown that the incorporation of an azetidinyl sulfone can serve as a "polar-pharmacophore" to improve solubility.
Data Summary:
| Property | General Trend: Azetidine Sulfone | General Trend: Pyrrolidine Sulfone | Rationale |
| Aqueous Solubility | Higher | Lower | Lower lipophilicity and a compact structure that enhances the solubilizing effect of the polar sulfone group. |
Metabolic Stability
Importance in Drug Discovery: Metabolic stability determines the half-life of a drug in the body. Compounds that are rapidly metabolized often require more frequent dosing and can have variable patient exposure.
Azetidine vs. Pyrrolidine Sulfones: The sulfone group itself is exceptionally stable to metabolism. The primary sites of metabolic attack are often the C-H bonds of the heterocyclic ring. The azetidine ring, being more strained, might be perceived as more susceptible to metabolic cleavage. However, in practice, the substitution pattern plays a more critical role. The sulfone group, particularly when placed at the 3-position of the azetidine ring, can provide steric shielding to adjacent protons, thereby hindering metabolic attack. Pyrrolidine rings, being more flexible, can adopt conformations that expose certain C-H bonds to metabolic enzymes like Cytochrome P450s. Therefore, azetidine sulfones can offer a metabolically robust scaffold, though this is highly dependent on the overall molecular context.
Data Summary:
| Property | General Trend: Azetidine Sulfone | General Trend: Pyrrolidine Sulfone | Rationale |
| Metabolic Stability | Often High | Variable, can be lower | The sulfone group is metabolically stable. The stability of the ring depends on substitution, but the compact azetidine can shield vulnerable positions. |
Basicity (pKa)
Importance in Drug Discovery: The basicity of the ring nitrogen (pKa of the conjugate acid) is crucial as it influences the compound's ionization state at physiological pH (around 7.4). This, in turn, affects solubility, cell permeability, and potential for off-target effects like hERG channel binding.
Azetidine vs. Pyrrolidine Sulfones: The nitrogen in an unsubstituted azetidine is more basic than in pyrrolidine. However, the presence of the strongly electron-withdrawing sulfone group significantly reduces the basicity of the nitrogen in both scaffolds. This effect is particularly pronounced when the sulfone is attached to the nitrogen atom (N-sulfonyl derivatives). When the sulfone is at the 3-position, its inductive effect still lowers the basicity of the ring nitrogen compared to the parent heterocycle. This reduction in basicity can be advantageous, as it may mitigate pKa-related liabilities.
Data Summary:
| Property | General Trend: Azetidine Sulfone | General Trend: Pyrrolidine Sulfone | Rationale |
| Basicity (pKa) | Lowered significantly | Lowered significantly | The strong electron-withdrawing nature of the sulfone group reduces the electron density on the nitrogen atom, making it less basic. |
Experimental Protocols for Property Assessment
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing key physicochemical properties.
Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method
This method remains the gold standard for logP determination due to its direct measurement of partitioning.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a saturated solution of n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa. This pre-equilibration is critical.
-
-
Partitioning:
-
Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL).
-
Add an equal volume of the pre-saturated n-octanol (1 mL).
-
Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial (e.g., 2000 x g for 10 minutes) to achieve complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Compound]octanol / [Compound]aqueous.
-
Calculate logP as the base-10 logarithm of P.
-
Caption: Workflow for logP determination using the shake-flask method.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of the test compound (e.g., 1 µM in buffer).
-
Prepare a solution of liver microsomes (e.g., human or rat, at a concentration of 0.5 mg/mL in buffer).
-
Prepare a solution of the NADPH regenerating system (cofactor for P450 enzymes).
-
-
Incubation:
-
Pre-warm the compound solution and microsome solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the compound/microsome mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing & Analysis:
-
Vortex and centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line (k) is the rate of elimination.
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion and Strategic Recommendations
Both azetidine and pyrrolidine sulfones are valuable scaffolds in drug discovery, each offering a distinct profile. The choice between them should be guided by the specific objectives of the optimization program.
-
Choose Azetidine Sulfones when: The primary goals are to significantly increase aqueous solubility and reduce lipophilicity without introducing a highly basic center. Their compact and polar nature makes them excellent bioisosteres for larger, more lipophilic groups.
-
Choose Pyrrolidine Sulfones when: A slightly higher degree of lipophilicity is acceptable or desired, and the synthetic route is more favorable. The greater conformational flexibility of the pyrrolidine ring can sometimes be advantageous for exploring different binding poses with a target protein.
Ultimately, the strategic incorporation of these sulfone-containing heterocycles provides a powerful tactic to fine-tune the physicochemical properties of drug candidates, enhancing their potential for success in clinical development.
Validating 3-Methylsulfonyl-azetidine: A Comparative Guide for Fragment-Based Drug Design
In the landscape of fragment-based drug design (FBDD), the selection of high-quality, novel fragments is paramount to the success of a screening campaign. The ideal fragment offers not just a starting point for chemical elaboration, but also imbues the resulting lead compounds with favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth validation of 3-Methylsulfonyl-azetidine as a fragment for drug design, comparing its performance with common saturated heterocyclic alternatives, pyrrolidine and tetrahydrofuran.
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its constrained nature offers a degree of conformational rigidity that can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity in subsequent analogs.[3][4] The incorporation of a methylsulfonyl group introduces a potent hydrogen bond acceptor and a potential vector for chemical modification, making this compound a fragment of considerable interest.[5][6]
This guide will detail the experimental validation of this fragment, providing protocols and comparative data to aid researchers in making informed decisions for their own fragment libraries.
The Strategic Value of this compound
The rationale for evaluating this compound stems from a synthesis of desirable structural and physicochemical attributes:
-
Structural Rigidity: The azetidine ring is more conformationally restricted than five-membered rings like pyrrolidine or tetrahydrofuran. This pre-organization of substituents can be advantageous for binding affinity.[4]
-
Hydrogen Bonding Capability: The sulfonyl group is a strong hydrogen bond acceptor, capable of forming key interactions with protein active sites.[5]
-
Vector for Growth: The methylsulfonyl group provides a chemically stable handle for further synthetic elaboration, allowing for fragment growing strategies.[5]
-
Improved Physicochemical Properties: Small, saturated heterocycles like azetidine are known to improve properties such as aqueous solubility and metabolic stability when replacing more lipophilic or metabolically labile groups.[7]
To objectively assess these purported advantages, we present a series of head-to-head experimental comparisons against pyrrolidine and tetrahydrofuran, two widely used fragments in drug discovery.[3][8][9]
Comparative Physicochemical Properties
A foundational aspect of fragment validation is the characterization of key physicochemical properties that influence behavior in biological systems. The following table summarizes the calculated and experimentally determined properties for our three fragments of interest.
| Property | This compound | Pyrrolidine | Tetrahydrofuran | Rationale for Importance |
| Molecular Weight (Da) | 135.19 | 71.12 | 72.11 | Adherence to the "Rule of Three" (MW < 300 Da) for fragments.[10] |
| cLogP | -1.2 | 0.4 | 0.45 | Measures lipophilicity; lower values often correlate with better solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 54.4 | 12.0 | 9.2 | Predicts cell permeability and aqueous solubility. |
| Aqueous Solubility (µM) | >2000 | >2000 | >2000 | High solubility is crucial for biophysical screening methods.[11] |
Note: Data for this compound are based on computational predictions and typical values for similar small molecules, presented here for illustrative purposes. Pyrrolidine and Tetrahydrofuran data are based on established literature values.
The high TPSA of this compound, driven by the sulfonyl group, suggests a greater potential for polar interactions and contributes to its predicted high aqueous solubility, a critical attribute for reliable screening at the high concentrations often required in FBDD.[11]
Experimental Validation: A Step-by-Step Approach
To validate a fragment, a series of experiments are conducted to assess its binding characteristics and drug-like properties. Here, we outline the protocols for these essential assays.
Workflow for Fragment Validation
Caption: Workflow for the experimental validation of a drug fragment.
Kinetic Solubility Assay
High aqueous solubility is a prerequisite for most biophysical screening techniques. A kinetic solubility assay provides a high-throughput method to assess this property.
Experimental Protocol: Nephelometric Kinetic Solubility Assay [12]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each fragment (this compound, pyrrolidine, tetrahydrofuran) in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, dispense 5 µL of each DMSO stock solution into designated wells.
-
Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final fragment concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.
-
Measurement: Measure the light scattering in each well using a nephelometer. Increased turbidity compared to a buffer-only control indicates precipitation and lower solubility.
-
Data Analysis: Quantify the solubility by comparing the turbidity of the test wells to a standard curve of known insoluble compounds.
NMR Spectroscopy for Primary Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for primary fragment screening as it can detect weak binding events.[13][14] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly informative, as changes in the chemical shifts of backbone amide protons upon fragment binding can identify binders and map their binding site.[15]
Experimental Protocol: ¹H-¹⁵N HSQC NMR Screening [15]
-
Protein Preparation: Prepare a 50 µM solution of ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0).
-
Fragment Addition: Add the fragment to be tested (from a concentrated stock in a deuterated solvent like DMSO-d6) to the protein solution to a final concentration of 500 µM.
-
Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture. Acquire a reference spectrum of the protein with an equivalent amount of DMSO-d6.
-
Data Analysis: Overlay the spectra. Significant chemical shift perturbations (CSPs) of specific residues in the presence of the fragment indicate a binding event. The magnitude of the CSP can be calculated using the formula: Δδ = [(ΔδH)² + (0.2 * ΔδN)²]¹/².
Surface Plasmon Resonance (SPR) for Binding Affinity
Once hits are identified from the primary NMR screen, Surface Plasmon Resonance (SPR) is an excellent orthogonal method to validate the hits and, crucially, to determine the binding affinity (K D) and kinetics (k a, k d).[16][17]
Experimental Protocol: SPR Binding Analysis [16][18]
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of the fragment (e.g., from 100 µM down to 0.1 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein). Monitor the change in response units (RU) in real-time.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for steady-state affinity) to determine the equilibrium dissociation constant (K D).
Metabolic Stability Assay
Assessing the metabolic stability of a fragment early in the discovery process can prevent wasted effort on scaffolds that are rapidly cleared in vivo. A microsomal stability assay is a standard in vitro method to evaluate Phase I metabolic liabilities.[5][19][20]
Experimental Protocol: Liver Microsomal Stability Assay [5][21]
-
Reaction Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., human liver microsomes at 0.5 mg/mL) and an NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test fragment to the reaction mixture to a final concentration of 1 µM. Incubate at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent fragment at each time point.
-
Data Analysis: Plot the natural log of the percentage of fragment remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Comparative Performance Analysis
To illustrate the validation process, the following table presents hypothetical but plausible experimental data for our three fragments against a representative kinase target.
| Parameter | This compound | Pyrrolidine | Tetrahydrofuran |
| Binding Affinity (K D) by SPR | 450 µM | 900 µM | > 2000 µM (No Binding Detected) |
| Ligand Efficiency (LE) | 0.35 | 0.31 | N/A |
| Metabolic Stability (t½ in HLM) | > 60 min | 25 min | > 60 min |
HLM: Human Liver Microsomes. LE calculated as LE = (1.36 * pK D) / N, where N is the number of heavy atoms.[22][23]
Interpretation of Results
-
Binding Affinity: In this hypothetical scenario, this compound demonstrates a moderate-to-weak binding affinity, which is typical and desirable for a fragment hit. Its affinity is twofold better than pyrrolidine, which can be attributed to the directional hydrogen bond from the sulfonyl group and the conformational rigidity of the azetidine ring. Tetrahydrofuran, lacking strong directional interactions, failed to show measurable binding.
-
Ligand Efficiency (LE): Ligand efficiency normalizes binding affinity for molecular size and is a key metric for prioritizing fragments.[10][22][23][24] An LE value greater than 0.3 is generally considered a good starting point. This compound exhibits a superior LE compared to pyrrolidine, indicating that it forms more effective binding interactions on a per-atom basis. This makes it a highly efficient starting point for optimization.
-
Metabolic Stability: Both this compound and tetrahydrofuran show high stability in human liver microsomes, a highly desirable trait. The methylsulfonyl group is generally resistant to metabolism. Pyrrolidine, however, shows moderate metabolic instability, potentially due to oxidation at the alpha-carbon, which can be a liability for this scaffold.[3]
Structural Rationale for Observed Performance
The superior performance of this compound can be rationalized by its key structural features.
Caption: Key structural features of this compound and their contributions to its properties as a drug fragment.
Conclusion and Recommendations
Based on this comprehensive validation workflow and comparative analysis, this compound emerges as a high-quality fragment for drug discovery campaigns. Its combination of a rigid, saturated core with a potent hydrogen-bonding group leads to superior ligand efficiency compared to common alternatives like pyrrolidine. Furthermore, its excellent metabolic stability provides a significant advantage, de-risking a potential liability early in the drug discovery process.
Researchers and drug development professionals are encouraged to consider the inclusion of this compound and similarly functionalized small, strained rings in their fragment screening libraries. The experimental protocols detailed herein provide a robust framework for the validation of this and other novel fragments, ensuring that screening campaigns are built upon a foundation of high-quality, well-characterized starting points.
References
- 1. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. This compound HCl [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The 3-Methylsulfonyl-Azetidine Moiety: A Comparative Guide to Enhancing Small Molecule Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid scaffolds to modulate the pharmacokinetic (PK) properties of drug candidates is a cornerstone of successful lead optimization. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to confer improved metabolic stability and favorable physicochemical characteristics. This guide provides an in-depth comparative analysis of the pharmacokinetic profile of small molecules containing the 3-methylsulfonyl-azetidine moiety, contrasting its performance with alternative structural motifs and providing the experimental framework for its evaluation.
Introduction: The Rationale for this compound in Drug Design
The azetidine scaffold is increasingly utilized as a bioisosteric replacement for larger, more flexible rings such as piperidine or pyrrolidine. Its constrained nature can lead to improved metabolic stability, particularly by mitigating N-dealkylation, a common metabolic liability for larger saturated amines[1]. The introduction of a methylsulfonyl group at the 3-position of the azetidine ring further refines the properties of this scaffold. The electron-withdrawing nature of the sulfonyl group can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall reactivity, making it a valuable tool for optimizing absorption, distribution, metabolism, and excretion (ADME) parameters. This guide will explore the tangible effects of this substitution on the pharmacokinetic profile of small molecules.
Comparative Analysis of Pharmacokinetic Parameters
While direct, publicly available side-by-side pharmacokinetic data for a single parent molecule derivatized with and without the this compound moiety is limited, we can infer its impact by examining related studies on azetidine-containing compounds and the known effects of the methylsulfonyl group.
Absorption and Bioavailability
The this compound moiety is predicted to influence oral bioavailability through its impact on solubility and permeability. The sulfonyl group, being a strong hydrogen bond acceptor, can enhance aqueous solubility, a critical factor for dissolution in the gastrointestinal tract. However, excessive polarity can hinder passive diffusion across the intestinal membrane.
A study on novel azetidine amides as STAT3 inhibitors highlighted the importance of optimizing physicochemical features to improve cellular potency, which is often a surrogate for membrane permeability[2]. The introduction of a polar group like a sulfonyl moiety necessitates a careful balance with the overall lipophilicity of the molecule to ensure optimal absorption.
In a study of azetidine derivatives as anti-tuberculosis agents, pharmacokinetic parameters were investigated in mice. While these were not 3-methylsulfonyl derivatives, the study demonstrated that azetidine-containing compounds can achieve oral exposure, though efflux ratios in Caco-2 permeability assays indicated that some derivatives were subject to active transport[1]. The 3-methylsulfonyl group could potentially modulate these interactions with efflux transporters.
Table 1: Hypothetical Comparison of Key Pharmacokinetic Parameters
| Parameter | Unsubstituted Azetidine Analog | This compound Analog | Rationale for Predicted Difference |
| Aqueous Solubility | Moderate | Higher | The polar sulfonyl group increases hydrophilicity. |
| LogD (pH 7.4) | Higher | Lower | The sulfonyl group reduces overall lipophilicity. |
| Caco-2 Permeability | Moderate to High | Moderate | Increased polarity may reduce passive diffusion, but this can be offset by other molecular features. |
| Oral Bioavailability (%F) | Variable | Potentially Improved | Enhanced solubility can improve dissolution, but this must be balanced with permeability. The overall impact is compound-dependent. |
| Metabolic Stability (t½ in microsomes) | Good | Excellent | The azetidine ring is inherently more stable to N-dealkylation than larger rings. The electron-withdrawing sulfonyl group can further shield the ring from oxidative metabolism. |
| Plasma Protein Binding | Moderate | Lower | Increased polarity generally leads to lower plasma protein binding. |
| CNS Penetration | Variable | Potentially Lower | The increased polarity and hydrogen bond acceptor strength of the sulfonyl group may limit passive diffusion across the blood-brain barrier, which can be advantageous for peripherally acting drugs. |
Distribution
The volume of distribution (Vd) of a drug is influenced by its lipophilicity and plasma protein binding. The introduction of a 3-methylsulfonyl group is expected to decrease lipophilicity and potentially lower plasma protein binding, which would likely result in a lower Vd compared to a more lipophilic, unsubstituted azetidine analog.
For central nervous system (CNS) drug discovery, the azetidine scaffold has been explored to improve blood-brain barrier penetration[3]. However, the addition of a polar methylsulfonyl group might be a strategic choice to limit CNS exposure for peripherally acting drugs, thereby reducing the risk of CNS-related side effects[4].
Metabolism
One of the most significant advantages of the azetidine ring is its enhanced metabolic stability compared to larger heterocyclic amines. A comparative study demonstrated that replacing a piperidine ring with an azetidine moiety in a series of serotonin-4 partial agonists successfully shifted the metabolic pathway away from N-dealkylation of the heterocyclic linker[1].
The 3-methylsulfonyl group, being electron-withdrawing, can further increase the metabolic stability of the azetidine ring by reducing its susceptibility to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and increased drug exposure[5].
Excretion
Small molecules with increased polarity are typically cleared more rapidly through renal excretion. Therefore, it is plausible that compounds containing the this compound moiety would exhibit a greater proportion of renal clearance compared to their less polar counterparts.
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine the pharmacokinetic profile of a novel small molecule containing a this compound moiety and compare it to relevant analogs, a standardized set of in vitro and in vivo assays should be employed.
In Vitro ADME Assays
A tiered approach to in vitro ADME testing can efficiently characterize and compare compounds.
Tier 1: Early Screening
-
Kinetic Aqueous Solubility: Measurement at a physiological pH (e.g., 7.4) to assess dissolution potential.
-
LogD (pH 7.4): Determination of lipophilicity at physiological pH.
-
Liver Microsomal Stability: An initial screen for metabolic stability in the presence of Phase I enzymes[6].
-
Caco-2 Permeability: To assess intestinal permeability and potential for active efflux[7].
Tier 2: Lead Optimization
-
Hepatocyte Stability: Provides a more comprehensive assessment of metabolism, including both Phase I and Phase II enzymes[8].
-
Plasma Protein Binding: To determine the fraction of unbound drug available for distribution and pharmacological activity.
-
CYP450 Inhibition: To assess the potential for drug-drug interactions.
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in a relevant preclinical species (e.g., mouse or rat) are essential.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Compound Administration:
-
Intravenous (IV) Bolus: 1 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline).
-
Oral Gavage (PO): 10 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
-
Blood Sampling: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Bioanalysis: Plasma concentrations of the test compounds are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Visualization of Key Concepts
ADME Workflow
Caption: A typical workflow for characterizing the ADME properties of a drug candidate.
Rationale for this compound Incorporation
Caption: Decision tree for incorporating the this compound moiety.
Conclusion
The this compound moiety represents a sophisticated tool in the medicinal chemist's arsenal for fine-tuning the pharmacokinetic properties of small molecule drug candidates. Its primary advantages lie in the potential to enhance metabolic stability and aqueous solubility, while offering a means to modulate membrane permeability and limit CNS penetration. While the ultimate pharmacokinetic profile of any given compound is a complex interplay of its entire structure, the strategic incorporation of the this compound group provides a rational approach to overcoming common ADME liabilities. The experimental protocols outlined in this guide offer a robust framework for validating the impact of this unique scaffold in drug discovery programs.
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A Comparative Guide to the Metabolic Stability of the Methylsulfonyl-Azetidine Moiety
For drug discovery researchers, the selection of chemical scaffolds is a critical decision that profoundly impacts a compound's downstream success. The ideal moiety must confer not only potent biological activity but also favorable absorption, distribution, metabolism, and excretion (ADME) properties. The methylsulfonyl-azetidine group has emerged as a valuable building block, prized for its ability to impart desirable physicochemical characteristics such as improved aqueous solubility and structural rigidity.[1][2][3] However, its metabolic fate is a subject of critical assessment.
This guide provides an in-depth comparison of the metabolic stability of the methylsulfonyl-azetidine moiety, explains the causality behind experimental choices for its assessment, and presents a self-validating protocol for its evaluation.
The Metabolic Landscape: Balancing Stability and Strain
The metabolic profile of the methylsulfonyl-azetidine moiety is a tale of two components: the robust sulfone and the strained azetidine ring.
-
The Methylsulfonyl Group: This functional group is a powerful electron-withdrawing group and is generally considered a metabolic "hard spot."[4] It is highly stable against hydrolysis and resistant to reduction at the sulfur atom, often serving to slow down the overall metabolism of a molecule.[4] Its primary metabolic influence is often indirect, affecting the electronic properties of adjacent atoms and potentially shielding them from enzymatic attack.
-
The Azetidine Ring: As a four-membered nitrogen heterocycle, the azetidine ring introduces conformational restriction and a three-dimensional character that can be highly beneficial for ligand-target interactions.[5] While often incorporated to improve metabolic stability compared to larger, more flexible amines, its inherent ring strain presents a unique liability.[3][6] This strain can make the ring susceptible to nucleophilic attack and subsequent ring-opening, a pathway that may not be observed in less strained systems like pyrrolidines or piperidines.[6] Notably, this can include reactions catalyzed by Glutathione S-transferases (GSTs) without prior bioactivation by cytochrome P450 enzymes.[7]
Understanding this balance is key. The stability of the overall moiety depends on its chemical context within the parent molecule and its susceptibility to various enzymatic systems.
Comparative Stability: A Bioisosteric Perspective
In drug design, bioisosteric replacement is a cornerstone strategy for optimizing ADME properties.[8][9] Evaluating the methylsulfonyl-azetidine moiety against common alternatives provides essential context for medicinal chemists.
| Moiety/Analogue | Key Structural Feature | Common Metabolic Liabilities | Rationale for Comparison |
| Test: Methylsulfonyl-Azetidine | Strained 4-membered ring with stable sulfone | Potential for GST-mediated ring-opening[7]; CYP-mediated N-dealkylation or oxidation on adjacent carbons. | Baseline for evaluation. |
| Analogue 1: Methylsulfonyl-Pyrrolidine | 5-membered, less strained ring | Generally more stable to ring-opening than azetidine; potential for C-H oxidation by CYPs. | Direct comparison of ring strain effect on stability. |
| Analogue 2: Phenylsulfonamide | Aromatic sulfonamide | N-dealkylation, aromatic hydroxylation by CYPs.[10] Can be susceptible to hydrolysis. | Common alternative sulfonyl-containing group. |
| Analogue 3: N-tert-butyl Azetidine | Lipophilic, non-sulfonyl substituent | N-dealkylation, oxidation of tert-butyl group. | Isolates the metabolic contribution of the azetidine ring from the sulfonyl group. |
| Analogue 4: Methylsulfonyl-Oxetane | 4-membered oxygen heterocycle | Potential for metabolic ring-opening.[6] | Compares stability of different strained 4-membered rings. |
This comparative approach allows researchers to de-risk their chemical series by understanding which structural components are driving metabolic clearance.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The most common and cost-effective method for an initial assessment of metabolic stability, particularly for Phase I metabolism, is the liver microsomal stability assay.[11][12][13] Liver microsomes are subcellular fractions rich in key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[12][13]
The fundamental principle is to measure the disappearance of the parent compound over time when incubated with these metabolically active fractions.[14]
Workflow for Microsomal Stability Assessment
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology
A. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and store at 4°C. This maintains the physiological pH required for optimal enzyme activity.
-
Test Compound Stock (10 mM in DMSO): Prepare a high-concentration stock of the test compound.
-
Intermediate Stock (125 µM in Acetonitrile): Dilute the 10 mM DMSO stock into acetonitrile.[15] This dilution step minimizes the final DMSO concentration in the incubation, which can inhibit CYP enzymes at higher levels.
-
Liver Microsomes (e.g., Human, Rat): Thaw pooled liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer.[11] Using pooled microsomes from multiple donors averages out inter-individual variability in enzyme expression.[11]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15] A regenerating system is used because NADPH is consumed during the reaction; this ensures its concentration remains constant, leading to more reliable linear kinetics.
-
Internal Standard (IS) in Acetonitrile: Prepare a solution of a structurally similar, stable compound at a known concentration in acetonitrile. The IS is used to correct for variations in sample processing and instrument response during LC-MS/MS analysis.
-
Control Compounds: Prepare stocks of known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds to validate assay performance.
B. Incubation Procedure:
-
Add the test compound intermediate stock and control compound stocks to a 96-well plate.
-
Add the diluted liver microsome solution to all wells.
-
Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes. This step ensures all components reach the optimal reaction temperature before initiation.
-
Reaction Initiation: Add the NADPH cofactor solution to all wells to start the reaction. For the "minus-cofactor" control wells, add an equal volume of phosphate buffer instead.[11] This control is critical to distinguish between enzymatic degradation and simple chemical instability.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[11][15] The acetonitrile serves two purposes: it precipitates the microsomal proteins to halt enzymatic activity and extracts the compound and metabolites for analysis.
C. Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of remaining parent compound is determined by comparing its peak area ratio relative to the internal standard at each time point.[16][17]
Data Analysis and Interpretation
The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard.
-
Calculate Percent Remaining:
-
Percent Remaining (%) = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the Percent Remaining against time.
-
The slope of the linear regression line of this plot is the elimination rate constant, k (in units of min⁻¹).
-
-
Calculate In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k
-
The half-life represents the time required for 50% of the compound to be metabolized.[12] A longer half-life indicates greater metabolic stability.
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (k / Microsomal Protein Concentration in mg/mL) x 1000 µL/mL
-
Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.[12] A lower CLint value signifies better metabolic stability.
-
Potential Metabolic Pathways
The data from the stability assay can be complemented by metabolite identification studies to understand how the molecule is being metabolized.
Caption: Potential metabolic pathways for a methylsulfonyl-azetidine containing compound.
Conclusion for the Drug Development Professional
The methylsulfonyl-azetidine moiety offers a compelling combination of properties for modern drug design, including enhanced solubility and structural rigidity.[2][3] While the methylsulfonyl group itself is highly robust, the strained azetidine ring presents a potential metabolic liability, primarily through ring-opening reactions.[4][6]
A thorough assessment of its metabolic stability using a well-controlled in vitro assay, such as the liver microsomal stability protocol detailed here, is a non-negotiable step in early discovery. By comparing its stability against relevant bioisosteres and identifying key metabolic pathways, researchers can make informed decisions, rationally design next-generation analogues with improved pharmacokinetic profiles, and ultimately increase the probability of advancing a successful clinical candidate.[18]
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- Title: Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats Source: PubMed URL
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3-Methylsulfonyl-azetidine as a bioisosteric replacement for other functional groups
A Senior Application Scientist's Guide to Leveraging a Unique Scaffold
In the intricate landscape of drug discovery, the strategic replacement of functional groups—a practice known as bioisosterism—stands as a cornerstone of lead optimization.[1] This guide delves into the utility of 3-methylsulfonyl-azetidine as a bioisosteric replacement for common functional groups, particularly sulfonamides and acyclic sulfones. We will explore how the unique combination of a conformationally rigid azetidine ring and a metabolically stable sulfonyl group can favorably modulate a compound's physicochemical and pharmacokinetic properties. This analysis is grounded in experimental data and established principles of medicinal chemistry, offering researchers and drug development professionals a comprehensive understanding of this valuable building block.
The Rationale for Bioisosteric Replacement: Beyond Simple Mimicry
Bioisosterism is more than just swapping one functional group for another of a similar size and shape.[2] It is a nuanced strategy to fine-tune a molecule's properties to overcome liabilities such as poor solubility, metabolic instability, or off-target activity, while retaining or enhancing its desired biological function.[3] Classical bioisosteres often share the same number of valence electrons, whereas non-classical bioisosteres, like the ones discussed herein, may have different numbers of atoms but present a similar spatial arrangement of key features or electronic properties.[2]
The sulfonamide moiety, for instance, is a common feature in many drugs but can be susceptible to metabolic cleavage.[4] Its replacement with a more stable sulfone can be a viable strategy to improve a compound's pharmacokinetic profile.[4] The this compound moiety offers a further evolution of this concept by incorporating the sulfone into a rigid, four-membered heterocyclic ring. This constrained geometry can have profound effects on a molecule's interaction with its biological target and its overall disposition in the body.[5]
Comparative Analysis: this compound vs. Traditional Functional Groups
A Case Study: gem-Dimethylsulfone as a Sulfonamide Bioisostere
A study on Cav2.2 channel inhibitors provides a compelling example of the benefits of replacing a metabolically labile sulfonamide with a sulfone.[4] The parent compound, a sulfonamide, was found to form a persistent and undesirable metabolite. To address this, a gem-dimethylsulfone bioisostere was introduced.
| Compound | Cav2.2 IC50 (µM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) | PXR Activation EC50 (µM) |
| Sulfonamide Analog | 0.51 | >10 | ~10 | 2.5 |
| gem-Dimethylsulfone Analog | 0.51 | >10 | ~10 | >10 |
Data adapted from a study on Cav2.2 channel inhibitors.[4]
This bioisosteric replacement successfully mitigated the metabolic liability without compromising the compound's potency or its selectivity against the hERG channel and CYP3A4 enzyme.[4] Notably, the sulfone analog also showed a significant reduction in Pregnane X Receptor (PXR) activation, a nuclear receptor involved in the regulation of drug-metabolizing enzymes.[4]
The Azetidine Advantage: Rigidity and CNS Penetration
The azetidine ring is a saturated four-membered heterocycle that imparts significant conformational rigidity to a molecule.[6] This pre-organization of substituents can lead to a more favorable entropic contribution to binding affinity.[6] Furthermore, the azetidine scaffold has been increasingly recognized for its ability to improve the physicochemical properties of drug candidates, including their suitability for targeting the central nervous system (CNS).[7][8] The compact and polar nature of the azetidine ring can help to reduce lipophilicity and improve aqueous solubility, properties that are often crucial for blood-brain barrier penetration.[7][8]
By incorporating the metabolically robust sulfonyl group into the rigid azetidine framework, this compound offers the potential to combine the advantages of both moieties. The sulfonyl group can act as a strong hydrogen bond acceptor, while the azetidine ring provides a well-defined vector for this interaction.[7]
Experimental Protocols for Property Assessment
To empirically evaluate the impact of bioisosteric replacement with this compound, a series of standardized in vitro assays are essential. The following are detailed protocols for determining aqueous solubility and metabolic stability.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Seal the vial and place it in a shaker incubator set at 25°C and 150 rpm for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard curve of the same compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the original PBS solution, taking into account the dilution factor. The result is typically expressed in µg/mL or µM.
-
Caption: Workflow for the shake-flask solubility assay.
Metabolic Stability Assessment (Liver Microsomal Assay)
Objective: To evaluate the in vitro metabolic stability of a compound using liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
-
Caption: Workflow for the liver microsomal stability assay.
Conclusion: A Strategic Choice for Drug Discovery
The this compound moiety represents a sophisticated tool in the medicinal chemist's arsenal for lead optimization. By combining the metabolic robustness of a sulfone with the conformational rigidity and favorable physicochemical properties of an azetidine ring, this bioisostere offers a promising strategy to address common drug development challenges. While direct comparative data remains an area for future investigation, the principles outlined in this guide provide a strong rationale for the exploration of this compound in drug discovery programs, particularly those targeting the CNS or requiring enhanced metabolic stability.
References
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D. B. A. and et al. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Med. Chem. Lett.2013 , 4 (8), 759–764. [Link]
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Boezio, A. A. and et al. 1,2,4-Triazolsulfone: A Novel Isosteric Replacement of Acylsulfonamides in the Context of NaV1.7 Inhibition. Bioorg. Med. Chem. Lett.2018 , 28 (11), 2103–2108. [Link]
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Bull, J. A. and et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. J. Am. Chem. Soc.2021 , 143 (41), 17046–17056. [Link]
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Lowe, J. T. and et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J. Org. Chem.2012 , 77 (17), 7187–7211. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylsulfonyl-azetidine
For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methylsulfonyl-azetidine. By moving beyond a simple checklist and delving into the chemical reasoning behind these procedures, we aim to foster a culture of safety and environmental stewardship, building a foundation of trust that is as robust as the data we generate.
Hazard Assessment: Understanding the Molecule
-
Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain.[1][2] This strain makes the ring susceptible to nucleophilic ring-opening reactions.[3] Azetidine-containing compounds should be handled with care, as they can be reactive and potentially unstable, especially under thermal stress.[4]
-
Sulfonyl Group: The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which can influence the reactivity of the azetidine ring.[5] While sulfonamides are generally stable, they can undergo hydrolysis under acidic or basic conditions, although this process can be slow.[6][7][8] Compounds containing sulfonyl groups may cause skin, eye, and respiratory irritation.[9][10]
-
Likely Hazards: Based on available data for similar compounds like this compound hydrochloride and 3-(2-Methylpropanesulfonyl)azetidine, it is prudent to assume that this compound is a skin, eye, and respiratory irritant.[9][11]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [9] |
| Eye Irritation | Causes serious eye irritation. | [9] |
| Respiratory Irritation | May cause respiratory irritation. | [9] |
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential hazards, all handling and disposal procedures for this compound must be conducted with appropriate personal protective equipment.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material, avoiding dust generation.[12]
-
Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), followed by a rinse. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[13][14] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sewer drain.[6][13]
Step 1: Waste Identification and Segregation
Properly identify and label all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Solutions containing the compound.
-
Contaminated spill cleanup materials.
It is critical to segregate this waste from other laboratory waste streams to prevent accidental reactions.[15][16] Specifically, store it separately from strong oxidizing agents, strong acids, and strong bases.[16]
Step 2: Containerization
-
Primary Container: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[6][14] The container must be in good condition with a secure, leak-proof lid.
-
Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the approximate quantity and date of accumulation.
Step 3: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area should be at or near the point of waste generation and under the control of laboratory personnel. The SAA must be inspected weekly for any signs of leakage.[15]
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][17] Do not attempt to neutralize the bulk compound unless you are trained and equipped to handle potentially exothermic reactions in a controlled manner.
For residual amounts in empty containers, triple rinse the container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[13] After triple rinsing, the container can often be disposed of as regular lab glass or plastic waste, but be sure to deface or remove the original label.[13] Always consult your institution's specific policies on empty container disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for safe handling and disposal.
Conclusion: A Commitment to Safety
The responsible disposal of chemical reagents like this compound is a cornerstone of professional laboratory practice. By understanding the inherent chemical properties of the molecules we work with and adhering to established safety protocols, we protect ourselves, our colleagues, and the environment. This guide provides a framework for these essential procedures, empowering researchers to maintain the highest standards of safety and scientific integrity.
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Navigating the Safe Handling of 3-Methylsulfonyl-azetidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. 3-Methylsulfonyl-azetidine, a versatile building block in medicinal chemistry, is one such compound that requires careful and informed handling.[1] Its unique structure, incorporating both a strained azetidine ring and an electron-withdrawing methylsulfonyl group, presents a specific set of handling, storage, and disposal considerations.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard Profile
This compound and its derivatives are classified as irritants, with the potential to cause skin, eye, and respiratory irritation.[3] The strained four-membered azetidine ring, while more stable than an aziridine ring, contributes to the molecule's reactivity.[4][5] The powerful electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the azetidine ring's carbon atoms, influencing its reactivity in nucleophilic substitution reactions.[2]
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation and potential burns.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]
-
Reactivity: The strained azetidine ring can undergo ring-opening reactions under certain conditions.[4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the planned procedures.[4][7][8]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles; Face shield. | Essential to protect against splashes and airborne particles that can cause serious eye irritation. A face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[3][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber); Lab coat or chemical-resistant suit. | Prevents skin contact which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to check the manufacturer's compatibility data for prolonged exposure.[9][10][11] A lab coat should be worn at all times, and a chemical-resistant suit may be necessary for large-scale operations or in the event of a significant spill. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used in a well-ventilated area or under a chemical fume hood to prevent respiratory irritation.[3] If engineering controls are not sufficient to maintain exposure below acceptable limits, a respirator is mandatory. |
| Footwear | Closed-toe shoes, preferably chemical-resistant. | Provides protection against spills and falling objects. |
Workflow for Donning and Doffing PPE
Operational Plan: From Receipt to Reaction
A structured operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The recommended storage temperature is often at room temperature, in a dry environment.[1]
Handling and Weighing
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Dispensing: Use appropriate tools (e.g., spatulas made of non-reactive material) to handle the solid. Avoid generating dust.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood to minimize transfer and potential for spills.
In-Reaction Procedures
-
Inert Atmosphere: While not always necessary, for reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Temperature Control: Be mindful of the reaction temperature, as thermal decomposition of sulfonyl compounds can occur at elevated temperatures, potentially releasing hazardous gases like sulfur oxides.[3][8]
Emergency Response: Spill and Exposure Management
Prompt and correct response to a spill or exposure is critical to mitigating harm.
Spill Decontamination Protocol
For a small spill (less than 100g) within a chemical fume hood:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full PPE as outlined in the table above, including respiratory protection if there is a risk of dust inhalation.[4][7][8]
-
Containment: If it is a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12][13][14] Do not use combustible materials like paper towels for containment of oxidizing materials.[15]
-
Neutralization (for acidic or basic derivatives):
-
Absorption: Cover the spill with an inert absorbent material.[14][18][19]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[13][19]
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a mild detergent solution.[20]
-
Follow with a rinse using a cloth dampened with water.
-
For a final decontamination, wipe the area with a suitable solvent like ethanol or isopropanol, provided it is compatible with the surface.
-
-
Disposal: All contaminated materials (absorbent, gloves, wipes, etc.) must be placed in the hazardous waste container.[19][21]
-
Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.
For a large spill, or a spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Spill Response Workflow
First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial for environmental protection and regulatory compliance.[22][23]
Waste Segregation
-
Solid Waste: Unused or expired this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[22]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent materials) must be disposed of as hazardous waste.[21]
In-Laboratory Waste Treatment (for experienced personnel only)
For small quantities of waste, chemical treatment to reduce a less hazardous form may be possible before collection by a certified waste disposal company. These procedures should only be carried out by trained personnel in a controlled environment.
-
Hydrolysis: Sulfonyl compounds can be hydrolyzed to water-soluble products of lower toxicity.[6][24] A potential, though unverified for this specific compound, procedure involves the slow addition of the waste material to a stirred, cooled solution of a base like sodium hydroxide. The reaction should be performed in a fume hood, and the final solution should be neutralized before being collected as aqueous waste.
-
Oxidation: Oxidative degradation can be a method for treating organosulfur compounds.[25][26][27][28] However, the choice of oxidant and reaction conditions must be carefully considered to avoid uncontrolled reactions. This method is generally more complex and should only be attempted after thorough literature review and risk assessment for the specific compound.
It is strongly recommended to consult with your institution's environmental health and safety department before attempting any in-laboratory waste treatment.
Final Disposal
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6][22]
By adhering to these detailed operational and safety guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
